molecular formula C8H9ClO2 B099853 2-(2-Chlorophenoxy)ethanol CAS No. 15480-00-9

2-(2-Chlorophenoxy)ethanol

Cat. No.: B099853
CAS No.: 15480-00-9
M. Wt: 172.61 g/mol
InChI Key: FDQGMCQSIVZGHW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)ethanol (CAS: 15480-00-9) is a chlorinated aromatic ether-alcohol with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol . Its structure consists of a phenoxy group substituted with a chlorine atom at the ortho position, linked via an ether bond to an ethanol moiety . This compound is primarily utilized in synthetic organic chemistry as a precursor and building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other bioactive compounds . Its reactivity stems from the ethoxy group, which can undergo further derivatization, such as esterification and amidation . In industrial contexts, it can be synthesized via the reaction of 2-chlorophenol with ethylene oxide in the presence of a base . The compound is characterized by its role as a reagent in biochemical assays and is also used in the production of specialty chemicals and polymers . From an analytical standpoint, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for example on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use, or for human or veterinary consumption . ATTENTION: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-(2-chlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQGMCQSIVZGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67967-76-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1065897
Record name Ethanol, 2-(2-chlorophenoxy)-
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15480-00-9, 29533-21-9
Record name 2-(2-Chlorophenoxy)ethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-chlorophenoxy)-
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Record name Ethanol, 2-(2-chlorophenoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(2-chlorophenoxy)-
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Record name 2-(2-chlorophenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(chlorophenoxy)ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Research Professional

To the researchers, chemists, and drug development scientists at the forefront of innovation, this document serves as a comprehensive technical guide on the physicochemical properties of 2-(2-Chlorophenoxy)ethanol (CAS: 15480-00-9). This compound, a chlorinated phenoxyethanol derivative, represents a key structural motif in various fields, from polymer chemistry to pharmaceutical synthesis.[1] Understanding its fundamental properties is not merely an academic exercise; it is the bedrock upon which robust, reproducible, and scalable scientific endeavors are built.

This guide moves beyond a simple recitation of data. It is structured to provide a senior scientist's perspective on not only what the properties are but how they are determined and why they matter in a research and development context. We will delve into the causality behind experimental choices, outline self-validating protocols for characterization, and ground all claims in authoritative references. The objective is to equip you with the foundational knowledge required to confidently handle, analyze, and innovate with this compound.

Molecular Identity and Structural Characteristics

The precise identification of a chemical entity is the first step in any scientific protocol. This compound is defined by a benzene ring substituted with a chlorine atom at the ortho (C2) position and an ethoxyethanol group at the C1 position.[1] This specific isomeric arrangement is critical, as it dictates the molecule's steric and electronic properties, differentiating it significantly from its meta- and para-isomers.

Table 1: Core Molecular Identification
PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 15480-00-9[2]
Molecular Formula C₈H₉ClO₂[1][2]
Molecular Weight 172.61 g/mol [2][3]
Canonical SMILES C1=CC=C(C(=C1)OCCO)Cl[2]
InChIKey FDQGMCQSIVZGHW-UHFFFAOYSA-N[2]

Physicochemical Properties: Data and Determination

Thermal Properties (Melting & Boiling Point)

The thermal transition points are critical for purification, handling, and reaction condition selection.

Data Summary:

  • Melting Point: No experimental value is published. It is predicted to be lower than its para-isomer (2-(4-chlorophenoxy)ethanol, M.P. 30 °C) due to the reduced molecular symmetry of the ortho-substitution, which typically hinders efficient crystal lattice packing.[1]

  • Boiling Point: No experimental value is published for the ortho-isomer. For context, the para-isomer boils at 135–136 °C under reduced pressure (6 mmHg).

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the gold-standard technique for thermal analysis, offering high precision and requiring minimal sample. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program: Equilibrate at a temperature well below the expected melting point (e.g., -20 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a point well above the melt (e.g., 50 °C).

    • Use an inert purge gas (e.g., Nitrogen at 50 mL/min) to maintain a consistent atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Self-Validation: The protocol is self-validating through the use of a certified reference standard (e.g., Indium) to calibrate the instrument's temperature and enthalpy scales prior to the sample run. The sharpness of the melting peak also provides an indication of sample purity.

Solubility

Solubility dictates the choice of solvents for reactions, purification (crystallization), and formulation.

Predicted Solubility:

  • Water: The molecule contains a hydrophilic alcohol group capable of hydrogen bonding and a large, hydrophobic chlorophenyl group. Therefore, it is expected to have limited solubility in water but may be miscible with many organic solvents.[1]

  • Organic Solvents: High solubility is expected in polar organic solvents like ethanol, methanol, DMSO, and acetone, and moderate solubility in less polar solvents like dichloromethane and ethyl acetate.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

Rationale: The shake-flask method is a reliable, albeit manual, technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel (e.g., a jacketed flask or vial in a shaker bath).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be maintained.

  • Sample Analysis:

    • Cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtering through a syringe filter (e.g., 0.22 µm) is essential.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Trustworthiness: This method's trustworthiness is ensured by running the experiment until consecutive time points (e.g., 24h and 48h) yield the same concentration, confirming equilibrium has been reached.

Acidity (pKa)

The pKa of the hydroxyl proton is crucial for understanding the molecule's behavior in different pH environments, particularly for designing extraction protocols or pH-dependent reactions.

Predicted pKa:

  • No experimental value is available. The pKa of the alcohol proton in ethanol is ~16.[4] The electron-withdrawing effect of the phenoxy group will increase the acidity (lower the pKa) relative to a simple alcohol. For a structurally related compound, 2-(2-chloroethoxy)ethanol, a predicted pKa is 14.34.[5] Therefore, a pKa in the range of 14-15 is a reasonable estimate for this compound.

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The following protocols outline the standard methods for acquiring high-quality spectra for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

Expected Spectral Features:

  • ¹H NMR: Will show distinct signals for the aromatic protons (likely complex multiplets in the 6.8-7.5 ppm range), the two methylene groups of the ethoxyethanol chain (triplets or more complex multiplets around 3.8-4.2 ppm), and a broad singlet for the hydroxyl proton.[1]

  • ¹³C NMR: Will display 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

Rationale: This protocol ensures high-resolution spectra suitable for unambiguous structural assignment. The choice of solvent and use of an internal standard are critical for data accuracy and reproducibility.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified, dry sample directly into a clean, dry vial.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is a common first choice.[6]

    • The solvent should contain tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).[6]

    • Transfer the solution into a 5 mm NMR tube, filtering through a small cotton plug in a pipette to remove any particulate matter.[6]

  • Instrumental Acquisition:

    • Insert the tube into the spectrometer.

    • Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity, which maximizes spectral resolution.[6]

    • Acquire a standard ¹H spectrum (e.g., 16-32 scans).

    • Acquire a broadband proton-decoupled ¹³C spectrum (requires more scans for sufficient signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

    • Integrate the ¹H signals to determine relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 5-10 mg of Sample P2 Dissolve in ~0.7 mL Deuterated Solvent + TMS P1->P2 P3 Filter into NMR Tube P2->P3 A1 Insert & Lock P3->A1 A2 Shim Magnetic Field A1->A2 A3 Acquire Spectra (¹H, ¹³C) A2->A3 D1 Fourier Transform & Phasing A3->D1 D2 Calibrate to TMS D1->D2 D3 Integrate & Analyze D2->D3 Final Final D3->Final Structural Confirmation

Caption: Standard workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Features:

  • A broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[1]

  • A strong, sharp absorption band around 1250 cm⁻¹ due to the C-O-C (aryl-alkyl ether) stretching vibration.[1]

  • Multiple sharp peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

  • Absorptions in the 3000-2850 cm⁻¹ region from C-H stretching of the alkyl chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a rapid and convenient method that requires no sample preparation, making it ideal for routine identification.

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument signals.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal. If the sample is solid, press a small amount firmly onto the crystal to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition uses 16-32 scans at a resolution of 4 cm⁻¹.[7]

  • Data Analysis: The final spectrum is automatically ratioed against the background scan and presented in absorbance or transmittance units. The peak positions (in cm⁻¹) are then correlated with known functional group absorptions.

Chemical Stability Profile

Understanding a compound's stability is paramount in drug development for predicting shelf-life and identifying potential degradants. A forced degradation study is an essential tool for this purpose.

Predicted Stability:

  • Phenoxyethanol derivatives are generally stable but can be susceptible to degradation under harsh acidic or alkaline conditions, especially at elevated temperatures.[8] The primary alcohol is susceptible to oxidation.

Experimental Protocol: Forced Degradation Study

Rationale: This protocol exposes the compound to stress conditions harsher than standard storage to rapidly identify potential degradation pathways and develop stability-indicating analytical methods, as recommended by regulatory bodies like the EMA.[8][9]

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration (e.g., 100 µg/mL) with the stressor and incubate. A control sample diluted with water is run in parallel.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[8]

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[8]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at a high temperature (e.g., 80 °C) for 48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The method must be capable of separating the parent peak from all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This guide has provided a detailed framework for understanding and determining the core physicochemical properties of this compound. While published experimental data for this specific isomer is sparse, we have established a clear path forward for the research scientist. By employing the standardized, self-validating protocols outlined herein for thermal analysis, solubility, spectroscopy, and stability, any laboratory can generate the high-quality data necessary for informed decision-making in research and development. This emphasis on robust methodology over incomplete datasets provides a more powerful and reliable foundation for scientific progress.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84933, this compound. [Link]

  • ResearchGate. FTIR spectra for 2-Phenoxyethanol at concentration.... [Link]

  • RIT. NMR Sample Preparation. [Link]

  • PubChemLite. This compound (C8H9ClO2). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12361, 2-(Chloroethoxy)ethanol. [Link]

  • U.S. Environmental Protection Agency. Ethanol, 2-(2-chlorophenoxy)- - Substance Details. [Link]

  • ResearchGate. UV-Vis absorption spectrum of the chlorophenols. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • National Institute of Standards and Technology. Ethanol, 2-(2-chloroethoxy)-. [Link]

  • University of Wisconsin-Madison. pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C. [Link]

  • SpectraBase. This compound, N-propyl ether. [Link]

  • SpectraBase. 2-Phenoxyethanol. [Link]

  • National Institute of Standards and Technology. This compound. [Link]

  • National Institute of Standards and Technology. Ethanol, 2-phenoxy-. [Link]

  • National Center for Biotechnology Information. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. [Link]

Sources

2-(2-Chlorophenoxy)ethanol molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Chlorophenoxy)ethanol: Molecular Structure and Physicochemical Properties

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No: 15480-00-9), a chlorinated phenoxyethanol derivative. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's molecular structure, chemical identity, and key physicochemical properties. We will explore its structural characteristics, including the influence of ortho-chlorine substitution on its properties, and present its spectroscopic profile. Furthermore, this guide outlines a plausible synthetic route and discusses the compound's chemical reactivity. Safety and handling protocols are also addressed, providing a holistic view for laboratory and industrial applications.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development activities. This compound is systematically named to define its structure unambiguously. Its core identity is established by a unique CAS Registry Number and can be represented in various formats for computational and database searches.

Table 1: Chemical Identifiers for this compound [1][2][3][4]

IdentifierValue
IUPAC Name This compound
Systematic Name 2-(2-chlorophenoxy)ethan-1-ol
CAS Number 15480-00-9
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Common Synonyms Ethanol, 2-(2-chlorophenoxy)-; 2-(2'-Chlorophenoxy)ethanol
InChI InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
InChIKey FDQGMCQSIVZGHW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OCCO)Cl

Molecular Structure and Conformation

The molecular architecture of this compound consists of three key components: a phenyl ring, an ether linkage, and a primary alcohol.

  • Chlorinated Phenyl Group : A chlorine atom is substituted at the ortho (position 2) of the benzene ring. This substitution is critical as it influences the molecule's electronic properties and steric hindrance around the ether bond, distinguishing it from its meta- and para-isomers.

  • Ether Linkage : An ether group (-O-) connects the phenyl ring to the ethanol side chain. This bond provides rotational flexibility to the molecule.

  • Ethanol Moiety : The -CH₂CH₂OH group provides a primary alcohol functional group, which is a key site for chemical reactions and contributes to the compound's polarity and potential for hydrogen bonding.

The ortho-positioning of the chlorine atom reduces the molecular symmetry compared to its para-isomer, which can lead to a lower melting point.[5]

Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of this compound dictate its behavior in various solvents and its conditions for handling and storage.

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 172.61 g/mol PubChem[1]
XLogP3 2.0PubChem[6]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Spectroscopic Profile

While detailed, specific spectra for this exact isomer are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum is expected to show a broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol group, indicative of hydrogen bonding.[5] A strong peak around 1250 cm⁻¹ would be characteristic of the C-O stretching of the aryl ether.[5] Additional peaks would correspond to aromatic C=C stretching (1400-1600 cm⁻¹) and C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum would display distinct resonances for the aromatic protons, which would be more complex due to the ortho-substitution. The two methylene groups (-OCH₂CH₂OH) would appear as two distinct triplets. The hydroxyl proton would likely appear as a broad singlet.

Synthesis and Reactivity

A plausible and common method for synthesizing phenoxyethanol derivatives is through nucleophilic substitution.

Synthetic Route

This compound can be synthesized by reacting 2-chlorophenol with ethylene oxide. This reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH). The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic ethylene oxide ring.[5]

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2-Chlorophenol catalyst Base Catalyst (e.g., NaOH) reactant1->catalyst reactant2 Ethylene Oxide reactant2->catalyst step1 Nucleophilic Attack catalyst->step1 product This compound step1->product

General workflow for the synthesis of this compound.
Chemical Reactivity

The compound's reactivity is governed by its three functional groups:

  • Alcohol Group : The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, 2-(2-chlorophenoxy)acetic acid, using appropriate oxidizing agents.[5]

  • Aromatic Ring : The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution reactions under specific conditions, allowing for further functionalization.[5]

  • Ether Linkage : The ether bond is generally stable but can be cleaved under harsh acidic conditions.

Applications in Research and Drug Development

Phenoxyethanol derivatives are widely used as intermediates in organic synthesis. While its close analog, 2-(2-chloroethoxy)ethanol, is a well-documented precursor in the synthesis of pharmaceuticals like Quetiapine and Hydroxyzine, the specific applications of this compound are less commonly cited.[7][8][9] However, its structure makes it a valuable building block for creating a diverse range of molecules. Its potential lies in its ability to introduce the 2-(2-chlorophenoxy)ethyl moiety into larger, more complex structures, which could be explored in the development of new chemical entities.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

  • Hazard Statements :

    • H302: Harmful if swallowed[1]

    • H312: Harmful in contact with skin[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H332: Harmful if inhaled[1]

  • Precautionary Measures :

    • Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapor or mist. Wash hands thoroughly after handling.[10]

    • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[11]

    • Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container, away from sources of ignition and incompatible materials like strong oxidizing agents.[10][12]

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of this compound.

Protocol 7.1: Synthesis of this compound

Objective : To synthesize this compound from 2-chlorophenol and ethylene oxide.

Methodology :

  • Setup : Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation : Dissolve 2-chlorophenol in a suitable solvent (e.g., anhydrous THF). Add a catalytic amount of a strong base (e.g., sodium hydride) portion-wise at 0 °C to form the sodium 2-chlorophenoxide in situ.

  • Reaction : Bubble ethylene oxide gas slowly through the stirred solution at a controlled temperature. The causality here is that the phenoxide is a potent nucleophile that attacks the strained epoxide ring of ethylene oxide, leading to ring-opening.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chlorophenol) is consumed.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield pure this compound.

Protocol 7.2: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective : To identify the key functional groups in the synthesized product to confirm its identity.

Methodology :

  • Sample Preparation : Prepare a thin film of the purified liquid sample between two potassium bromide (KBr) salt plates.

  • Background Spectrum : Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Data Acquisition : Place the KBr plates with the sample in the spectrometer and acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis and Validation :

    • Confirmation of Success : A successful synthesis is validated by the presence of a broad peak around 3300 cm⁻¹ (O-H stretch from the alcohol) and a strong peak around 1250 cm⁻¹ (aryl C-O ether stretch).

    • Confirmation of Purity : The absence of a strong, sharp peak around 3550-3600 cm⁻¹, which would indicate a free phenolic O-H, confirms the consumption of the 2-chlorophenol starting material.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84933, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Substance Registry Services (SRS). Ethanol, 2-(2-chlorophenoxy)-. Retrieved from [Link]

  • Amerigo Scientific (n.d.). This compound. Retrieved from [Link]

  • NIST (National Institute of Standards and Technology) (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. Retrieved from [Link]

  • PubChemLite (n.d.). This compound (C8H9ClO2). Retrieved from [Link]

  • Valeshvar Biotech (n.d.). 2-(2-Chloroethoxy) ethanol - 628-89-7. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12361, 2-(Chloroethoxy)ethanol. Retrieved from [Link]

  • PubMed (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)ethanol from 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chlorophenoxy)ethanol, a key chemical intermediate. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for preparing ethers. This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, discusses process optimization strategies, and outlines rigorous safety and handling procedures. Designed for researchers, chemists, and professionals in drug development, this guide aims to bridge theoretical knowledge with practical, field-proven insights to ensure a successful and safe synthesis.

Introduction and Strategic Importance

This compound is a chlorinated phenoxyethanol derivative with the IUPAC name 2-(2-chlorophenoxy)ethan-1-ol.[1] Its molecular structure, featuring a chlorinated aromatic ring linked to an ethanol moiety via an ether bond, makes it a versatile intermediate in organic synthesis. While its direct applications are specific, it belongs to a class of compounds utilized in the development of more complex molecules, including pharmaceutical agents. The synthesis of structurally similar phenoxy-alcohols, such as Guaifenesin (derived from 2-methoxyphenol), underscores the importance of this chemical scaffold in medicinal chemistry.[2][3][4] Mastering the synthesis of these building blocks is therefore a critical skill for professionals in the field.

This guide focuses on the most common and reliable laboratory-scale method for its preparation: the Williamson ether synthesis.

The Williamson Ether Synthesis: Core Principles and Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages (R-O-R').[5] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[5][6][7] In the context of synthesizing this compound, the reaction involves two key steps:

  • Deprotonation: A strong base is used to deprotonate the acidic hydroxyl group of 2-chlorophenol. This generates a highly nucleophilic 2-chlorophenoxide anion.

  • Nucleophilic Attack: The newly formed 2-chlorophenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom of a suitable two-carbon electrophile (e.g., 2-chloroethanol), displacing a leaving group (e.g., a chloride ion).

The choice of a primary alkyl halide as the electrophile is crucial, as secondary and tertiary substrates tend to favor elimination (E2) reactions, especially with sterically hindered or strong bases.[6][7]

Visualizing the Reaction Mechanism

Williamson_Ether_Synthesis Chlorophenol 2-Chlorophenol Phenoxide 2-Chlorophenoxide (Nucleophile) Chlorophenol->Phenoxide 1. Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Product This compound Phenoxide->Product 2. SN2 Attack Chloroethanol 2-Chloroethanol (Electrophile) Chloroethanol->Product Salt Salt (e.g., NaCl)

Caption: The S_N2 mechanism for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Example Mass/Volume
2-Chlorophenol128.561.012.86 g (0.1 mol)
Sodium Hydroxide (NaOH)40.001.14.40 g (0.11 mol)
2-Chloroethanol80.511.18.86 g (6.9 mL, 0.11 mol)
Ethanol (95%)--150 mL
Diethyl Ether--For extraction
Saturated NaCl (Brine)--For washing
Anhydrous MgSO₄/Na₂SO₄--For drying
Step-by-Step Procedure
  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Phenoxide Formation: In the flask, dissolve 2-chlorophenol (1.0 eq.) and sodium hydroxide (1.1 eq.) in 150 mL of 95% ethanol. Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the sodium 2-chlorophenoxide salt.

  • Addition of Electrophile: Slowly add 2-chloroethanol (1.1 eq.) to the reaction mixture via the top of the condenser.

  • Reaction: Heat the mixture to reflux (the boiling point of ethanol is approximately 78 °C) and maintain reflux with stirring for 4-6 hours.[8] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol solvent using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add ~100 mL of deionized water. The crude product may separate as an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with 50 mL of 1 M NaOH solution (to remove any unreacted 2-chlorophenol), 50 mL of water, and finally 50 mL of saturated brine solution (to aid in phase separation).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final, pure liquid product.

Process Optimization and Causality

Achieving high yield and purity requires careful control over reaction parameters. The choices made are guided by the principles of the S_N2 reaction mechanism.

  • Choice of Base: Strong bases like NaOH or KOH are effective for deprotonating the phenol. Weaker bases, such as potassium carbonate (K₂CO₃), can also be used, often requiring a phase-transfer catalyst or more forcing conditions (higher temperature, longer reaction time) to achieve comparable results.[7][9] The use of a slight excess (1.1 eq) of the base ensures that the phenol is fully converted to the more reactive phenoxide.

  • Solvent System: While ethanol is a viable solvent, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly accelerate the rate of S_N2 reactions.[7][9] This is because they solvate the cation (e.g., Na⁺) but not the nucleophilic anion, leaving it "naked" and more reactive. However, these solvents have higher boiling points and can be more difficult to remove during work-up.

  • Temperature Control: Heating the reaction to reflux increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. This is essential for achieving a reasonable reaction time. However, excessively high temperatures could promote side reactions.

  • Leaving Group: While 2-chloroethanol is used here, a reagent with a better leaving group, such as 2-bromoethanol or ethyl tosylate, would react faster under the same conditions, as bromide and tosylate are more stable anions than chloride.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a characteristic broad absorption for the hydroxyl (-OH) group around 3300-3400 cm⁻¹ and strong C-O stretching bands for the ether linkage around 1250 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show distinct signals for the aromatic protons, the two methylene groups (-OCH₂CH₂OH), and the hydroxyl proton.

    • ¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and confirm its molecular weight from the mass spectrum.

Overall Synthesis and Purification Workflow

The entire process, from initial reaction to final product analysis, follows a logical sequence designed to maximize yield and purity.

Synthesis_Workflow A Reaction Setup (2-Chlorophenol, NaOH, Ethanol) B Phenoxide Formation A->B C Addition of 2-Chloroethanol & Reflux B->C D Work-up (Solvent Removal, H₂O addition) C->D Reaction Complete E Extraction (Diethyl Ether) D->E F Washing (NaOH, H₂O, Brine) E->F G Drying & Solvent Removal F->G H Purification (Vacuum Distillation) G->H Crude Product I Characterization (NMR, IR, GC-MS) H->I Pure Product

Caption: High-level workflow for the synthesis and purification of this compound.

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. The chemicals used in this synthesis possess significant hazards.

  • 2-Chlorophenol: Toxic and corrosive. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[10][11] It is also toxic to aquatic life.[10] The material is combustible and can be destructive to mucous membranes and the upper respiratory tract.[10][12]

  • 2-Chloroethanol: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is a flammable liquid and vapor.[13]

  • Sodium Hydroxide: A corrosive solid that can cause severe burns to skin and eyes.

  • Ethanol & Diethyl Ether: Highly flammable liquids. All heating should be done using a heating mantle or oil bath, and no open flames should be present in the laboratory.

Mandatory Precautions:

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles at all times.[10][11]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not pour waste down the drain.

By adhering to this detailed guide, researchers can confidently and safely execute the synthesis of this compound, leveraging a foundational reaction in organic chemistry to produce a valuable chemical intermediate.

References

  • Vulcanchem. This compound - 67967-76-4.
  • Surana, R. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-chlorophenol.
  • Sciencelab.com. Material Safety Data Sheet - 2-chlorophenol 98%.
  • University of Michigan-Dearborn. The Williamson Ether Synthesis.
  • Carl ROTH. Safety Data Sheet: 2-Chlorophenol.
  • Carl ROTH. Safety Data Sheet: 2-Chlorophenol (EU Regulation).
  • ChemicalBook. 2-Chlorophenol synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Fisher Scientific. Safety Data Sheet - 2-Chloroethanol.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • ResearchGate. Reaction of aliphatic chlorooximes with 2‐chloroethanol/2‐chloro phenol.
  • BenchChem. Optimizing reaction conditions for 2-(4-Chlorophenyl)ethanol synthesis.
  • PubChem, National Institutes of Health. This compound.
  • Chegg.com. Solved write a detailed mechanism of guaifenesin synthesis.
  • Scribd. Williamson Ether Synthesis of An Expectorant - Guaifenesin - and Its Isolation From Guai-Aid Cough Tablets.
  • ResearchGate. Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis.

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An In-Depth Technical Guide to 2-(2-Chlorophenoxy)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2-Chlorophenoxy)ethanol, a versatile chemical intermediate with significant applications in pharmaceutical research and development. From its fundamental chemical identity to detailed experimental protocols, this document serves as a critical resource for scientists and professionals in the field.

Chemical Identity and Nomenclature

This compound is systematically named 2-(2-chlorophenoxy)ethan-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name precisely describes its structure: an ethanol molecule where one of the hydrogens of the hydroxyl group is substituted by a 2-chlorophenyl group.

Synonyms: The compound is also known by several other names, which are often encountered in chemical catalogs and literature. These include:

  • Ethanol, 2-(2-chlorophenoxy)-[1]

  • 2-(2'-Chlorophenoxy)ethanol[1]

  • o-Chlorophenoxyethanol

  • EINECS 239-501-6[1]

  • 2-(2-hydroxyethoxy)-chlorobenzene[1]

It is crucial to distinguish this compound from its isomers, such as 2-(4-chlorophenoxy)ethanol, where the chlorine atom is at the para position on the benzene ring.[2]

Table 1: Key Chemical Identifiers and Properties
PropertyValueSource(s)
IUPAC Name 2-(2-chlorophenoxy)ethan-1-ol[1][2]
CAS Number 15480-00-9[1]
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1]
Appearance Clear, colorless to light yellow liquid[3]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is a variation of the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chlorophenol is reacted with ethylene oxide in the presence of a base.[2]

The underlying principle of this synthesis is the deprotonation of the weakly acidic phenolic hydroxyl group of 2-chlorophenol by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethylene oxide ring, leading to the ring-opening and formation of the ether linkage.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Materials:

  • 2-Chlorophenol

  • Ethylene oxide

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Hydrochloric acid (HCl) for neutralization

  • Distilled water

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, dissolve 2-chlorophenol and a catalytic amount of NaOH or KOH in the chosen anhydrous solvent.

  • Introduction of Ethylene Oxide: Cool the reaction mixture in an ice bath and slowly bubble ethylene oxide gas through the solution with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing and Drying: Wash the organic layer sequentially with distilled water and brine. Dry the organic layer over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Analytical Characterization

Accurate characterization of this compound is essential for quality control and for confirming its structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons, the two methylene groups of the ethoxy chain, and the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for this compound include a broad peak for the O-H stretch of the alcohol group (around 3300 cm⁻¹), C-O stretching for the ether linkage (around 1250 cm⁻¹), and peaks corresponding to the aromatic C-H and C=C bonds.[2]

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram will show the retention time of this compound, and the mass spectrum will provide its molecular weight and fragmentation pattern, which can be used for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is used for both qualitative and quantitative analysis. A validated HPLC method can be used to determine the purity of the compound and to quantify it in various matrices.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water in a suitable ratio (e.g., 60:40 v/v), filtered and degassed.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 272 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive hydroxyl group and a substituted aromatic ring, allows for its incorporation into a variety of molecular scaffolds.

  • Precursor for Biologically Active Molecules: It can be used as a starting material or intermediate in the synthesis of compounds with potential therapeutic applications. The chlorophenyl group can be a key pharmacophore for binding to biological targets.[2] For instance, derivatives of this compound can be precursors to benzodiazepine receptor agonists.[2]

  • Modification of Lead Compounds: In medicinal chemistry, it can be used to modify existing drug candidates to improve their pharmacokinetic or pharmacodynamic properties. For example, methylation of the hydroxyl group can lead to more lipophilic derivatives with enhanced ability to cross the blood-brain barrier.[2]

  • Polymer Chemistry: In the field of polymer science, this compound can act as a chain-transfer agent in radical polymerization processes, which is useful for controlling the molecular weight of polymers like polyacrylates.[2]

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of this compound is essential for its safe handling and for assessing the risk of any potential impurities in final drug products.

Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Harmful in contact with skin (Acute toxicity, dermal)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Harmful if inhaled (Acute toxicity, inhalation)[1]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicological Data:

While specific and extensive toxicological studies on this compound are limited in publicly available literature, data from related chlorophenoxy compounds suggest that this class of chemicals can exhibit dose-dependent toxicity. It is imperative for researchers to consult the latest Safety Data Sheets (SDS) and conduct their own risk assessments before use.

Conclusion

This compound is a chemical intermediate with a well-defined identity and established synthetic routes. Its utility in the synthesis of more complex molecules makes it a valuable tool for researchers in drug discovery and medicinal chemistry. A comprehensive understanding of its synthesis, analytical characterization, and safety profile, as outlined in this guide, is crucial for its effective and safe application in the laboratory and beyond.

Visualizations

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Chlorophenol 2-Chlorophenol Reaction Williamson Ether Synthesis 2_Chlorophenol->Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction Base Base (e.g., NaOH) Base->Reaction Catalyst Solvent Anhydrous Solvent Solvent->Reaction Medium Product This compound Reaction->Product

Caption: Williamson ether synthesis of this compound.

Diagram 2: Analytical Workflow

G Sample This compound Sample Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Chromatography Chromatographic Analysis Sample->Chromatography NMR 1H and 13C NMR Spectroscopy->NMR IR FTIR Spectroscopy Spectroscopy->IR GCMS GC-MS Chromatography->GCMS HPLC HPLC Chromatography->HPLC Structure Structural Confirmation NMR->Structure IR->Structure GCMS->Structure Purity Purity & Quantification HPLC->Purity

Caption: Workflow for the analytical characterization of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Role of 2-(2-Chloroethoxy)ethanol in Pharmaceutical Synthesis. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • Publisso. 2-Chloroethanol. [Link]

  • The Royal Society of Chemistry. Supporting Information General All 1H NMR, 13C NMR spectra were recorded... [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • SpectraBase. This compound, N-propyl ether - Optional[13C NMR]. [Link]

  • PubMed. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. [Link]

  • PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. [Link]

  • ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link]

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  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link]

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  • Australian Government Department of Health. Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. [Link]

  • gc method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. [Link]

  • LCGC International. Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions. [Link]

  • ijarsct. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

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  • ResearchGate. Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]

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  • News-Medical.net. New reaction approach expands possibilities for drug discovery building blocks. [Link]

  • ResearchGate. FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 matrices. [Link]

  • PMC. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. [Link]

  • PE Polska. Analysis of Bioethanol Impurities with the Spectrum Two FT-IR Spectrometer. [Link]

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solubility of 2-(2-Chlorophenoxy)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Determination and Thermodynamic Modeling of the Solubility of 2-(2-Chlorophenoxy)ethanol in Organic Solvents

Executive Summary

This compound is a key chemical intermediate whose utility in organic synthesis and polymer chemistry is directly influenced by its behavior in solution.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification protocols like crystallization, and formulating products. Despite its importance, quantitative solubility data for this compound is not widely available in public literature.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework to bridge this data gap. It moves beyond a simple presentation of facts to deliver a field-proven, in-depth methodology. This document details the entire workflow, from the foundational principles governing solubility to the practical execution of experimental determination via the isothermal gravimetric method. Furthermore, it introduces powerful thermodynamic models—such as the NRTL and UNIQUAC models—for correlating the generated data, enabling predictive insights into the dissolution process. By following the protocols and workflows outlined herein, research teams can independently generate high-quality, reliable solubility profiles for this compound, ensuring process robustness and scientific integrity.

Part 1: Physicochemical Foundations of Solubility

A predictive understanding of solubility begins with a molecular-level analysis of both the solute and the solvent. The widely cited principle of "like dissolves like" serves as our starting point, where solubility is favored when the intermolecular forces of the solute and solvent are similar.[2]

Molecular Structure Analysis of this compound

The solubility characteristics of this compound are dictated by the distinct chemical functionalities within its structure:

  • The Aromatic Core: The 2-chlorophenyl group is a bulky, nonpolar moiety. This region of the molecule will preferentially interact with nonpolar or weakly polar organic solvents through van der Waals forces.

  • The Ether Linkage (-O-): The ether group introduces a polar site capable of acting as a hydrogen bond acceptor.

  • The Terminal Hydroxyl Group (-OH): This is the most significant contributor to polarity. The primary alcohol can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic solvents like alcohols and water.

This amphiphilic nature—possessing both polar and nonpolar regions—suggests that this compound will exhibit a nuanced solubility profile, with significant solubility expected in moderately polar solvents that can accommodate both of its structural features.

Rationale for Solvent Selection

To construct a comprehensive solubility profile, it is essential to select a diverse set of organic solvents that span a range of polarities and hydrogen bonding capabilities. The choice of solvents is not arbitrary; it is a deliberate experimental design choice to probe the different intermolecular forces that govern dissolution.

Table 1: Recommended Solvent Classes for Solubility Profiling

Solvent Class Representative Solvents Primary Interaction Type Rationale
Alcohols Methanol, Ethanol, Isopropanol Hydrogen Bonding, Polar To assess the impact of the solute's hydroxyl group and strong dipole-dipole interactions.
Ketones Acetone, 2-Butanone Polar Aprotic To evaluate interactions with a strong hydrogen bond acceptor in the absence of a donor solvent.
Esters Ethyl Acetate Polar Aprotic To test a moderately polar environment with a hydrogen bond acceptor.
Ethers Tetrahydrofuran (THF) Polar Aprotic To investigate the role of ether-ether interactions and moderate polarity.
Chlorinated Dichloromethane Weakly Polar Aprotic To probe solubility in a solvent with a similar chloro- functional group.
Aromatics Toluene Nonpolar To quantify the contribution of the chlorophenyl ring to solubility in a nonpolar, aromatic system.

| Alkanes | n-Hexane, n-Heptane | Nonpolar | To establish a baseline solubility in a purely nonpolar, aliphatic environment. |

Part 2: Experimental Determination of Solubility

The foundation of any solubility study is the generation of accurate and reproducible experimental data. The isothermal shake-flask method is the gold standard for determining the solubility of a solid in a liquid, as it ensures that a true thermodynamic equilibrium is achieved.[3]

Core Principle: Isothermal Saturation

The protocol involves agitating an excess of the solid solute in the solvent at a constant, controlled temperature for a duration sufficient to reach equilibrium.[3] Once saturation is achieved, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated liquid phase is determined.

Detailed Experimental Protocol: The Gravimetric Method

The gravimetric method is a robust and direct technique for determining solubility, particularly for non-volatile solutes.[4][5] It relies on the precise measurement of mass, making it a self-validating and fundamental analytical procedure.

Apparatus and Materials:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Calibrated digital thermometer

  • Analytical balance (±0.0001 g)

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven

  • Desiccator

Step-by-Step Protocol:

  • Preparation: For each solvent-temperature data point, add an excess amount of solid this compound to a glass vial. "Excess" is critical; undissolved solid must be clearly visible throughout the experiment to ensure saturation.[4]

  • Equilibration: Add a known volume (e.g., 10 mL) of the selected organic solvent to the vial. Seal the vial tightly and place it in the thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

  • Agitation: Allow the mixture to agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to confirm the minimum time required for equilibrium by taking measurements at different time intervals (e.g., 12, 24, 36, 48 hours) until the measured solubility remains constant.[4]

  • Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed (tared) evaporating dish. The filtration step is crucial to remove any undissolved micro-particles.

  • Mass Determination: Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution sampled.

  • Solvent Evaporation: Place the evaporating dish in a drying oven set to a temperature well below the boiling point of the solute but sufficient to evaporate the solvent (e.g., 60-80 °C). Evaporate the solvent completely until a constant mass of the dried solute is achieved.[5][6]

  • Final Weighing: Cool the dish in a desiccator to prevent moisture absorption and weigh it on the analytical balance. The difference between this final mass and the initial tare mass of the dish gives the mass of the dissolved this compound.

  • Calculation: The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent. For thermodynamic modeling, it is essential to convert these mass-based measurements into the mole fraction of the solute.

Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation A Select Solvent & Temperature B Add Excess Solute to Vial A->B C Add Solvent to Vial B->C D Agitate in Thermostatic Bath (e.g., 24-48h) C->D E Settle Undissolved Solid (e.g., 2h) D->E F Withdraw Supernatant (Pre-warmed Syringe) E->F G Filter into Tared Dish F->G H Weigh Saturated Solution G->H I Evaporate Solvent in Oven G->I L Calculate Mass of Solute & Solvent H->L J Dry to Constant Weight I->J K Weigh Dry Solute J->K K->L M Convert to Mole Fraction (x₁) L->M

Caption: Workflow for gravimetric solubility determination.

Part 3: Data Presentation and Thermodynamic Modeling

Raw experimental data is of limited use until it is properly structured and analyzed. Thermodynamic modeling transforms discrete data points into a continuous function, allowing for interpolation, extrapolation, and a deeper understanding of the dissolution process.[3]

Structuring Experimental Data

All experimentally determined solubility data should be meticulously recorded. Using mole fraction (x₁) as the unit of solubility is standard practice for thermodynamic analysis.

Table 2: Template for Recording Experimental Mole Fraction (x₁) Solubility Data

Temperature (K) Mole Fraction in Methanol (x₁) Mole Fraction in Acetone (x₁) Mole Fraction in Toluene (x₁) ... (Other Solvents)
288.15 Experimental Value Experimental Value Experimental Value
293.15 Experimental Value Experimental Value Experimental Value
298.15 Experimental Value Experimental Value Experimental Value
303.15 Experimental Value Experimental Value Experimental Value
308.15 Experimental Value Experimental Value Experimental Value

| 313.15 | Experimental Value | Experimental Value | Experimental Value | |

Introduction to Thermodynamic Models

Several well-established models can be used to correlate the temperature dependence of solubility.

  • Modified Apelblat Equation: A highly successful semi-empirical model used to correlate experimental solubility data with temperature.[7][8]

  • Buchowski–Ksiazaczak (λh) Equation: Another effective semi-empirical model for correlating solubility data.[7]

  • NRTL (Non-Random Two-Liquid) Model: A local composition model that considers non-randomness in the mixture, making it suitable for systems with specific interactions.[7][9][10] It uses adjustable parameters regressed from experimental data.

  • UNIQUAC (Universal Quasi-Chemical) Model: Another local composition model based on the quasi-chemical theory, which separates the excess Gibbs free energy into a combinatorial (entropic) and a residual (enthalpic) part.[11][12]

The choice of model depends on the complexity of the system and the desired level of theoretical rigor. For many applications, the NRTL or UNIQUAC models provide excellent correlation accuracy.[7][10]

Visualization: Data Modeling Workflow

G Data Experimental Data (Table of x₁ vs. T) Model Select Thermodynamic Model (e.g., NRTL, UNIQUAC) Data->Model Regression Perform Non-linear Regression to Fit Model Parameters Model->Regression Evaluation Evaluate Goodness of Fit (e.g., RMSD, ARD%) Regression->Evaluation Params Obtain Correlated Model Parameters Evaluation->Params Fit is Good Thermo Calculate Thermodynamic Properties (ΔG°, ΔH°, ΔS°) Params->Thermo

Caption: Workflow for thermodynamic modeling of solubility data.

Calculating Apparent Thermodynamic Properties

The experimental data can be used to calculate the apparent thermodynamic properties of dissolution using the van't Hoff equation. This provides critical insight into the spontaneity and energetics of the dissolution process.[8][13]

The apparent standard enthalpy of dissolution (ΔH°) can be determined from the slope of a plot of ln(x₁) versus 1/T. The apparent standard Gibbs free energy (ΔG°) and entropy (ΔS°) of dissolution can then be calculated.

  • ΔG°: A negative value indicates a spontaneous dissolution process.

  • ΔH°: A positive value indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process.

  • ΔS°: A positive value indicates an increase in disorder upon dissolution, which is typical for the dissolution of a crystalline solid.

These parameters are invaluable for understanding the driving forces behind the dissolution of this compound in different solvents, providing a quantitative basis for solvent selection in industrial applications.

Part 4: Conclusion

This guide has established a comprehensive and scientifically rigorous framework for determining, presenting, and modeling the . By moving from the fundamental principles of molecular interactions to detailed, self-validating experimental protocols and advanced thermodynamic analysis, this document empowers researchers to generate the critical data necessary for process development and optimization. The methodologies described herein will enable the creation of a robust and reliable solubility database, fostering a deeper understanding of this important compound's behavior in solution and accelerating its application in science and industry.

References

  • Vulcanchem. This compound - 67967-76-4.
  • Pharmapproach. Determination of Solubility by Gravimetric Method.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.
  • Slideshare. solubility experimental methods.pptx.
  • EXPERIMENT 1 DETERMIN
  • Diva-portal.org.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • National Institutes of Health (NIH). This compound | C8H9ClO2 | CID 84933 - PubChem.
  • Elsevier. Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes.
  • Odesa National University of Technology. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances.
  • International Journal of Pharmaceutical Sciences and Drug Analysis. Determination of solubility by gravimetric method: A brief review.
  • Khan Academy. Solubility of organic compounds (video).
  • ResearchGate. Correlation and Prediction of Drug Molecule Solubility in Mixed Solvent Systems with the Nonrandom Two-Liquid Segment Activity Coefficient (NRTL−SAC) Model | Request PDF.
  • Scribd.
  • YouTube. Activity Coefficient Models - NRTL UNIQUAC UNIFAC.
  • A&K Chembest.
  • Chemistry LibreTexts. 7: Gravimetric Analysis (Experiment).
  • ChemSynthesis. 2-(4-chlorophenoxy)ethanol - 1892-43-9, C8H9ClO2, density, melting point, boiling point, structural formula, synthesis.
  • BenchChem. Solubility of 2-(p-Chlorophenylthio)ethanol in Organic Solvents: A Technical Guide.
  • BenchChem. An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)ethanol in Organic Solvents.
  • Sigma-Aldrich. 2-(2-Chloroethoxy)ethanol 99 628-89-7.
  • University of Canterbury. Solubility of Organic Compounds.
  • CORE.
  • Biointerface Research in Applied Chemistry.
  • ResearchGate. Solubility determination and thermodynamic functions of 2-chlorophenothiazine in nine organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.
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  • National Institutes of Health (NIH).
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An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 2-(2-Chlorophenoxy)ethanol (CAS No. 15480-00-9), a molecule of interest in various chemical and pharmaceutical research domains. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge required for its unambiguous identification, characterization, and application.

The structural formula of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and chlorine atoms, as well as the anisotropic effects of the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4Doublet of doublets1HAr-H
~7.2Triplet of doublets1HAr-H
~6.9Triplet of doublets1HAr-H
~6.8Doublet of doublets1HAr-H
~4.1Triplet2HO-CH₂
~3.9Triplet2HCH₂-OH
~2.5Singlet (broad)1HOH

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~154Ar-C-O
~130Ar-C
~128Ar-C-Cl
~122Ar-C
~121Ar-C
~114Ar-C
~70O-CH₂
~61CH₂-OH

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Experimental Protocol for NMR Spectroscopy

A robust and standardized protocol is essential for acquiring high-quality NMR data.

Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity and free from residual solvents.

  • Sample Quantity: Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard, with its signal set to 0.0 ppm. Alternatively, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for referencing.

  • Transfer to NMR Tube: Filter the solution through a pipette with a cotton or glass wool plug into a clean, 5 mm NMR tube to remove any particulate matter, which can adversely affect the magnetic field homogeneity and spectral resolution.

Instrumental Setup and Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Prep1 Dissolve 10-20 mg in 0.6 mL CDCl3 Prep2 Add TMS as internal standard Prep1->Prep2 Prep3 Filter into NMR tube Prep2->Prep3 Acq1 Insert sample into magnet Prep3->Acq1 Transfer Acq2 Lock on deuterium signal Acq1->Acq2 Acq3 Shim for field homogeneity Acq2->Acq3 Acq4 Acquire ¹H and ¹³C spectra Acq3->Acq4

Caption: General workflow for NMR sample preparation and data acquisition.

  • Spectrometer Preparation: Insert the NMR tube into a spinner and place it in the spectrometer's magnet.

  • Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" by adjusting the shim coils to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate parameters for standard ¹H and ¹³C experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, C-H (aromatic and aliphatic), C-O, and C-Cl bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (ether)
1100-1000StrongC-O stretch (alcohol)
750-700StrongC-Cl stretch
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR_Workflow Start Clean ATR Crystal Background Acquire Background Spectrum Start->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Background Subtraction Acquire->Process

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, with a molecular weight of 172.61 g/mol , the mass spectrum will show a molecular ion peak and several characteristic fragment ions.[1]

Table 4: Key Mass Spectrometry Data for this compound

m/zInterpretation
172/174Molecular ion ([M]⁺) and its isotope peak, reflecting the presence of one chlorine atom.
128/130Loss of the hydroxyethyl group (-CH₂CH₂OH), resulting in the 2-chlorophenoxy radical cation. This is often the base peak.[1]
93Loss of a chlorine atom from the m/z 128 fragment.
65Fragmentation of the phenyl ring.
Proposed Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways. The presence of the chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for the M and M+2 peaks).

MS_Fragmentation M [C₈H₉ClO₂]⁺˙ m/z = 172/174 F1 [C₆H₄ClO]⁺ m/z = 128/130 M->F1 - C₂H₅O F2 [C₆H₅O]⁺ m/z = 93 F1->F2 - Cl

Sources

The Advent of Chlorinated Phenoxyethanols: A Legacy of Antimicrobial Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Core Methodologies of Chlorophenoxyethanol Compounds

Introduction

Within the expansive pharmacopeia and collection of industrial biocides, the chlorophenoxyethanol family of compounds represents a significant, albeit understated, chapter in the ongoing pursuit of microbial control. These halogenated aromatic ethers have carved out a crucial niche as effective antifungal agents and preservatives, finding application in everything from topical dermatological preparations to sophisticated home and personal care formulations. This guide delves into the historical context of their discovery, the evolution of their synthesis, their mechanistic action, and the foundational experimental protocols that underpin their production and utility. While the precise moment of their first synthesis is not prominently documented, their emergence is intrinsically linked to the broader mid-20th-century exploration of synthetic organic chemistry and the systematic enhancement of antimicrobial agents.

Part 1: A Historical Perspective: From Phenolic Antiseptics to Targeted Antifungals

The story of chlorophenoxyethanol compounds begins not with their own discovery, but with the foundational understanding of their parent molecule, phenol, and its unchlorinated precursor, phenoxyethanol. The antiseptic properties of phenol, famously pioneered by Joseph Lister in the 19th century, set the stage for a century of chemical modification to enhance efficacy and reduce toxicity.

The development of antifungal agents was notably slow compared to their antibacterial counterparts.[1] Following World War II, the primary treatments for fungal infections were rudimentary, often relying on weak acids and phenolic dyes.[1] A significant shift occurred in the late 1960s with the introduction of broader-spectrum agents that acted by disrupting the fungal cell membrane.[2]

It was within this environment of burgeoning synthetic chemistry that phenoxyethanol (2-phenoxyethan-1-ol) was first prepared in 1896 by W. H. Perkin Jr. and his student Edward Haworth.[3] By the 1920s, it was commercially available, though initially as a solvent for cellulose acetate under the trade name "Phenyl cellosolve".[3] Its germicidal and germistatic properties, however, soon led to its use as a preservative in pharmaceuticals and cosmetics, a role it still holds today.[3][4]

The logical next step for chemists of the era was to explore how the introduction of halogen atoms, particularly chlorine, onto the aromatic ring would modulate the compound's biological activity. The addition of chlorine is a classic strategy in medicinal chemistry to increase the lipophilicity of a molecule, potentially enhancing its ability to penetrate microbial cell membranes and increasing its antimicrobial potency. While a singular discovery paper for a specific chlorophenoxyethanol compound is not readily identifiable, their emergence in the mid-20th century is evident through patent literature and their inclusion in formularies. These compounds were a direct result of the systematic investigation into halogenated phenylethanol derivatives aimed at creating more powerful and targeted antimicrobial agents.

Part 2: The Chemistry of Chlorophenoxyethanols: Synthesis and Properties

Chlorophenoxyethanol compounds are a class of aromatic ethers. Their general structure consists of a chlorophenol moiety linked via an ether bond to an ethanol group. The position and number of chlorine atoms on the phenyl ring can vary, leading to different isomers with distinct properties. Key members of this family include 2-(4-chlorophenoxy)ethanol and Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol).

Core Synthesis Methodologies

The industrial production of chlorophenoxyethanol compounds primarily relies on modifications of the classic Williamson ether synthesis. This method involves the reaction of a chlorophenate salt with an appropriate halo-alcohol.

A common route for the synthesis of 2-(4-chlorophenoxy)ethanol involves the reaction of sodium p-chlorophenate with 2-chloroethanol.

Caption: General Williamson ether synthesis for 2-(4-chlorophenoxy)ethanol.

Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)ethanol via Williamson Ether Synthesis

  • Preparation of Sodium p-chlorophenate:

    • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve p-chlorophenol in a suitable solvent such as toluene or ethanol.

    • Add an equimolar amount of a strong base, typically sodium hydroxide (NaOH), to the solution.

    • The reaction is often heated to ensure complete formation of the sodium p-chlorophenate salt. Water is removed from the reaction mixture, often by azeotropic distillation.

  • Etherification:

    • To the prepared sodium p-chlorophenate solution, add 2-chloroethanol.

    • The reaction mixture is heated under reflux for several hours (typically 2-9 hours) to drive the nucleophilic substitution reaction.

    • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled.

    • The resulting sodium chloride (NaCl) byproduct is removed by filtration.

    • The organic phase is washed with water and/or an aqueous alkali solution to remove any unreacted chlorophenol.

    • The solvent is then removed under reduced pressure.

    • The crude product can be purified by fractional distillation under vacuum to yield pure 2-(4-chlorophenoxy)ethanol.

Chlorphenesin, or 3-(4-chlorophenoxy)-1,2-propanediol, is another important derivative. Its synthesis also employs the Williamson ether synthesis, typically reacting p-chlorophenol with 3-chloro-1,2-propanediol in the presence of a base. An alternative historical method involves the reaction of p-chlorophenol with glycidol.

Chlorphenesin_Synthesis pCP p-Chlorophenol step1 Sodium p-chlorophenate pCP->step1 + Base Base Base (e.g., NaOH) Reagent 3-Chloro-1,2-propanediol Chlorphenesin Chlorphenesin step1->Chlorphenesin + 3-Chloro-1,2-propanediol - NaCl

Caption: Synthesis pathway for Chlorphenesin.

Physicochemical Properties

The introduction of chlorine onto the phenoxyethanol backbone significantly alters its physical and chemical properties.

PropertyPhenoxyethanol2-(4-chlorophenoxy)ethanol
Molecular Formula C₈H₁₀O₂C₈H₉ClO₂
Molar Mass 138.17 g/mol 172.61 g/mol
Appearance Colorless oily liquidWhite crystalline solid
Solubility in Water 26 g/kgLower than phenoxyethanol
Antimicrobial Spectrum Broad-spectrum (bacteria, yeast)Primarily antifungal

Data compiled from various sources.[1][3]

Part 3: Mechanism of Action and Applications

The primary utility of chlorophenoxyethanol compounds stems from their antimicrobial, and particularly antifungal, properties.

Mechanism of Antimicrobial Action

While the precise mechanism is multifaceted, it is generally understood that like other phenolic compounds, chlorophenoxyethanols disrupt the microbial cell membrane. The lipophilic nature of the chlorinated phenyl ring facilitates the compound's integration into the lipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components (such as ions and metabolites), and ultimately, cell death. This disruption of the cell membrane potential and integrity is a key factor in their fungicidal and bactericidal activity.

Key Applications
  • Topical Antifungal Agents: Chlorophenoxyethanol and its derivatives, like Chlorphenesin, are active ingredients in dermatological creams, lotions, and ointments for the treatment of superficial fungal infections of the skin.[1] They are effective against a range of dermatophytes, yeasts, and molds.

  • Preservatives in Cosmetics and Personal Care: Due to their broad-spectrum antimicrobial activity, these compounds are used as preservatives to prevent the growth of bacteria, yeasts, and molds in a wide variety of products.[5][6] The combination of phenoxyethanol and chlorphenesin is particularly effective, creating a synergistic effect that provides robust protection at lower concentrations.[5] This makes them a popular choice in "paraben-free" formulations.

  • Industrial Biocides: In some applications, these compounds are used to prevent microbial contamination and spoilage in industrial products such as adhesives, inks, and metalworking fluids.

  • Intermediate in Chemical Synthesis: Certain chlorophenoxyethanol derivatives serve as key intermediates in the synthesis of more complex molecules, such as certain types of fungicides used in agriculture. For instance, 4-chlorophenylethanol is a key intermediate for the fungicide fenbuconazole.[3]

Conclusion

The discovery and development of chlorophenoxyethanol compounds represent a classic example of targeted molecular modification to enhance biological activity. Evolving from the foundational knowledge of phenolic antiseptics and the well-established chemistry of phenoxyethanol, the introduction of chlorine provided a pathway to more potent and targeted antifungal agents. While the specific historical origins of their first synthesis may be diffuse, their enduring legacy is clear. They remain vital components in the formulation of topical antifungal treatments and as effective preservatives that ensure the safety and longevity of countless consumer and industrial products. The journey of these compounds from laboratory curiosities of the mid-20th century to mainstays of modern formulation science underscores the power of systematic chemical investigation in addressing persistent challenges in microbial control.

References

  • Smith, E. B. (1990). History of antifungals.
  • Discovery. (n.d.). University of Bristol. Retrieved January 13, 2026, from [a valid, clickable URL will be provided when available].
  • EasyChem. (n.d.). Phenoxyethanol + Chlorphenesin for Home Care Preservation. Retrieved January 13, 2026, from [a valid, clickable URL will be provided when available].
  • Dréno, B., Zuberbier, T., Gelmetti, C., Gontijo, G., & Marinovich, M. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology, 33 Suppl 7, 15-24.
  • National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem. Retrieved January 13, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenoxy)ethanol. PubChem. Retrieved January 13, 2026, from [Link].

  • Wikipedia. (n.d.). Phenoxyethanol. Retrieved January 13, 2026, from [Link].

  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Google Patents. (n.d.). CN111056928A - A kind of method of synthesizing chlorphenesin.
  • EasyChem. (n.d.). What is the Difference Between Chlorphenesin and Phenoxyethanol? Retrieved January 13, 2026, from [a valid, clickable URL will be provided when available].

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Unlocking the Potential of 2-(2-Chlorophenoxy)ethanol: A Scaffold for Innovation in Therapeutics, Agrochemicals, and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenoxy)ethanol is a halogenated phenoxyethanol derivative whose potential as a versatile chemical scaffold has yet to be fully explored. While its structural analogs have found widespread use as herbicides, preservatives, and therapeutic agents, the unique ortho-chlorine substitution of this particular molecule imparts distinct chemical properties that open new avenues for research and development. This guide provides a comprehensive overview of this compound, moving beyond basic properties to delineate actionable research applications. We will explore its utility as a precursor for novel central nervous system (CNS) therapeutics, a candidate for next-generation agrochemicals, and a potential antimicrobial agent. This document is intended for the professional researcher, offering not just a review of the field but a practical guide with detailed experimental protocols and workflows to catalyze innovation.

Core Molecular Characteristics and Reactivity

A thorough understanding of a molecule's fundamental properties is the bedrock of innovative application. This compound, systematically named 2-(2-chlorophenoxy)ethan-1-ol, possesses a unique combination of an aromatic ether, an alkyl halide, and a primary alcohol.[1] The ortho-positioning of the chlorine atom sterically and electronically influences the molecule's reactivity compared to its meta- and para-isomers.

Physicochemical and Spectroscopic Profile

The key molecular descriptors for this compound are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.

PropertyValueSource
IUPAC Name 2-(2-chlorophenoxy)ethan-1-ol[2][3]
CAS Number 15480-00-9[2][3][4][5]
Molecular Formula C₈H₉ClO₂[1][2]
Molecular Weight 172.61 g/mol [2][3]
Appearance Likely a liquid at room temperature[1]
GHS Hazards Harmful if swallowed/in contact with skin; Causes skin/eye irritation[2]

Spectroscopic analysis confirms its structure, with Fourier-transform infrared (FTIR) spectroscopy showing characteristic peaks for the hydroxyl (~3300 cm⁻¹) and ether (~1250 cm⁻¹) groups.[1] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry data further elucidate the precise arrangement of atoms.[2]

Synthesis and Core Reactivity

From an application scientist's perspective, the true potential of a scaffold lies in its synthetic accessibility and chemical reactivity. This compound can be reliably synthesized and subsequently modified to create diverse libraries of new chemical entities.

A plausible and efficient synthesis route is a variation of the Williamson ether synthesis, reacting 2-chlorophenol with ethylene oxide.[1] This method is robust and scalable for producing the necessary starting material for a research program.

Synthesis Chlorophenol 2-Chlorophenol Reactant_Mix Reaction Chlorophenol->Reactant_Mix EthyleneOxide Ethylene Oxide EthyleneOxide->Reactant_Mix Base Base (e.g., NaOH) Base->Reactant_Mix Deprotonates phenol Product This compound Reactant_Mix->Product Nucleophilic attack

Caption: Synthesis of this compound via nucleophilic substitution.

The molecule's two primary reactive sites—the primary alcohol and the aromatic chlorine—allow for orthogonal chemical modifications. This dual reactivity is the key to its utility as a versatile intermediate.

Reactivity cluster_alcohol Alcohol Reactions cluster_aromatic Aromatic Ring Reactions Oxidation_Strong Carboxylic Acid (e.g., via KMnO₄) Oxidation_Mild Aldehyde (e.g., via PCC) PCC PCC PCC->Oxidation_Mild KMnO4 KMnO4 KMnO4->Oxidation_Strong NAS Nucleophilic Aromatic Substitution Product (e.g., 2-(2-methoxyphenoxy)ethanol) NaOCH3 NaOCH3 NaOCH3->NAS Start This compound Start->Oxidation_Strong Start->Oxidation_Mild Start->NAS

Caption: Key reactive pathways for derivatizing this compound.

Potential Research Application: A Nexus for Innovation

The following sections outline three distinct, high-potential research avenues. Each is presented with a scientific rationale, a logical workflow, and a foundational experimental protocol to initiate laboratory work.

Application I: Scaffold for Novel CNS Therapeutics

Expertise & Rationale: The chlorophenyl group is a well-established pharmacophore in CNS drug discovery, known to enhance binding affinity to various receptors.[1] Indeed, this compound has been identified as a potential precursor for benzodiazepine receptor agonists.[1] This provides a strong, authoritative starting point for a medicinal chemistry campaign targeting neurological disorders such as anxiety, epilepsy, or insomnia. The goal is to leverage the core scaffold to develop novel modulators of CNS targets, like the GABA-A receptor.

Trustworthy Workflow for CNS Drug Discovery:

CNS_Workflow Start Start: this compound Step1 Step 1: Derivative Library Synthesis (via NAS & other reactions) Start->Step1 Step2 Step 2: High-Throughput Screening (Binding assays for CNS receptors, e.g., GABA-A) Step1->Step2 Step3 Step 3: Hit Identification & Validation (Identify compounds with desired activity) Step2->Step3 Step4 Step 4: In-Vitro Functional Assays (Electrophysiology on identified 'hits') Step3->Step4 Step5 Step 5: Lead Optimization (Structure-Activity Relationship studies) Step4->Step5 End Outcome: Preclinical Candidate Step5->End

Caption: Workflow for developing CNS therapeutic candidates.

Protocol: Synthesis of a Derivative via Nucleophilic Aromatic Substitution (NAS)

This protocol describes the substitution of the chlorine atom with a methoxy group, a common transformation to explore structure-activity relationships (SAR).[1]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (1.2 equivalents) to anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Stir the suspension under a nitrogen atmosphere. Add this compound (1.0 equivalent) dissolved in a minimal amount of anhydrous DMSO dropwise via a syringe.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and carefully pour it into ice-cold water. This will precipitate the product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification & Validation: Purify the resulting crude oil via column chromatography on silica gel to yield the pure 2-(2-methoxyphenoxy)ethanol. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Agrochemical Development & Environmental Science

Expertise & Rationale: The chlorophenoxy moiety is the active component of a major class of herbicides, including 2,4-D and MCPA.[6][7] These compounds function as synthetic auxins, inducing uncontrolled and lethal growth in broadleaf weeds.[7] By oxidizing the primary alcohol of this compound to a carboxylic acid, one creates 2-(2-chlorophenoxy)acetic acid, a direct structural analog of these established herbicides.[1] This presents a dual research opportunity: 1) to investigate this new analog for unique herbicidal properties (e.g., improved selectivity or novel spectrum of activity), and 2) to study the environmental biodegradation of this compound itself, as it may be a metabolite of other chlorophenoxy-based environmental contaminants.

Trustworthy Workflow for Agrochemical Evaluation:

Agro_Workflow Start Start: this compound Step1 Step 1: Oxidation to Carboxylic Acid (Synthesis of 2-(2-chlorophenoxy)acetic acid) Start->Step1 Step4 Step 4: Environmental Fate Study (Biodegradation of parent compound in soil) Start->Step4 Step2 Step 2: Plant Growth Bioassays (Test on model broadleaf vs. grass species) Step1->Step2 Step3 Step 3: Determine Selectivity & Potency (EC₅₀) (Dose-response curve analysis) Step2->Step3 End Outcome: Data on Herbicidal Profile & Environmental Impact Step3->End Step4->End Micro_Workflow Start Start: this compound Step1 Step 1: Minimum Inhibitory Concentration (MIC) Assay (vs. bacterial & fungal panel, e.g., E. coli, S. aureus, C. albicans) Start->Step1 Step2 Step 2: Minimum Bactericidal/Fungicidal (MBC/MFC) Assay (Determine killing vs. inhibitory concentration) Step1->Step2 Step3 Step 3: Mechanism of Action Study (Optional) (e.g., Cell membrane integrity assay) Step2->Step3 End Outcome: Antimicrobial Spectrum & Potency Profile Step3->End

Caption: Workflow for screening antimicrobial and preservative efficacy.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is a standard, self-validating protocol for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a series of two-fold serial dilutions in sterile 96-well microtiter plates using appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells containing only medium and inoculum (no test compound).

    • Sterility Control: Wells containing only medium (no inoculum or compound).

    • Positive Control: A known antibiotic/antifungal agent.

  • Incubation: Cover the plates and incubate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or a microplate reader.

  • Validation: The test is valid if the growth control shows heavy turbidity and the sterility control remains clear.

Toxicological Profile and Future Directions

Researchers must consider the toxicological profile of the chlorophenoxy class. These compounds can exhibit dose-dependent toxicity, potentially through mechanisms like the generation of reactive oxygen species and mitochondrial dysfunction. [1][8][9]Cohort studies have linked some chlorophenoxy herbicides to neurotoxicity. [1]Therefore, any research program must incorporate appropriate safety protocols and cytotoxicity assays early in the development process.

The potential research directions for this compound are vast. Future work could include the development of catalytic asymmetric syntheses to access enantiomerically pure derivatives for therapeutic screening, expanding screening to include antiviral or antiparasitic activity, and conducting photocatalytic degradation studies to develop environmental remediation strategies. [1]This molecule is not merely a chemical curiosity but a launchpad for tangible scientific advancement.

References

  • This compound - 67967-76-4 - Vulcanchem. (URL: )
  • Chlorophenoxy herbicide - Grokipedia. (URL: )
  • This compound | C8H9ClO2 | CID 84933 - PubChem - NIH. (URL: [Link])

  • Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed. (URL: [Link])

  • MCPA - Wikipedia. (URL: [Link])

  • Ethanol, 2-(2-chlorophenoxy)- - Substance Details - SRS | US EPA. (URL: [Link])

  • Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review | Request PDF - ResearchGate. (URL: [Link])

  • Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. (URL: [Link])

  • This compound - Amerigo Scientific. (URL: [Link])

  • 2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907 - PubChem - NIH. (URL: [Link])

  • 2-Phenoxyethanol - American Chemical Society. (URL: [Link])

  • Phenoxyethanol | C8H10O2 | CID 31236 - PubChem - NIH. (URL: [Link])

  • Phenoxyethanol - Wikipedia. (URL: [Link])

  • PHENOXYETHANOL | - atamankimya.com. (URL: [Link])

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In-Depth Technical Guide to 2-(2-Chlorophenoxy)ethanol: Safety, Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenoxy)ethanol is an organic compound with applications in chemical synthesis. A comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and mitigating environmental risks. This guide provides an in-depth analysis of the safety data for this compound and outlines detailed procedures for its safe handling, storage, and in the event of an emergency. The causality behind each procedural step is explained to foster a culture of safety grounded in scientific understanding.

Hazard Identification and Analysis

This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is the foundation of safe laboratory practices.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[1]

Summary of Safety Data

The following table summarizes the critical safety information for this compound:

PropertyValueSource
Molecular Formula C8H9ClO2PubChem[1]
Molecular Weight 172.61 g/mol PubChem[1]
Appearance Colorless clear liquidChemicalBook[2]
Flash Point 107 °C (closed cup)ChemicalBook[2]
GHS Pictograms IrritantPubChem[1]
Signal Word WarningPubChem[1]

This data underscores the necessity for careful handling to avoid ingestion, skin/eye contact, and inhalation.

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict, well-defined handling protocol is non-negotiable. The following steps are designed to minimize exposure and ensure a safe working environment.

Pre-Handling Preparations
  • Risk Assessment: Before any procedure, conduct a thorough risk assessment specific to the planned experiment. Identify potential hazards, evaluate the risks, and establish control measures.

  • Information Review: All personnel must review the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Ensure a certified chemical fume hood is operational.[3][4] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]

  • Personal Protective Equipment (PPE) Inspection: Inspect all PPE for integrity before use. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

Handling Procedure
  • Transportation: When moving the chemical, use a secondary container to prevent spills in case the primary container is compromised.

  • Dispensing: Conduct all dispensing of this compound within a certified chemical fume hood to minimize inhalation of vapors.[5]

  • Avoiding Contamination: Use dedicated, clearly labeled glassware and utensils. Avoid contact with incompatible materials such as strong oxidizing agents.[6][7]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate all work surfaces.

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps in the safe handling workflow for this compound.

G cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment SDSReview Review SDS RiskAssessment->SDSReview EngControls Verify Engineering Controls (Fume Hood, Eyewash) SDSReview->EngControls PPE Inspect PPE EngControls->PPE Transport Transport in Secondary Container PPE->Transport Dispense Dispense in Fume Hood Transport->Dispense AvoidIncompatibles Avoid Incompatible Materials Dispense->AvoidIncompatibles Wash Wash Hands & Skin AvoidIncompatibles->Wash Decontaminate Decontaminate Work Surfaces Wash->Decontaminate Storage Store Properly Decontaminate->Storage Waste Dispose of Waste Storage->Waste

Caption: Safe handling workflow for this compound.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Ventilation: The primary engineering control is the use of a well-ventilated area, preferably a chemical fume hood, to minimize the concentration of airborne vapors.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[5] A lab coat or chemical-resistant apron should be worn to protect the body.

  • Respiratory Protection: In situations where ventilation is inadequate or there is a risk of exceeding exposure limits, a respirator with an appropriate cartridge should be used.

Emergency Procedures: First Aid and Accidental Release

Prompt and correct action during an emergency can significantly reduce the severity of an incident.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] Remove contaminated clothing.[8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3] Place the absorbed material into a suitable, closed container for disposal.[2][8]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[2] Absorb the material as with a small spill.

  • Cleanup: Ensure the area is well-ventilated during cleanup.

Emergency Response Logic

The following diagram outlines the decision-making process in the event of an incident.

G cluster_exposure Personnel Exposure cluster_spill Accidental Release cluster_actions Immediate Actions Start Incident Occurs Inhalation Inhalation SkinContact Skin Contact EyeContact Eye Contact Ingestion Ingestion SmallSpill Small Spill LargeSpill Large Spill MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical WashWithSoap Wash with Soap & Water SkinContact->WashWithSoap SkinContact->SeekMedical FlushEyes Flush Eyes (15 min) EyeContact->FlushEyes EyeContact->SeekMedical RinseMouth Rinse Mouth Ingestion->RinseMouth Ingestion->SeekMedical AbsorbSpill Absorb with Inert Material SmallSpill->AbsorbSpill EvacuateArea Evacuate Area LargeSpill->EvacuateArea MoveToFreshAir->SeekMedical WashWithSoap->SeekMedical FlushEyes->SeekMedical RinseMouth->SeekMedical EvacuateArea->AbsorbSpill

Caption: Emergency response decision tree.

Storage and Disposal

Proper storage and disposal are critical final steps in the chemical lifecycle to ensure continued safety.

Storage
  • Store in a cool, dry, and well-ventilated area.[2][6]

  • Keep containers tightly closed.[2][6][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

  • Keep away from heat, sparks, and open flames.[3]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.[6]

  • Do not dispose of down the drain.

  • Use a licensed hazardous waste disposal company.

Conclusion

The safe handling of this compound is achievable through a combination of a thorough understanding of its hazards, the consistent application of robust safety protocols, and preparedness for emergency situations. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to work with this compound responsibly and safely. A proactive safety culture, where every individual is knowledgeable and vigilant, is the most effective safeguard.

References

  • This compound | C8H9ClO2. PubChem. National Institutes of Health. [Link]

  • Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. Cole-Parmer. [Link]

  • Ethanol, 2-(2-chlorophenoxy)-. Substance Details. US EPA. [Link]

  • Safety and Handling of 2-(2-Chloroethoxy)ethanol in Industrial Settings. (2025-10-17). [Link]

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Methodological & Application

Application Notes and Protocols: 2-(2-Chlorophenoxy)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Bifunctional Reagent

2-(2-Chlorophenoxy)ethanol is a valuable reagent in modern organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1] Its structure is characterized by a primary alcohol and a chlorinated aromatic ether, bestowing it with two distinct reactive sites. This bifunctionality allows for its strategic incorporation into more complex molecular architectures. The electron-withdrawing nature of the chlorine atom on the phenyl ring and the nucleophilicity of the terminal hydroxyl group govern its reactivity, making it a key building block for a range of synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15480-00-9[2][3]
Molecular Formula C₈H₉ClO₂[2][3]
Molecular Weight 172.61 g/mol [2][3]
IUPAC Name This compound[2]
Appearance Not specified, likely a liquid or low-melting solid
Purity (typical) >95%[3]

Core Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a precursor and intermediate in the synthesis of high-value organic molecules. Its applications span from the construction of pharmacologically active scaffolds to the modification of polymers.

Pharmaceutical Synthesis: A Building Block for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various biologically active compounds.[4] It is notably employed as a precursor in the development of benzodiazepine receptor agonists, where the 2-chlorophenyl moiety can play a crucial role in enhancing the binding affinity of the ligand to its receptor.[1] The ethanol side-chain provides a convenient handle for further chemical elaboration to build the final drug molecule.

Specialty Chemical and Polymer Synthesis

In the realm of polymer chemistry, this compound can function as a chain-transfer agent in radical polymerization processes. This allows for the control of molecular weight distributions in polymers such as polyacrylates.[1] Additionally, its dual ether and alcohol functionalities make it suitable as a solvent for various resins and dyes.[1]

Key Synthetic Transformations and Mechanisms

The reactivity of this compound can be broadly categorized into reactions involving the terminal hydroxyl group and those targeting the chlorinated aromatic ring.

O-Alkylation via Williamson Ether Synthesis

The hydroxyl group of this compound can be readily deprotonated by a suitable base to form a potent nucleophile, the corresponding alkoxide. This alkoxide can then displace a leaving group on an alkyl halide in a classic SN2 reaction, known as the Williamson ether synthesis. This transformation is fundamental for extending the carbon chain or introducing new functional groups.

Mechanism: Williamson Ether Synthesis

The reaction proceeds in two main steps. First, a base (e.g., NaOH, KOH, NaH) abstracts the acidic proton from the terminal hydroxyl group to form a sodium or potassium 2-(2-chlorophenoxy)ethoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group to form the new ether linkage. For this SN2 reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions.[5][6]

Williamson_Ether_Synthesis reagent This compound alkoxide 2-(2-Chlorophenoxy)ethoxide reagent->alkoxide Deprotonation base Base (e.g., NaOH) base->alkoxide product Alkylated Ether Product alkoxide->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product byproduct NaX + H₂O Reductive_Amination cluster_0 Catalytic Cycle alcohol This compound aldehyde Intermediate Aldehyde alcohol->aldehyde -H₂ imine Imine Intermediate aldehyde->imine + R₂NH - H₂O amine Amine (R₂NH) amine->imine product N-Alkylated Amine imine->product +H₂ catalyst Catalyst catalyst_H2 Catalyst-H₂ catalyst_H2->product

Caption: Simplified 'Borrowing Hydrogen' mechanism for N-alkylation.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of a Substituted Ether via Williamson Ether Synthesis

This protocol is adapted from the well-established synthesis of Guaifenesin and illustrates the O-alkylation of a phenoxyethanol derivative. [5][7] Objective: To synthesize 1-(benzyloxy)-2-(2-chlorophenoxy)ethane.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Benzyl bromide

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle.

Procedure:

  • Alkoxide Formation: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 29.0 mmol) in 30 mL of 95% ethanol.

  • To this solution, add a solution of sodium hydroxide (1.27 g, 31.9 mmol) in 10 mL of water.

  • Attach a reflux condenser and heat the mixture to reflux for 15 minutes to ensure complete formation of the sodium 2-(2-chlorophenoxy)ethoxide.

  • Alkylation: After cooling the solution slightly, add benzyl bromide (3.7 mL, 31.9 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash sequentially with 30 mL of deionized water and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-(benzyloxy)-2-(2-chlorophenoxy)ethane.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the alkylation of a secondary amine using this compound, which would first be activated by conversion to a tosylate.

Objective: To synthesize N-benzyl-2-(2-chlorophenoxy)ethanamine.

Part A: Tosylation of this compound

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (5.0 g, 29.0 mmol) in 50 mL of DCM in a flask cooled in an ice bath.

  • Add triethylamine (4.4 mL, 31.9 mmol) to the solution.

  • Slowly add p-toluenesulfonyl chloride (5.8 g, 30.4 mmol) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), water (25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo to yield crude 2-(2-chlorophenoxy)ethyl tosylate, which can be used in the next step without further purification.

Part B: N-Alkylation with Benzylamine

Materials:

  • Crude 2-(2-chlorophenoxy)ethyl tosylate from Part A

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, combine the crude tosylate (29.0 mmol), benzylamine (3.5 mL, 31.9 mmol), and potassium carbonate (8.0 g, 58.0 mmol) in 60 mL of acetonitrile.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain N-benzyl-2-(2-chlorophenoxy)ethanamine.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. [2]Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). 12. The Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link]

  • Valeshvar Biotech. (n.d.). 2-(2-Chloroethoxy) ethanol - 628-89-7 - Manufacturer India. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
  • ResearchGate. (2019). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved January 14, 2026, from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
  • PubChem. (n.d.). 2-(Chloroethoxy)ethanol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • US EPA. (n.d.). Ethanol, 2-(2-chlorophenoxy)- - Substance Details - SRS. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US5466799A - Synthesis of benzodiazepines.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). EP1892235A1 - Method for preparing arylpoly(oxyalkyl) amines.
  • NIH. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved January 14, 2026, from [Link]

  • NIH. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN102531965A - Synthesis method for carisoprodol.
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Application Notes and Protocols for 2-(2-Chlorophenoxy)ethanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Building Block

2-(2-Chlorophenoxy)ethanol is a versatile bifunctional molecule characterized by a primary hydroxyl group and a chlorinated aromatic ring. This unique combination of reactive sites and a bulky, electron-rich side group makes it a compelling candidate for specialized applications in polymer chemistry. The primary alcohol allows for its incorporation into polymer backbones through various polymerization techniques, while the 2-chlorophenoxy moiety can impart desirable properties to the final material, including enhanced thermal stability, modified solubility, and specific refractive indices.

These application notes provide a comprehensive guide for researchers exploring the use of this compound in the synthesis of novel polymers. The protocols detailed below are grounded in established principles of polymer chemistry and are designed to serve as a robust starting point for laboratory investigations.

Application as a Chain Transfer Agent in the Synthesis of Functional Polyacrylates

Scientific Rationale and Expertise

In free radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymers. Alcohols, through the abstraction of a hydrogen atom, can act as effective CTAs. The use of this compound as a CTA in the polymerization of acrylic monomers, such as methyl methacrylate or butyl acrylate, offers a strategic approach to not only regulate polymer chain length but also to introduce a specific end-group functionality. The 2-chlorophenoxy group at the terminus of the polymer chain can be leveraged for subsequent post-polymerization modifications or to tailor the polymer's interaction with other materials in a blend or composite.

Experimental Protocol: Controlled Free Radical Polymerization of Methyl Methacrylate

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a controlled molecular weight and a 2-(2-chlorophenoxy)ethoxy end-group using this compound as a chain transfer agent.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • This compound

  • Toluene, anhydrous

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine methyl methacrylate (e.g., 10 g, 0.1 mol), this compound (the amount will determine the target molecular weight, see table below), and AIBN (e.g., 0.0164 g, 0.1 mmol) in toluene (20 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

  • Termination and Precipitation: Cool the reaction to room temperature and quench the polymerization by exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer in a vacuum oven at 60°C to a constant weight.

Data Presentation: Molecular Weight Control

Molar Ratio [MMA]:[CTA]Target Mn ( g/mol )
100:1~10,000
50:1~5,000
25:1~2,500

Note: The actual molecular weight will need to be determined experimentally and may deviate from the theoretical values due to the chain transfer constant of the CTA.

Characterization:

  • Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.[1][2][3][4]

  • Chemical Structure and End-Group Analysis: Confirmed by ¹H NMR and ¹³C NMR spectroscopy. The presence of the 2-chlorophenoxy group can be identified by the characteristic aromatic proton signals.

Visualization: Workflow for Polyacrylate Synthesis

cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization reagents MMA, AIBN, this compound, Toluene setup Combine in Schlenk Flask reagents->setup degas Freeze-Pump-Thaw Cycles setup->degas polymerize Heat at 70°C degas->polymerize terminate Cool and Expose to Air polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate dry Dry under Vacuum precipitate->dry gpc GPC (Mn, PDI) dry->gpc nmr NMR (Structure) dry->nmr

Caption: Workflow for the synthesis of polyacrylates with this compound as a CTA.

Application in Polyether Synthesis

Scientific Rationale and Expertise

The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization of cyclic ethers like ethylene oxide or propylene oxide, leading to the formation of polyether chains with a 2-(2-chlorophenoxy) end-group. Alternatively, it can be used as a co-monomer in condensation polymerization with diols to create polyethers with the chlorophenoxy group incorporated into the polymer backbone. This approach allows for the synthesis of specialty polyethers with tailored properties. A related compound, 2-(2'-chloroethoxy)ethanol, is noted as a raw material for polyoxyethylene ether, suggesting the feasibility of this application.[1]

Experimental Protocol: Synthesis of a Polyether Diol

Objective: To synthesize a polyether diol with pendant 2-chlorophenoxy groups via condensation polymerization.

Materials:

  • This compound

  • 1,6-Hexanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a Dean-Stark trap, a condenser, a nitrogen inlet, and a magnetic stirrer.

  • Charging Reactants: Add 1,6-hexanediol (e.g., 11.8 g, 0.1 mol), this compound (e.g., 1.73 g, 0.01 mol), and p-toluenesulfonic acid (e.g., 0.1 g) to the flask with toluene (50 mL).

  • Polymerization: Heat the mixture to reflux under a nitrogen atmosphere. Water formed during the condensation reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 8-24 hours).

  • Purification: Cool the reaction mixture and neutralize the catalyst with a stoichiometric amount of sodium bicarbonate. Filter the solution and precipitate the polymer in cold diethyl ether.

  • Drying: Decant the solvent and dry the polymer in a vacuum oven at 50°C.

Characterization:

  • Structural Analysis: ¹H NMR and ¹³C NMR spectroscopy to confirm the incorporation of both monomer units.[5][6][7]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting point (Tm).[8][9][10][11]

  • Molecular Weight: GPC analysis.[12]

Visualization: Polyether Synthesis Logic

cluster_reaction Condensation Polymerization cluster_workup Work-up and Purification diol 1,6-Hexanediol mix Mix Reactants and Catalyst in Toluene diol->mix cpe This compound cpe->mix catalyst p-Toluenesulfonic Acid catalyst->mix reflux Reflux with Dean-Stark Trap water_removal Water Removal Drives Reaction reflux->water_removal neutralize Neutralize Catalyst reflux->neutralize precipitate Precipitate in Diethyl Ether neutralize->precipitate dry Dry under Vacuum precipitate->dry Characterization (NMR, DSC, GPC) Characterization (NMR, DSC, GPC) dry->Characterization (NMR, DSC, GPC)

Caption: Logical flow for the synthesis of a polyether incorporating this compound.

Application as a Chain Terminator in Polyurethane Synthesis

Scientific Rationale and Expertise

In polyurethane synthesis, the stoichiometry of isocyanate and hydroxyl groups is critical in determining the final molecular weight and properties of the polymer. A monofunctional alcohol, such as this compound, can be employed as a chain terminator. By reacting with isocyanate groups at the end of a growing polyurethane chain, it prevents further chain extension, thereby providing precise control over the molecular weight. The incorporation of the bulky and somewhat polar 2-chlorophenoxy group at the chain end can also influence the surface properties and solubility of the resulting polyurethane.

Experimental Protocol: Molecular Weight Control in Polyurethane Synthesis

Objective: To synthesize a thermoplastic polyurethane with a controlled molecular weight by using this compound as a chain terminator.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (BDO), chain extender

  • This compound, chain terminator

  • Dibutyltin dilaurate (DBTDL), catalyst

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Prepolymer Synthesis: In a moisture-free, nitrogen-purged reactor, react PTMEG with an excess of MDI at 80°C for 2 hours to form an isocyanate-terminated prepolymer.

  • Chain Extension and Termination: In a separate flask, prepare a solution of BDO and a calculated amount of this compound in DMF.

  • Polymerization: Add the BDO/chain terminator solution to the prepolymer with vigorous stirring. Add a catalytic amount of DBTDL.

  • Curing: Pour the reaction mixture into a mold and cure at 100°C for 24 hours.

Data Presentation: Effect of Chain Terminator on Molecular Weight

Molar % of this compound (relative to BDO)Expected Molecular Weight
0%High
1%Medium-High
5%Medium-Low
10%Low

Characterization:

  • Molecular Weight: GPC analysis.[12]

  • Thermal Properties: DSC for Tg and Tm, and Thermogravimetric Analysis (TGA) for thermal stability.[8][9][10][11]

  • Mechanical Properties: Tensile testing to determine properties such as tensile strength and elongation at break.

Visualization: Polyurethane Synthesis Workflow

cluster_prepolymer Prepolymer Synthesis cluster_extension Chain Extension & Termination cluster_polymerization Polymerization and Curing reagents_pre PTMEG + MDI react_pre React at 80°C reagents_pre->react_pre mix Mix Prepolymer and Extender Solution react_pre->mix reagents_ext BDO + this compound solution_ext Dissolve in DMF reagents_ext->solution_ext solution_ext->mix catalyze Add DBTDL mix->catalyze cure Cure at 100°C catalyze->cure Characterization (GPC, DSC, TGA, Mechanical Testing) Characterization (GPC, DSC, TGA, Mechanical Testing) cure->Characterization (GPC, DSC, TGA, Mechanical Testing)

Sources

Application Notes and Protocols for 2-(2-Chlorophenoxy)ethanol as a Potential Chain Transfer Agent in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chain Transfer Agents in Polymer Synthesis

In polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymer.[1][2] This control is paramount in tailoring the physical and mechanical properties of the polymer for specific applications, from drug delivery systems to advanced materials. The process of chain transfer involves the termination of a growing polymer chain and the simultaneous initiation of a new one. This is achieved through the transfer of an atom (commonly hydrogen) from the CTA to the active center of the growing polymer chain. The efficiency of a CTA is determined by its chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation.

2-(2-Chlorophenoxy)ethanol: A Candidate for Chain Transfer

This compound is a molecule possessing a primary alcohol functional group. Alcohols have been shown to act as chain transfer agents in various polymerization systems, including cationic and radical polymerization.[3][4] The hydroxyl group can donate a hydrogen atom to a growing polymer radical, effectively terminating that chain and creating a new radical on the CTA, which can then initiate a new polymer chain. The presence of the chlorophenoxy group may also influence the reactivity of the hydroxyl group and the properties of the resulting polymer.

Hypothesized Mechanism of Action in Radical Polymerization

In a typical radical polymerization, the proposed mechanism for this compound as a chain transfer agent would proceed as follows:

  • Initiation: A radical initiator (e.g., AIBN, BPO) decomposes to form primary radicals, which then react with a monomer unit to start a growing polymer chain.

  • Propagation: The growing polymer chain (P•) adds monomer units (M).

  • Chain Transfer: The growing polymer radical abstracts the hydrogen atom from the hydroxyl group of this compound (R-OH). This terminates the polymer chain (P-H) and creates a new radical on the chain transfer agent (R-O•).

  • Re-initiation: The newly formed radical (R-O•) initiates a new polymer chain by reacting with a monomer unit.

  • Termination: Two growing polymer chains combine or disproportionate to terminate the polymerization.

This process is depicted in the following workflow:

G cluster_0 Polymerization Cycle Initiation Initiation (Initiator -> Primary Radicals -> P•) Propagation Propagation (P• + M -> Pn•) Initiation->Propagation ChainTransfer Chain Transfer (Pn• + R-OH -> Pn-H + R-O•) Propagation->ChainTransfer Control of MW Termination Termination (Pn• + Pm• -> Dead Polymer) Propagation->Termination Reinitiation Re-initiation (R-O• + M -> P1•) ChainTransfer->Reinitiation Reinitiation->Propagation

Figure 1: Hypothesized workflow of radical polymerization with this compound as a chain transfer agent.

Theoretical Application in Free-Radical Polymerization of Methyl Methacrylate

This section outlines a hypothetical protocol for investigating the efficacy of this compound as a chain transfer agent in the bulk polymerization of methyl methacrylate (MMA).

Objective

To determine the chain transfer constant of this compound in the polymerization of MMA and to characterize the resulting poly(methyl methacrylate) (PMMA).

Materials
  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (95% purity)[5]

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

  • Tetrahydrofuran (THF), HPLC grade

Experimental Setup

G Setup Reaction Setup Flask Schlenk Flask with Stir Bar Setup->Flask N2 Nitrogen Inlet/Outlet Flask->N2 Bath Oil Bath on Hot Plate Flask->Bath

Sources

Application Notes and Protocols for the Analytical Determination of 2-(2-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 2-(2-Chlorophenoxy)ethanol. This document is intended for researchers, scientists, and drug development professionals engaged in process monitoring, quality control, and impurity profiling. The methodologies presented herein leverage modern chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure robust, accurate, and reliable analytical outcomes. The protocols are designed with a focus on scientific integrity, providing not just procedural steps but also the underlying principles and rationale for experimental choices. All methods are presented in a manner that facilitates validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Significance of this compound Analysis

This compound (CAS No: 15480-00-9) is a chemical intermediate that may be present as a process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its structural alerts, specifically the chlorinated phenoxy moiety, necessitate careful monitoring and control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control of impurities in pharmaceutical products, making the availability of validated, sensitive, and specific analytical methods paramount.

The potential for impurities to exhibit toxicity underscores the importance of their detection and quantification. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[4] Therefore, robust analytical methods are crucial for risk assessment and ensuring patient safety. This guide provides the necessary tools for laboratories to confidently and accurately determine the levels of this compound in their samples.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₉ClO₂[4]
Molecular Weight 172.61 g/mol [4]
Appearance Likely a liquid at room temperature, given the properties of its isomers.[6]
Boiling Point Data for the para-isomer is 135-136 °C at 6 mmHg.[7]
Melting Point Data for the para-isomer is 30 °C. The ortho-isomer likely has a lower melting point.[7]
Solubility Expected to have some solubility in water and good solubility in organic solvents like methanol, acetonitrile, and dichloromethane.General chemical principles

Analytical Methodologies

This guide details two primary analytical techniques for the determination of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for routine quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, particularly useful for identification and confirmation, often requiring derivatization for improved chromatographic performance.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a preferred method for the routine quantification of this compound due to its simplicity, robustness, and widespread availability in quality control laboratories. A reverse-phase method is suitable for this moderately polar analyte.

The method involves injecting a prepared sample solution into an HPLC system. The separation is achieved on a reverse-phase column where this compound is partitioned between the stationary phase and a mobile phase of a specific polarity. The analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in Diluent prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Results quantify->report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Prepare Sample Extract derivatize Add Derivatizing Agent prep_start->derivatize react Incubate (Heat) derivatize->react quench Quench Reaction (optional) react->quench inject Inject into GC-MS quench->inject separate GC Separation inject->separate detect MS Detection separate->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by Ion Abundance identify->quantify report Report Results quantify->report

Sources

Quantitative Purity Assessment and Impurity Profiling of 2-(2-Chlorophenoxy)ethanol Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated protocol for determining the purity of 2-(2-Chlorophenoxy)ethanol, a key intermediate in pharmaceutical synthesis. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that provides high-resolution separation and definitive mass-based identification of the principal compound and its process-related impurities.[1][2] We outline the complete workflow, from sample preparation to data interpretation, and explain the scientific rationale behind critical experimental parameters. This guide is designed to provide researchers and quality control analysts with a reliable framework for ensuring the quality and consistency of this compound used in drug development and manufacturing.

Introduction and Method Principle

This compound (CAS No: 15480-00-9) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] The purity of this intermediate is paramount, as even trace impurities can impact reaction yields, introduce toxic byproducts, and compromise the safety and efficacy of the final drug product.[4] Regulatory bodies such as the ICH and FDA mandate stringent control over impurities in APIs, making their identification and quantification a critical aspect of pharmaceutical quality assurance.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis.[2] The gas chromatograph separates volatile and semi-volatile compounds from a mixture based on their boiling points and interactions with the stationary phase of the analytical column.[6] Following separation, the mass spectrometer ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting fragments based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, which serves as a chemical fingerprint for unambiguous identification.[7]

Understanding Potential Impurities

The impurity profile of this compound is directly linked to its synthetic pathway. A common synthesis route involves the reaction of 2-chlorophenol with ethylene oxide.[8] Based on this, potential process-related impurities may include:

  • Starting Materials: Unreacted 2-chlorophenol.

  • Byproducts of Side Reactions:

    • Isomeric Impurities: 2-(4-Chlorophenoxy)ethanol (para-isomer) if the 2-chlorophenol starting material contains its isomeric form.[9]

    • Higher Ethoxylation Products: Poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy-, resulting from the reaction of the product with additional ethylene oxide molecules.

  • Related Substances: 2-Chloroethanol, which can be a potential precursor or degradation product.[4][10]

The following diagram illustrates the structures of the target analyte and its key potential impurities.

G cluster_main Target Analyte cluster_impurities Potential Process-Related Impurities A This compound (ortho-isomer) C8H9ClO2 B 2-Chlorophenol (Starting Material) C6H5ClO C 2-(4-Chlorophenoxy)ethanol (para-isomer) C8H9ClO2 D Higher Ethoxylation Product (e.g., Chloro-PEG-OH)

Caption: Chemical structures of the target analyte and potential impurities.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the GC-MS analysis.

Materials and Reagents
  • Solvent: HPLC-grade or GC-grade Methanol or Dichloromethane. The choice of solvent depends on sample polarity; both are suitable for this compound.[11][12] Ensure the solvent is volatile and does not contain impurities that co-elute with the analytes of interest.

  • Reference Standard: Certified reference material (CRM) of this compound (Purity ≥ 99.5%).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa. Avoid plastic vials to prevent leaching of contaminants.[13][14]

  • Filters: 0.22 µm PTFE syringe filters, if the sample solution appears cloudy or contains particulates.[14]

Instrumentation
  • Gas Chromatograph: An Agilent 6890 series or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: An Agilent 5973N Mass Selective Detector or equivalent, capable of electron ionization (EI).

  • Analytical Column: A low-bleed, non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. This phase is robust and provides excellent separation based primarily on boiling point differences.

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a suitable volatile solvent at a concentration appropriate for GC-MS analysis, typically around 10-100 µg/mL.[13][14]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve and dilute to the mark with the chosen solvent (e.g., Methanol). Mix thoroughly until the sample is completely dissolved.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution by transferring 100 µL of the Stock Solution into a 10 mL volumetric flask and diluting to the mark with the same solvent.

  • Transfer: Transfer the final Working Solution into a 2 mL autosampler vial for analysis. If any particulate matter is observed, filter the solution prior to transfer.[6]

GC-MS Method Parameters

The following parameters have been optimized for the separation and detection of this compound and its likely impurities.

Parameter Setting Rationale
GC System
Injector PortSplit/SplitlessProvides flexibility. A split injection prevents column overloading, while splitless is used for trace analysis.
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte and impurities without causing thermal degradation.
Injection ModeSplit (Ratio 50:1)Prevents broad peaks and column overload due to the high concentration of the main component, ensuring better chromatographic resolution.
Injection Volume1 µLA standard volume for capillary GC that balances sensitivity with the risk of overloading the system.
Carrier GasHelium (99.999% purity)Inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow Mode)An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.
Oven Program
Initial Temperature80 °C, hold for 2 minutesAllows for the focusing of analytes at the head of the column and separation of highly volatile impurities.
Ramp 115 °C/min to 280 °CA moderate ramp rate that ensures good separation of the main component from closely eluting impurities.
Final HoldHold at 280 °C for 5 minutesEnsures that all higher-boiling point compounds are eluted from the column, preventing carryover into the next run.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique that produces reproducible, fragment-rich mass spectra ideal for library matching and structural elucidation.
Ionization Energy70 eVThe standard energy for EI, which provides consistent fragmentation patterns found in commercial mass spectral libraries like NIST.
Source Temperature230 °COptimized to prevent analyte condensation within the source while minimizing thermal degradation.
Quadrupole Temperature150 °CMaintains ion trajectory and prevents contamination of the quadrupole analyzer.
Acquisition ModeFull ScanCollects data over a wide mass range, allowing for the detection of both expected and unexpected impurities.
Scan Rangem/z 40 - 450Covers the molecular ion of the target compound (172.61 g/mol ) and its fragments, as well as potential impurities.[3]
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector, which could shorten its lifespan.

Note on Derivatization: For certain polar compounds, derivatization (e.g., silylation) can improve volatility and peak shape.[14][15] While this compound is generally amenable to direct GC-MS analysis, if poor peak tailing is observed, a silylation step using a reagent like MSTFA can be considered to convert the hydroxyl group to a less polar trimethylsilyl (TMS) ether.[15]

Data Analysis, Interpretation, and Results

The workflow for analyzing the acquired data is outlined below.

Caption: Workflow for GC-MS data analysis and interpretation.

Peak Identification
  • Main Component: The largest peak in the Total Ion Chromatogram (TIC) should correspond to this compound. Confirm its identity by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST) or a standard injection. The expected molecular ion [M]+• is at m/z 172 (and 174 due to the 37Cl isotope). Key fragments would arise from the cleavage of the ether linkage and side chain.

  • Impurities: Identify impurity peaks by examining their mass spectra. For example, unreacted 2-chlorophenol would have a molecular ion at m/z 128/130.

Purity Calculation

The purity of the sample is typically determined using the area percent method, which assumes that all compounds have a similar response factor in the detector.

Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100

This method provides a good estimation for purity assessment. For higher accuracy, especially for regulatory filings, a method using relative response factors (RRFs) determined from certified standards of the impurities is required.[5]

Typical Results

The table below shows hypothetical results for a typical analysis.

Peak # Retention Time (min) Compound Name Key Mass Fragments (m/z) Area %
18.52-Chlorophenol128, 130, 93, 640.08
212.3This compound 172, 174, 128, 130, 45 99.85
312.62-(4-Chlorophenoxy)ethanol172, 174, 128, 130, 450.05
415.1Higher Ethoxylation ProductVaries0.02

Method Validation Principles

To ensure the trustworthiness and reliability of this method, it should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated by achieving baseline separation of all relevant peaks.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy & Precision: Determining the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the purity analysis of this compound. The detailed protocol, from sample preparation to data analysis, offers a robust starting point for implementation in quality control and research laboratories. By understanding the potential impurities and employing a validated analytical method, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of therapeutic products.

References

  • Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara.

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). BOC Sciences.

  • Sample preparation GC-MS. (n.d.). SCION Instruments.

  • A Guide to GC Sample Preparation. (2025). ILT - Integrated Liner Technologies.

  • Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech.

  • Koch, H. M., et al. (2024). A specific and sensitive GC-MS/MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. Journal of Analytical Toxicology.

  • Costa, J., et al. (2023). GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. Molecules.

  • Koch, H. M., et al. (2024). A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. PubMed.

  • A Comparative Purity Assessment of 2-[2-(2-Chloroethoxy)ethoxy]ethanol for Pharmaceutical Applications. (2025). Benchchem.

  • de Carvalho, L. F., et al. (2018). Figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. Semantic Scholar.

  • Ethanol, 2-(2-chloroethoxy)-. (n.d.). NIST WebBook.

  • Quality Assurance of 2-(2-Chloroethoxy)ethanol: Ensuring Purity for Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • This compound. (n.d.). PubChem, National Center for Biotechnology Information.

  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.

  • Tschickardt, M., et al. (2019). Method for the determination of 2-phenoxyethanol in workplace air using gas chromatography after thermal desorption. MAK Collection for Occupational Health and Safety.

  • Impurity Profiling of Pharmaceuticals. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho.

  • Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International.

  • GC/MS Identification of Impurities. (2024). Medistri SA.

  • Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. (2022). PubMed.

  • Process for producing 2-(2'-chloroethoxy)ethanol. (1983). Google Patents.

  • This compound. (n.d.). Vulcanchem.

  • Ethanol, 2-(4-chlorophenoxy)-. (n.d.). NIST WebBook.

  • Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. (2011). PubMed.

  • 2-(2-(2-Chloroethoxy)ethoxy)ethanol. (n.d.). PubChem, National Center for Biotechnology Information.

  • GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. (2011). ResearchGate.

  • 2-(2-chloroethoxy)ethanol. (n.d.). PubChem, National Center for Biotechnology Information.

  • 2-(2-chloroethoxy)ethanol. (n.d.). Sigma-Aldrich.

  • Analysis of ethylene oxide and 2-chloroethanol residues in food using GC-MS/MS. (n.d.). Pragolab.

Sources

Application Notes and Protocols for the Synthesis of 2-(2-Chlorophenoxy)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed experimental protocols for the synthesis of 2-(2-chlorophenoxy)ethanol and its derivatives, a class of compounds of significant interest in pharmaceutical research and development. These molecules serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines the prevalent synthetic methodologies, with a primary focus on the Williamson ether synthesis. It offers in-depth, step-by-step procedures, explains the rationale behind experimental choices, and details the necessary analytical techniques for the characterization of the synthesized compounds. This guide is intended to equip researchers and drug development professionals with the practical knowledge required for the successful synthesis and validation of these important chemical entities.

Introduction: Significance of this compound Derivatives in Medicinal Chemistry

This compound and its analogues are valuable building blocks in the landscape of medicinal chemistry and drug discovery. Their structural motif, featuring a chlorinated aromatic ring linked to an ethanol moiety via an ether bond, imparts specific physicochemical properties that are leveraged in the design of bioactive molecules. The presence of the chlorophenyl group can enhance the binding affinity of a ligand to its receptor target.[1] Furthermore, the hydroxyl group provides a reactive handle for further chemical modifications, allowing for the generation of diverse molecular libraries for screening purposes.

A notable application of these derivatives is their role as precursors in the synthesis of benzodiazepine receptor agonists.[1] The lipophilicity of these compounds can be fine-tuned, for instance, by methylation of the hydroxyl group, to improve their ability to cross the blood-brain barrier.[1] Given their utility, robust and reproducible synthetic protocols are essential for advancing research and development in this area.

Synthetic Methodologies: A Focus on Williamson Ether Synthesis

The most common and versatile method for the preparation of this compound derivatives is the Williamson ether synthesis.[2][3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an electrophilic alkyl halide.[2][4][5]

General Reaction Mechanism

The synthesis involves two key steps:

  • Deprotonation of the Phenol: A base is used to deprotonate the hydroxyl group of 2-chlorophenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide (in this case, a haloethanol derivative), displacing the halide and forming the ether linkage.

The choice of base and solvent is critical for the success of the reaction, with polar aprotic solvents like DMF and DMSO often favoring the SN2 pathway and increasing the reaction rate.[5][6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol can be adapted for the synthesis of other derivatives by selecting the appropriate starting materials.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the reaction of 2-chlorophenol with 2-chloroethanol in the presence of a base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Chlorophenol128.5612.86 g0.1
2-Chloroethanol80.518.86 g0.11
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
N,N-Dimethylformamide (DMF)-100 mL-
Diethyl Ether-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenol (12.86 g, 0.1 mol) and N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Base: Add potassium carbonate (20.73 g, 0.15 mol) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkyl Halide: Slowly add 2-chloroethanol (8.86 g, 0.11 mol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Alternative Synthesis: Reaction with Ethylene Oxide

An alternative industrial-scale synthesis involves the reaction of 2-chlorophenol with ethylene oxide in the presence of a base like sodium hydroxide.[1] This reaction is typically exothermic and requires careful temperature control. The process involves the deprotonation of 2-chlorophenol to form the phenoxide, which then attacks the electrophilic ethylene oxide ring.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 2-Chlorophenol Reaction_Vessel Reaction at 80-90°C Reactant1->Reaction_Vessel Reactant2 2-Chloroethanol Reactant2->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Cooling Extraction Extraction with Diethyl Ether Workup->Extraction Purification Column Chromatography Extraction->Purification Drying & Concentration Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization of Synthesized Derivatives

The identity and purity of the synthesized this compound derivatives must be confirmed using various analytical techniques.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups in the molecule. The spectrum of this compound would show characteristic peaks for the hydroxyl group (O-H stretch) around 3300 cm⁻¹ and the ether linkage (C-O stretch) around 1250 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. The aromatic protons of the 2-chlorophenyl group will appear as distinct resonances, and the protons of the ethoxyethanol chain will also have characteristic chemical shifts.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern, which can further confirm its structure.

Applications in Drug Development

As previously mentioned, this compound derivatives are important intermediates in the pharmaceutical industry. For example, related compounds like 2-(2-chloroethoxy)ethanol are used in the synthesis of several key APIs, including Quetiapine Fumarate, Hydroxyzine HCl, and Cetirizine HCl.[7][8] The versatile reactivity of these molecules allows for their incorporation into a wide range of drug scaffolds.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound derivatives. By following the outlined protocols and utilizing the described characterization techniques, researchers can reliably produce these valuable compounds for their drug discovery and development endeavors. The Williamson ether synthesis remains a robust and widely applicable method for this purpose.

References

  • This compound - 67967-76-4 - Vulcanchem.
  • Williamson Ether Synthesis. Cambridge University Press.
  • Synthesis routes of 2-[2-(2-Chloroethoxy)ethoxy]ethanol - Benchchem.
  • This compound - Amerigo Scientific.
  • A Technical Guide to 2-(2-Chloroethoxy)ethanol: Molecular Structure, Properties, and Applications in Research and Development - Benchchem.
  • Williamson Ether Synthesis - J&K Scientific LLC.
  • 2-(4-Chlorophenoxy)ethanol - 38797-58-9 - Vulcanchem.
  • This compound | C8H9ClO2 | CID 84933 - PubChem - NIH.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson Ether Synthesis - Chemistry Steps.
  • Williamson ether synthesis - Wikipedia.
  • 2-(2-Chloroethoxy) ethanol - 628-89-7 - Manufacturer India - Valeshvar Biotech.
  • JPS58109441A - Process for producing 2-(2'-chloroethoxy)
  • CN101665415B - Preparation method of 2-(2-chloroethyl)
  • Ethanol, 2-(2-chlorophenoxy)- - Substance Details - SRS | US EPA.
  • 2-(2-Chloroethoxy)
  • 2-(2-(2-Chloroethoxy)ethoxy)ethanol | C6H13ClO3 | CID - PubChem - NIH.
  • CN101844978A - Synthesis method of 2-(2-chloroethoxy)
  • 2-(2-Chloroethoxy)ethanol(628-89-7) 13C NMR spectrum - ChemicalBook.
  • This compound, isopropyl ether - Optional[13C NMR] - Chemical Shifts.
  • 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem - NIH.

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Application Note: 2-(2-Chlorophenoxy)ethanol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(2-Chlorophenoxy)ethanol, a key chemical intermediate leveraged in pharmaceutical research and development. Its unique molecular architecture, featuring a primary alcohol, an ether linkage, and an ortho-substituted chlorinated phenyl ring, offers a versatile platform for synthesizing a range of pharmacologically active molecules. This document details the physicochemical properties, synthesis, and chemical reactivity of this compound. Furthermore, it presents detailed protocols for its functionalization and its application as a precursor in the synthesis of pharmaceutical derivatives, such as benzodiazepine receptor agonists. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of this valuable building block.

Introduction: Molecular Profile and Strategic Importance

This compound (CAS No: 15480-00-9) is an aromatic ether alcohol that has garnered interest in medicinal chemistry as a versatile starting material.[1] Its structure is deceptively simple, yet it provides three key points for molecular elaboration:

  • Primary Hydroxyl Group: The terminal alcohol is a prime site for oxidation, esterification, and etherification, allowing for the introduction of diverse functional groups or linkage to other molecular scaffolds.

  • Aromatic Ring: The 2-chlorophenyl moiety is a common feature in many bioactive compounds. The chlorine atom at the ortho position influences the molecule's electronic properties and conformation, which can be critical for receptor binding and pharmacokinetic profiles.[2]

  • Ether Linkage: The ether bond provides conformational flexibility and influences the compound's polarity and solubility.

These features make this compound a strategic precursor for creating libraries of compounds for drug discovery, particularly in the development of central nervous system (CNS) agents and antimicrobial compounds.

Table 1: Physicochemical and Safety Data for this compound
PropertyValueReference
IUPAC Name This compound[1]
Synonyms Ethanol, 2-(2-chlorophenoxy)-[1]
CAS Number 15480-00-9[1]
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1]
Appearance LiquidN/A
GHS Hazard Statements H302, H312, H315, H319, H332[1][3]
GHS Pictograms Warning[1][3]

Synthesis of the Building Block: The Williamson Ether Synthesis

A common and efficient method for preparing this compound is through a variation of the Williamson ether synthesis. This route involves the reaction of 2-chlorophenol with ethylene oxide in the presence of a base.[2] The phenoxide ion, generated in situ, acts as a nucleophile, attacking the electrophilic ethylene oxide ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_Chlorophenol 2-Chlorophenol Reaction Nucleophilic Attack 2_Chlorophenol->Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction Base Base (e.g., NaOH) Base->Reaction Deprotonation Workup Acid Workup (Neutralization) Reaction->Workup Intermediate Product_Node This compound Workup->Product_Node Final Product

Caption: Synthesis workflow for this compound.

Protocol 2.1: Synthesis of this compound

Materials:

  • 2-Chlorophenol

  • Sodium Hydroxide (NaOH)

  • Ethylene Oxide

  • Deionized Water

  • Diethyl Ether

  • Hydrochloric Acid (HCl), 1M

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Base Formation: Dissolve 2-chlorophenol (1.0 eq) in a suitable solvent like anhydrous THF. Add sodium hydroxide (1.1 eq) portion-wise while stirring. The formation of the sodium phenoxide salt will occur.

  • Nucleophilic Reaction: Cool the reaction mixture to 0°C using an ice bath. Carefully add a solution of ethylene oxide (1.2 eq) in THF dropwise via the dropping funnel. The reaction is exothermic.[2]

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction with deionized water. Neutralize the mixture with 1M HCl until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by vacuum distillation to yield pure this compound.

Applications in Pharmaceutical Synthesis

The true utility of this compound is demonstrated by its role as a precursor to more complex molecules with significant biological activity.

Precursor to Benzodiazepine Receptor Agonists

The 2-chlorophenyl group is a key pharmacophore in many benzodiazepine ligands. This compound serves as an ideal starting material to introduce this moiety, along with a flexible ether-linked side chain that can be further functionalized to modulate receptor affinity and selectivity.[2] Methylation of the hydroxyl group, for instance, can yield more lipophilic derivatives designed for improved blood-brain barrier penetration.[2]

Reactivity_Diagram cluster_reactions Key Functionalization Reactions cluster_reagents Reagents & Conditions start This compound oxidation_mild Aldehyde Derivative start->oxidation_mild oxidation_strong Carboxylic Acid Derivative (2-(2-chlorophenoxy)acetic acid) start->oxidation_strong etherification Ether Derivative (e.g., Methylated Product) start->etherification pcc PCC, CH₂Cl₂ pcc->oxidation_mild Mild Oxidation kmno4 KMnO₄, H⁺ kmno4->oxidation_strong Strong Oxidation methylation CH₃I, NaH methylation->etherification Williamson Ether Synthesis

Caption: Key reactivity pathways of this compound.

Protocol 3.1: Synthesis of 2-(2-Chlorophenoxy)acetic acid

This protocol details the strong oxidation of the primary alcohol to a carboxylic acid, a common intermediate for further amide or ester couplings.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Sulfuric Acid (H₂SO₄), dilute

  • Sodium Bisulfite (NaHSO₃)

  • Deionized Water

  • Ethyl Acetate

  • Beaker, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a beaker, dissolve this compound (1.0 eq) in water, adding a small amount of dilute H₂SO₄ to create an acidic medium.

  • Oxidation: Cool the solution in an ice bath. Slowly add a solution of KMnO₄ (2.5 eq) in water dropwise. A brown precipitate of MnO₂ will form. Maintain the temperature below 10°C.

  • Reaction Monitoring: Stir the mixture vigorously for 2-4 hours at room temperature. Monitor the disappearance of the purple permanganate color.

  • Quenching: Once the reaction is complete, destroy the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.

  • Extraction: Acidify the solution with concentrated H₂SO₄ and extract the carboxylic acid product with ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Final Product: The resulting solid, 2-(2-chlorophenoxy)acetic acid, can be recrystallized from hot water or an ethanol/water mixture to achieve high purity.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][3] It causes skin and serious eye irritation.[1][3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[3] All operations should be performed in a well-ventilated chemical fume hood.[3]

  • Storage: Store in a cool, dry place in a tightly sealed container.[3]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[3]

    • Skin: Wash off with soap and plenty of water.[3]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

    • In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a high-value building block whose utility in pharmaceutical synthesis is rooted in its trifunctional nature. The primary alcohol allows for a variety of classical transformations, while the chlorinated phenyl ring provides a key structural motif for CNS-active compounds and other therapeutic agents. The protocols and data presented in this application note underscore its potential and provide a foundational framework for its use in drug discovery and development pipelines. Proper understanding of its reactivity and adherence to safety protocols are paramount to successfully leveraging this versatile intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84933, this compound. Available at: [Link]

  • Chemtron (n.d.). The Role of 2-(2-Chloroethoxy)ethanol in Pharmaceutical Synthesis. Available at: [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. Available at: [Link]

  • Zhishang Chemical (n.d.). SAFETY DATA SHEETS - this compound. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-Chlorophenoxy)ethanol. This resource is designed for researchers, chemists, and process development professionals who are working on or troubleshooting this specific synthesis. Here, we move beyond simple protocols to explore the underlying chemistry, helping you to not only solve immediate experimental issues but also to build a robust and high-yield process.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

The most prevalent and classic method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 2-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic ethylene-based reagent, typically 2-chloroethanol or ethylene oxide.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Inefficient Deprotonation: The choice and handling of the base are critical for the complete conversion of 2-chlorophenol to its corresponding phenoxide.

  • Side Reactions: Competing reactions, such as elimination or undesired ring alkylation, can significantly reduce the yield of the target product.[3]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can hinder the reaction rate and promote side product formation.[4]

  • Purity of Reagents: The presence of water or other impurities in the reagents or solvent can quench the base and interfere with the reaction.

Q3: What are the expected side products in this synthesis?

The primary side reaction of concern is the E2 elimination of the alkyl halide, especially at higher temperatures, which would produce ethylene glycol and other byproducts.[2][3] Additionally, since the aryloxide is an ambident nucleophile, there is a possibility of alkylation on the aromatic ring, although this is generally less favored.[1]

Q4: Is an inert atmosphere necessary for this reaction?

While not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This prevents the oxidation of the phenoxide intermediate and minimizes side reactions involving atmospheric moisture and carbon dioxide, which can neutralize the base.

Troubleshooting Guide: From Low Yield to High Purity

This in-depth guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Area 1: Low or No Product Yield

A low yield is the most frequent challenge. The following workflow will help you systematically identify and address the root cause.

G cluster_start cluster_reagents Step 1: Verify Reagents & Stoichiometry cluster_base Step 2: Evaluate Base & Deprotonation cluster_conditions Step 3: Optimize Reaction Conditions cluster_end start Low Yield Observed reagent_purity Check Purity of 2-Chlorophenol & Alkylating Agent start->reagent_purity Begin Troubleshooting anhydrous Ensure Anhydrous Conditions (Dry Solvents) reagent_purity->anhydrous stoichiometry Verify Molar Ratios (Base & Electrophile) anhydrous->stoichiometry base_choice Is the Base Strong Enough? (pKa of Conjugate Acid > pKa of Phenol) stoichiometry->base_choice If reagents are fine... base_handling Check Base Quality (e.g., fresh NaH) base_choice->base_handling solvent Select Appropriate Solvent (Polar Aprotic: DMF, Acetonitrile) base_handling->solvent If deprotonation is complete... temperature Optimize Temperature (50-100 °C range is typical) solvent->temperature time Monitor Reaction Progress (TLC) to Determine Optimal Time temperature->time end Improved Yield time->end Optimization Complete

Caption: Troubleshooting workflow for low yield.

In-Depth Analysis of Low Yield Causes:
  • Reagent Quality and Stoichiometry:

    • Moisture: The Williamson ether synthesis is highly sensitive to water, which will consume strong bases like sodium hydride (NaH).[4] Ensure all glassware is oven-dried and solvents are anhydrous.

    • Purity: Use high-purity 2-chlorophenol and your chosen electrophile (e.g., 2-chloroethanol). Impurities can lead to unexpected side reactions.

  • Base Selection and Strength:

    • The reaction begins with the deprotonation of 2-chlorophenol (pKa ≈ 8.5) to form the nucleophilic 2-chlorophenoxide. A sufficiently strong base is required for this step to proceed to completion.[5]

    • Recommended Bases: Sodium hydride (NaH) is a popular and effective choice as it removes the proton irreversibly by forming H₂ gas.[6] Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can also be used, often in a phase-transfer catalysis system if reactants have low mutual solubility.[7]

BasepKa of Conjugate AcidSuitabilityComments
Sodium Hydride (NaH) ~35 (for H₂)ExcellentIrreversible deprotonation. Requires anhydrous conditions and careful handling.
Sodium Hydroxide (NaOH) ~15.7 (for H₂O)GoodEffective, but the equilibrium may not fully favor the phenoxide. Water is a byproduct.
Potassium Carbonate (K₂CO₃) ~10.3 (for HCO₃⁻)ModerateWeaker base, often requires higher temperatures and longer reaction times.
  • Solvent Effects:

    • Polar aprotic solvents are ideal for Sₙ2 reactions like the Williamson synthesis.[4] They solvate the cation of the alkoxide, leaving a "naked" and highly reactive nucleophile.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).

    • Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[4]

  • Reaction Temperature and Time:

    • A typical temperature range for this synthesis is between 50-100 °C.[1]

    • Too Low: The reaction rate will be impractically slow.

    • Too High: Increased risk of the E2 elimination side reaction, which competes with the desired Sₙ2 substitution.[3][4]

    • It is best to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[1]

Problem Area 2: Difficulties in Product Isolation and Purification

Even with a good yield, isolating the pure product can be challenging.

  • Work-up Procedure: After the reaction is complete, a careful aqueous work-up is necessary to remove the inorganic salts and unreacted phenoxide. Quenching the reaction with water or a dilute acid is a common first step.

  • Extraction: The product, being an organic ether, can be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification:

    • Distillation: Given that this compound is a liquid, vacuum distillation is an effective method for purification, especially on a larger scale.[8]

    • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is the method of choice. A common eluent system would be a gradient of ethyl acetate in hexanes.[9]

Optimized Experimental Protocol

This protocol is a robust starting point, incorporating best practices to maximize yield and purity.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 2-Chlorophenol p1 This compound r1->p1 Sₙ2 Attack r2 2-Chloroethanol r2->p1 base Base (e.g., NaH) base->r1 Deprotonation solvent Solvent (e.g., DMF) solvent->p1 temp Heat (50-100 °C) temp->p1 p2 Salt (e.g., NaCl)

Caption: Williamson ether synthesis of this compound.

Step-by-Step Methodology:
  • Preparation: Under an inert nitrogen atmosphere, add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the DMF.

  • Phenoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-chlorophenol (1.0 equivalent) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and maintain this temperature, monitoring the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to yield pure this compound.

This guide provides a comprehensive framework for successfully synthesizing this compound. By understanding the key parameters and potential pitfalls, researchers can effectively troubleshoot their experiments and achieve high-yield, high-purity results.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Wikipedia. (2023). Williamson ether synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Guidechem. (n.d.). How to synthesize and app 2- (2-chloroethoxy) Ethanol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Sigma-Aldrich. (n.d.). 2-(2-Chloroethoxy)ethanol 99.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
  • Quick Company. (n.d.). A Process For Preparing 2(2 Chloroethoxy) Ethanol.
  • ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,....
  • Benchchem. (n.d.). A Technical Guide to 2-(2-Chloroethoxy)ethanol: Molecular Structure, Properties, and Applications in Research and Development.
  • Google Patents. (n.d.). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
  • Benchchem. (n.d.). Optimizing reaction conditions for 2-(4-Chlorophenyl)ethanol synthesis.
  • Google Patents. (n.d.). CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
  • NIH PubChem. (n.d.). 2-(4-Chlorophenoxy)ethanol.
  • Benchchem. (n.d.). Optimizing reaction conditions for 2-(4-Chlorophenyl)ethanol synthesis.

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Technical Support Center: 2-(2-Chlorophenoxy)ethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for reactions involving 2-(2-Chlorophenoxy)ethanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the mechanistic origins of common byproducts and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the laboratory. The solutions are based on established principles of organic chemistry, particularly the Williamson ether synthesis, which is the foundational reaction for this compound.[1][2][3]

Question 1: My reaction yield is significantly lower than expected, and I'm observing unreacted 2-chlorophenol. What's going wrong?

Answer:

Low conversion of the starting 2-chlorophenol is a common issue that typically points to incomplete deprotonation or suboptimal reaction conditions. The synthesis of this compound is a classic Williamson ether synthesis, an SN2 reaction between the 2-chlorophenoxide ion and an alkylating agent like 2-chloroethanol or ethylene oxide.[1][4]

Core Causality: The phenoxide ion is the active nucleophile. If the 2-chlorophenol is not fully deprotonated to form the 2-chlorophenoxide, the reaction rate will be drastically reduced.

Troubleshooting Steps:

  • Evaluate Your Base: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still crucial for complete deprotonation. For phenols, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often adequate.[5] However, if you are experiencing low conversion, consider using a stronger base like sodium hydride (NaH). NaH deprotonates the alcohol irreversibly, driving the equilibrium towards the formation of the alkoxide.[4]

  • Check for Moisture: The presence of water in the reaction can consume the base and protonate the newly formed phenoxide, rendering it non-nucleophilic. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Increase Reaction Time or Temperature: SN2 reactions are sensitive to temperature.[1][5] If your reaction is sluggish, consider increasing the temperature (typically in the 50-100 °C range) or extending the reaction time.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.

Question 2: My GC-MS analysis shows a significant peak with the same mass as my desired product, but a different retention time. What could this be?

Answer:

This is a classic sign of an isomeric byproduct. In the context of phenoxide alkylation, the most likely culprit is a C-alkylation product . The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (O-alkylation) and the aromatic ring, typically at the ortho and para positions (C-alkylation).[1][5]

  • O-alkylation yields the desired ether, this compound.

  • C-alkylation yields an isomeric (hydroxyethyl)chlorophenol.

Core Causality: The selectivity between O- and C-alkylation is heavily influenced by the reaction solvent.[5]

Troubleshooting & Optimization:

  • Solvent Choice is Critical: To favor the desired O-alkylation, use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][5] These solvents solvate the cation of the base but leave the oxygen anion of the phenoxide relatively "naked" and highly nucleophilic, promoting attack at the oxygen. Protic solvents (like water or ethanol) can hydrogen-bond with the oxygen, making it less nucleophilic and increasing the likelihood of C-alkylation.

Workflow for Minimizing C-Alkylation

Caption: Troubleshooting workflow for isomeric byproducts.

Question 3: I'm observing a lower molecular weight byproduct that appears to be an alkene. How is this possible?

Answer:

The formation of an alkene byproduct, likely ethylene in this case if using a 2-haloethanol derivative, points to a competing E2 elimination reaction .[2][5] The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the alkyl halide, leading to the elimination of the halide and the formation of a double bond.

Core Causality: The Williamson ether synthesis is a competition between SN2 (substitution, desired) and E2 (elimination, undesired) pathways.[1][2]

Factors Favoring Elimination and How to Mitigate Them:

FactorFavoring Elimination (E2)Favoring Substitution (SN2)Mitigation Strategy
Temperature Higher temperaturesLower temperaturesRun the reaction at the lowest temperature that allows for a reasonable reaction rate.[5]
Base Strength Strong, bulky basesLess hindered basesWhile a strong base is needed, using a very sterically hindered base can favor elimination. Use a non-hindered base like NaOH or NaH.[3][5]
Alkyl Halide Secondary or tertiary halidesPrimary or methyl halidesThis is less of a factor when using 2-chloroethanol (a primary halide), but it's a critical principle.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

Based on the common synthetic routes (Williamson ether synthesis from 2-chlorophenol and either 2-chloroethanol or ethylene oxide), the primary byproducts include:

  • C-Alkylation Products: Isomers where the hydroxyethyl group is attached to the aromatic ring instead of the phenolic oxygen.[1][5]

  • Unreacted Starting Materials: Residual 2-chlorophenol or the alkylating agent.

  • Over-reaction Products: If ethylene oxide is used as the alkylating agent, addition of multiple ethylene oxide units can lead to poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy- (a PEGylated version of the product).[6]

  • Diethylene Glycol: If the synthesis involves diethylene glycol and a chlorinating agent like HCl or thionyl chloride, unreacted diethylene glycol can be a major impurity.[7][8][9]

Q2: My synthesis involves reacting diethylene glycol with a chlorinating agent. What byproducts should I expect?

This route can produce several chlorinated species. Besides the desired mono-chlorinated product, you may find:

  • Over-chlorinated species: Dichloro-compounds where both hydroxyl groups of diethylene glycol have been replaced by chlorine.[8]

  • Unreacted Diethylene Glycol: Incomplete reaction will leave starting material.[7][8]

  • Higher Ethoxylation Products: Commercial diethylene glycol may contain triethylene glycol, which would lead to the formation of corresponding chlorinated impurities.[7]

Q3: How can I purify my crude this compound to remove these byproducts?

Purification is critical. The choice of method depends on the nature of the impurities.

  • Distillation: Vacuum distillation is effective for separating the desired product from less volatile impurities (like salts or polymeric residues) and more volatile starting materials.[7][10]

  • Recrystallization: If the product is a solid at room temperature or can be solidified at lower temperatures, recrystallization from a suitable solvent (e.g., lower alcohols or alkanes like n-heptane) can be highly effective for removing isomeric and other impurities.[10][11]

  • Solvent Extraction: A standard workup involving extraction can remove water-soluble impurities like salts. A patent for a similar compound describes dissolving the residue in chloroform and extracting with brine.[12]

Protocol: General Purification by Vacuum Distillation

This protocol provides a general guideline for purifying the product from non-volatile byproducts and unreacted starting materials.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum. Use a short-path distillation head if possible to minimize product loss.

  • Crude Material: Place the crude reaction mixture into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Initial Solvent Removal: If a high-boiling solvent like DMF or DMSO was used, it must be removed first, often under reduced pressure before the final product distillation.

  • Vacuum Application: Gradually apply vacuum to the system. Be cautious of initial bumping or foaming.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling "forerun" fractions, which may contain residual solvents or starting materials.

    • Collect the main fraction at the expected boiling point of this compound under the achieved pressure.

    • Stop the distillation before the "pot" runs dry to avoid charring and decomposition of high-boiling residues.

  • Analysis: Analyze the collected fraction(s) by GC, HPLC, or NMR to confirm purity.

Reaction Pathways Leading to Byproducts

G Chlorophenol 2-Chlorophenol Phenoxide 2-Chlorophenoxide (Ambident Nucleophile) Chlorophenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide AlkylHalide Alkylating Agent (e.g., 2-Chloroethanol) O_Alkylation Desired Product: This compound AlkylHalide->O_Alkylation C_Alkylation Byproduct: C-Alkylated Isomer AlkylHalide->C_Alkylation Elimination Byproduct: Ethylene + Alcohol AlkylHalide->Elimination Phenoxide->O_Alkylation SN2 Attack (O-alkylation) Favored in Polar Aprotic Solvents Phenoxide->C_Alkylation SN2 Attack (C-alkylation) Competes in Protic Solvents Phenoxide->Elimination E2 Elimination Favored by High Temp.

Caption: Competing reaction pathways in the synthesis of this compound.

References
  • Common side reactions in the Williamson synthesis of ethers. BenchChem.
  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. ChemTalk.
  • Synthesis routes of 2-[2-(2-Chloroethoxy)ethoxy]ethanol. Benchchem.
  • JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
  • WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether.
  • A Comparative Purity Assessment of 2-[2-(2-Chloroethoxy)
  • CN101838249A - Method for preparing high-purity guaiacol glycidyl ether.
  • WO2011113228A1 - A process for preparing guaiacol glycidyl.
  • GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. Acta Poloniae Pharmaceutica.
  • CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol.
  • This compound. PubChem. [Link]

  • CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
  • Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. PubMed. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. ResearchGate. [Link]

  • Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. ResearchGate. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • A Process For Preparing 2(2 Chloroethoxy) Ethanol. Quick Company. [Link]

  • United States Patent (19) - Hydrolysis of 2-chloroethanol in 1,2-dichloroethane. Googleapis.com. [Link]

  • 2-(2-(2-Chloroethoxy)ethoxy)ethanol. PubChem. [Link]

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Technical Support Center: Purification of 2-(2-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-(2-Chlorophenoxy)ethanol. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles. Our goal is to move beyond simple instructions and explain the causality behind each experimental choice, ensuring a robust and reproducible purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the typical impurities in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 2-chlorophenol with an ethylene oxide equivalent (e.g., 2-chloroethanol). Potential impurities include:

  • Unreacted Starting Materials: Residual 2-chlorophenol and 2-chloroethanol[1].

  • Solvents: Any solvents used during the synthesis.

  • Side-Reaction Byproducts: Over-alkylation can lead to the formation of higher molecular weight polyethylene glycol derivatives. Dimerization or other side reactions involving the starting materials can also occur.

  • Water: Introduced during the reaction or work-up steps.

  • Inorganic Salts: Formed if a base is used to deprotonate the phenol during synthesis.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is critical for selecting the right purification technique. While PubChem provides basic data, specific properties like boiling and melting points are crucial.[2] It is often described as a liquid or low-melting solid. For a related compound, 2-(2-Chloroethoxy)ethanol, the boiling point is listed as 79-81 °C at 5 mmHg, indicating that vacuum distillation is necessary for purification.[3]

Q3: Which purification method is generally most effective?

A3: For a high-boiling liquid like this compound, vacuum distillation is the primary and most effective method for bulk purification. If the compound is a solid at room temperature and the impurities have different solubility profiles, recrystallization can be highly effective. For achieving the highest purity levels (>99.5%), especially for analytical standards or pharmaceutical applications, column chromatography may be required as a final polishing step.

Q4: How can I assess the purity of my final product?

A4: Purity should be assessed using a combination of techniques:

  • Gas Chromatography (GC): Ideal for determining the percentage of volatile impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the target compound from non-volatile or thermally sensitive impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for detecting and quantifying trace-level impurities, particularly important for genotoxic impurities in pharmaceutical development.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration (>1%).

Part 2: Troubleshooting Guide

This guide addresses specific problems encountered during the purification process in a question-and-answer format.

Q: My product is a dark-colored oil/solid. How can I remove the color?

A: Colored impurities are often non-volatile, polymeric byproducts from the synthesis.

  • If using recrystallization: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[6] The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution, as this can cause violent bumping. Filter the hot solution through a pad of celite or fluted filter paper to remove the charcoal.

  • If using distillation: The colored impurities will likely remain in the distillation flask as a non-volatile residue. Ensure you do not distill to dryness to prevent charring.

  • If these methods fail: Column chromatography is the most effective way to remove persistent colored impurities.

Q: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. What's wrong?

A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid below its melting point upon cooling.[7] This is often due to the presence of impurities depressing the melting point or an inappropriate choice of solvent.

Troubleshooting Steps for "Oiling Out":

  • Re-heat the solution to dissolve the oil.

  • Add more of the primary solvent to make the solution less saturated.

  • Allow the solution to cool much more slowly. Rapid cooling encourages oil formation. Let it cool to room temperature undisturbed before moving to an ice bath.[8]

  • If the problem persists, consider a two-solvent recrystallization. Dissolve the compound in a minimum amount of a "soluble" hot solvent. Then, while hot, add a "miscible, insoluble" solvent dropwise until the solution just becomes cloudy (the saturation point). Add a drop or two of the first solvent to clarify, then cool slowly.[9]

Logical Workflow for Troubleshooting "Oiling Out"

G start Product 'Oils Out' During Recrystallization reheat Re-heat to Redissolve Oil start->reheat add_solvent Add More Hot Solvent (10-20% vol) reheat->add_solvent slow_cool Cool Slowly to Room Temperature add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes fail Problem Persists check_crystals->fail No two_solvent Switch to Two-Solvent System fail->two_solvent Action two_solvent->reheat Restart Process

Caption: Troubleshooting logic for when a product oils out during recrystallization.

Q: My yield after vacuum distillation is very low. What are the likely causes?

A: Low recovery from distillation can stem from several issues:

  • Vacuum Leaks: An unstable vacuum will cause the boiling point to fluctuate, leading to inefficient separation. Check all joints and seals.

  • Decomposition: If the distillation temperature is too high, the product can decompose. The goal of vacuum is to lower the boiling point to prevent this. Use the lowest pressure your system can achieve.

  • Inefficient Condensation: Ensure your condenser has a sufficient surface area and that the coolant is cold enough to condense the product vapors effectively.

  • Mechanical Loss: Significant amounts of product can adhere to the distillation column and glassware.

Q: After purification, I still see an impurity peak close to my product in the GC/HPLC analysis. How can I separate them?

A: This indicates an impurity with very similar physical properties (e.g., boiling point or polarity) to your product.

  • For Distillation: Switch to fractional vacuum distillation . Using a column with packing material (like Raschig rings or Vigreux indentations) increases the number of theoretical plates, enhancing the separation of compounds with close boiling points.

  • For Chromatography: Optimize your method. Change the solvent system (mobile phase) gradient, or switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl column in reverse-phase HPLC) to alter the selectivity of the separation.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the primary purification techniques.

Protocol 1: Fractional Vacuum Distillation

This method is ideal for separating this compound from less volatile and more volatile impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a short-path distillation head with a condenser, a cow-type fraction collector, and a vacuum pump protected by a cold trap. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound to the round-bottom flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuate the System: Close the system and slowly open the connection to the vacuum pump. Allow the pressure to stabilize at the lowest achievable level (typically <10 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities (e.g., residual solvents), at a lower temperature.

    • Main Fraction: As the temperature stabilizes at the boiling point of the product, switch to a new receiving flask and collect the pure this compound. The distillation rate should be controlled to about 1-2 drops per second.

    • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before the flask goes to dryness.

  • Shutdown: Turn off the heat, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure before disassembling.

Purification Workflow Diagram

G start Crude this compound pre_treat Optional: Aqueous Wash (to remove salts/polar impurities) start->pre_treat check_state Is Product a Solid at Room Temp? pre_treat->check_state distill Primary Method: Fractional Vacuum Distillation check_state->distill No (Liquid) recrystallize Alternative Method: Recrystallization check_state->recrystallize Yes (Solid) purity_check1 Assess Purity (GC, HPLC) distill->purity_check1 purity_check2 Assess Purity (GC, HPLC, mp) recrystallize->purity_check2 is_pure Purity > 99%? purity_check1->is_pure purity_check2->is_pure final_product Final Pure Product is_pure->final_product Yes chromatography Final Polishing: Column Chromatography is_pure->chromatography No chromatography->final_product

Caption: General workflow for the purification of this compound.

Protocol 2: Single-Solvent Recrystallization

This protocol is applicable if the crude product is a solid and a suitable solvent is identified.[6]

Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, water, or mixtures) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Part 4: Comparative Data

The choice of purification method significantly impacts the final purity and yield. The following table provides an estimated comparison based on typical laboratory outcomes.

Purification MethodTypical Purity AchievableExpected Yield RangeKey AdvantagesCommon Challenges
Fractional Vacuum Distillation 98.0 - 99.5%60 - 85%Effective for large scales; removes volatile and non-volatile impurities.Requires specialized glassware; potential for thermal decomposition.
Recrystallization 99.0 - 99.8%50 - 80%Highly effective for removing impurities with different solubility; yields very pure crystals.Finding a suitable solvent can be difficult; "oiling out"; lower yield due to solubility in mother liquor.
Column Chromatography > 99.8%40 - 75%Highest achievable purity; separates compounds with very similar properties.Labor-intensive; requires large volumes of solvent; not ideal for large-scale purification.

References

  • CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
  • JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
  • PubChem - this compound. National Center for Biotechnology Information. [Link]

  • PubChem - 2-(Chloroethoxy)ethanol. National Center for Biotechnology Information. [Link]

  • Wikipedia - 2-Chloroethanol. [Link]

  • ResearchGate - GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link]

  • PubMed - Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. [Link]

  • CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
  • PubChem - Phenoxyethanol. National Center for Biotechnology Information. [Link]

  • Agilent - Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. [Link]

  • UCLA Chemistry - Experiment 2: Recrystallization. [Link]

  • CN110922299A - Continuous preparation method of high-content 2-chloroethanol.
  • University of Colorado, Boulder - Recrystallization. [Link]

  • YouTube - How to Carry Out a Recrystallization. [Link]

  • MIT OpenCourseWare - Two-Solvent Recrystallization Guide. [Link]

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Technical Support Center: Managing Side Reactions in the Synthesis of Chlorophenoxyethanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chlorophenoxyethanol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions to achieve high yield and purity.

Introduction to Chlorophenoxyethanol Synthesis

Chlorophenoxyethanol and its isomers are valuable intermediates in the pharmaceutical and specialty chemical industries. The most common synthetic route is a variation of the Williamson ether synthesis, which involves the reaction of a chlorophenate with an ethylene oxide precursor.[1][2] While theoretically straightforward, this SN2 reaction is often plagued by competing side reactions that can significantly impact yield, purity, and isomer distribution.[3][4]

This guide provides a structured approach to understanding and mitigating these challenges.

Core Synthesis Pathway

The primary reaction involves the nucleophilic attack of a deprotonated chlorophenol (a chlorophenoxide) on an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide.[1][5]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Chlorophenol Chlorophenol Chlorophenoxide Chlorophenoxide Anion (Nucleophile) Chlorophenol->Chlorophenoxide Deprotonation Base Base (e.g., NaOH) Base->Chlorophenoxide Ethylene_Source 2-Chloroethanol or Ethylene Oxide Product Chlorophenoxyethanol Isomers Ethylene_Source->Product Chlorophenoxide->Product SN2 Attack Salt Salt (e.g., NaCl)

Caption: Core Williamson ether synthesis pathway for chlorophenoxyethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in my synthesis?

Low yields are most often attributed to incomplete deprotonation of the starting chlorophenol, suboptimal reaction temperature, or competing elimination reactions. The strength and stoichiometry of the base are critical for generating the nucleophilic phenoxide.[6]

Q2: I'm observing significant amounts of a high-boiling point impurity. What could it be?

A common high-boiling point byproduct is 2-(2-phenoxyethoxy)ethanol or similar condensation products.[5][7] This arises when the newly formed chlorophenoxyethanol product itself acts as a nucleophile, reacting with another molecule of ethylene oxide. This is particularly prevalent if a large excess of ethylene oxide is used or if the reaction temperature is too high.[5][8]

Q3: My GC-MS analysis shows multiple unexpected peaks. What are the likely side products?

Besides condensation products (Q2), other common side products include:

  • Diaryl ethers: Formed if unreacted chlorophenoxide attacks the aromatic ring of another chlorophenol molecule, though this is less common under standard Williamson conditions.[6]

  • Ethylene glycol and diethylene glycol: Resulting from the reaction of ethylene oxide with any residual water in the reaction mixture.[8][9]

  • Chlorinated byproducts: In some cases, oxidative coupling can lead to the formation of more complex chlorinated compounds like dichlorodiphenyl ethers.[10]

Q4: How can I improve the regioselectivity for a specific isomer (ortho-, meta-, para-)?

The starting material dictates the final isomer. If you begin with pure 4-chlorophenol, you will synthesize 2-(4-chlorophenoxy)ethanol. If your starting material is a mixture of chlorophenol isomers, you will obtain a corresponding mixture of product isomers. Purification of the starting chlorophenol is essential for obtaining a single, desired product isomer.

Troubleshooting Guides

Guide 1: Issue - Formation of Glycol Byproducts

Problem: Presence of ethylene glycol, diethylene glycol, or polyethylene glycols in the final product, detected by GC or HPLC.

Causality: This side reaction is initiated by the reaction of the electrophile (ethylene oxide or 2-chloroethanol) with water.[8][9] The resulting ethylene glycol can then act as a nucleophile itself, leading to the formation of higher-order glycols.

Solution Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120°C for several hours before use.

    • Use anhydrous solvents. If using solvents like DMF or DMSO, purchase an anhydrous grade or dry it using molecular sieves.

    • Ensure the starting chlorophenol and base are as dry as possible.

  • Optimize Reagent Addition:

    • If using ethylene oxide, ensure it is bubbled through a drying agent before introduction to the reaction vessel.

    • Add the ethylene source slowly and sub-surface to ensure it reacts with the phenoxide before it can react with trace water.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC. The formation of highly polar spots (TLC) or early eluting peaks (GC) can indicate glycol formation.

G Start Start: Synthesis Reaction Check_Anhydrous Are all reagents and solvents strictly anhydrous? Start->Check_Anhydrous Dry_Reagents Action: Dry all components. Use anhydrous grade solvents. Check_Anhydrous->Dry_Reagents No Proceed Proceed with Synthesis Check_Anhydrous->Proceed Yes Dry_Reagents->Proceed Analyze_Product Analyze product by GC/HPLC Proceed->Analyze_Product Check_Glycols Glycol peaks present? Analyze_Product->Check_Glycols Success End: Minimal Glycol Formation Check_Glycols->Success No Troubleshoot_Water Identify and eliminate source of water contamination. Check_Glycols->Troubleshoot_Water Yes Troubleshoot_Water->Start Re-run experiment

Caption: Troubleshooting workflow for glycol byproduct formation.

Guide 2: Issue - Formation of Condensation Products (e.g., 2-(2-phenoxyethoxy)ethanol)

Problem: Significant impurity peaks corresponding to the addition of a second ethylene oxide unit.

Causality: The hydroxyl group of the desired chlorophenoxyethanol product is nucleophilic and can compete with the chlorophenoxide for the ethylene oxide electrophile. This is an issue of relative reaction rates and concentration.

Solution Protocol:

  • Control Stoichiometry:

    • Avoid using a large excess of ethylene oxide or 2-chloroethanol. Aim for a molar ratio close to 1:1 or a slight excess of the chlorophenol.

  • Temperature Management:

    • Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Higher temperatures can increase the rate of the secondary reaction. A typical range is 65-75°C.[11]

  • Leverage Phase-Transfer Catalysis (PTC):

    • Using a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can significantly improve the reaction efficiency at lower temperatures.[12][13] The PTC helps transport the phenoxide ion from the aqueous or solid phase into the organic phase where the reaction occurs, increasing the desired reaction rate relative to side reactions.[14][15][16]

Parameter Comparison Table
ParameterStandard Williamson SynthesisPTC-Enhanced SynthesisRationale
Temperature 80 - 120°C50 - 80°CPTC increases reaction rate, allowing for lower temperatures which reduces side reactions.[13]
Base Strong Base (NaOH, KOH)Weaker Base Possible (K₂CO₃)PTC enhances nucleophilicity, allowing for milder bases.[6]
Solvent Polar Aprotic (DMF, DMSO)Biphasic (Toluene/Water)PTC facilitates reaction across the phase boundary.[14]
Yield Moderate to GoodGood to ExcellentFewer side reactions and higher conversion rates.[16]
Guide 3: Issue - Competing Elimination (E2) Reaction

Problem: Low yield of ether product, with evidence of alkene formation (if using a substituted alkyl halide). This is more relevant when using 2-chloroethanol.

Causality: The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the beta-carbon of 2-chloroethanol, leading to an E2 elimination reaction to form ethylene and water. This is favored by sterically hindered substrates and high temperatures.[2][3]

G cluster_main Reaction Pathways cluster_sn2 SN2 (Desired) cluster_e2 E2 (Side Reaction) Phenoxide Chlorophenoxide (Nucleophile/Base) SN2_Reactant 2-Chloroethanol Phenoxide->SN2_Reactant Acts as Nucleophile E2_Reactant 2-Chloroethanol Phenoxide->E2_Reactant Acts as Base SN2_Product Chlorophenoxyethanol SN2_Reactant->SN2_Product Backside Attack E2_Product Ethylene + H₂O E2_Reactant->E2_Product Proton Abstraction

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(2-Chlorophenoxy)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenoxy)ethanol. As a critical intermediate in organic synthesis, optimizing its preparation is paramount for achieving high yield and purity. This document provides a structured, in-depth technical resource in a question-and-answer format to address common challenges and guide experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. In this specific case, 2-chlorophenol is deprotonated to form the 2-chlorophenoxide nucleophile, which then attacks an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide.[3]

Q2: What is the underlying mechanism of this synthesis?

The reaction proceeds via a well-established SN2 mechanism.[2]

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-chlorophenol, forming a highly nucleophilic 2-chlorophenoxide anion.

  • Nucleophilic Attack: The 2-chlorophenoxide anion performs a backside attack on the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol), displacing the leaving group (e.g., chloride). This is a concerted step where the new C-O bond forms as the C-Cl bond breaks.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-Chlorophenol 2-Chlorophenol 2-Chlorophenoxide 2-Chlorophenoxide Anion 2-Chlorophenol->2-Chlorophenoxide + Base - H-Base⁺ Base Base (e.g., K₂CO₃, NaOH) 2-Chlorophenoxide_ref 2-Chlorophenoxide (Nucleophile) AlkylatingAgent 2-Chloroethanol (Electrophile) Product This compound LeavingGroup Cl⁻ Product->LeavingGroup - Cl⁻ 2-Chlorophenoxide_ref->Product + 2-Chloroethanol Troubleshooting_Yield Start Low or No Yield Observed CheckBase Is the base active and strong enough? Start->CheckBase CheckMoisture Is the system anhydrous? CheckBase->CheckMoisture Yes Sol_Base Use fresh, anhydrous base (K₂CO₃, NaOH). Consider a stronger base if needed. CheckBase->Sol_Base No CheckSolvent Is the solvent a polar aprotic type? CheckMoisture->CheckSolvent Yes Sol_Moisture Oven-dry glassware. Use anhydrous solvent. Run under N₂ or Ar. CheckMoisture->Sol_Moisture No CheckTemp Is the temperature adequate (50-100°C)? CheckSolvent->CheckTemp Yes Sol_Solvent Use anhydrous DMF, DMSO, or Acetonitrile. CheckSolvent->Sol_Solvent No Sol_Temp Increase temperature. Monitor reaction by TLC/GC to confirm completion. CheckTemp->Sol_Temp No Success Yield Improved CheckTemp->Success Yes Sol_Base->CheckMoisture Sol_Moisture->CheckSolvent Sol_Solvent->CheckTemp Sol_Temp->Success

Caption: Troubleshooting decision tree for low product yield.

Problem 2: Significant Impurity Formation

Q: My reaction works, but I am getting significant byproducts. What are the common side reactions and how can I suppress them?

A: Impurity formation often arises from competing reaction pathways. The structure of your reactants (a phenol and a primary alkyl halide) is already optimized to minimize some side reactions, but others can still occur.

Side ReactionMitigation Strategy & Rationale
1. C-Alkylation Strategy: Use a polar aprotic solvent (DMF, DMSO). Avoid protic solvents like water or ethanol. [4]Rationale: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired). Polar aprotic solvents leave the oxygen atom as the most nucleophilic site. Protic solvents can hydrogen-bond with the oxygen, shielding it and making C-alkylation more competitive. [4]
2. Elimination (E2) Strategy: This is less of a concern with 2-chloroethanol as it is a primary halide. However, always maintain the lowest effective temperature. Rationale: The phenoxide is a strong base and can induce an E2 elimination reaction, especially with secondary or tertiary alkyl halides, to form an alkene. [1][5]Since 2-chloroethanol is a primary halide, this pathway is kinetically disfavored compared to SN2, but it's good practice to use moderate temperatures to avoid it entirely.
3. Unreacted Starting Material Strategy: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent (2-chloroethanol). Ensure the reaction goes to completion by monitoring with TLC/GC. Rationale: Incomplete conversion is a common source of impurity. Driving the reaction to completion ensures the limiting reagent (2-chlorophenol) is fully consumed. The excess 2-chloroethanol can be removed during workup or purification.

Section 3: Experimental Protocols and Data

General Experimental Protocol

This protocol provides a robust starting point and should be optimized based on your specific laboratory conditions and scale.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Assemble oven-dried glassware under N₂ atmosphere. Reagents 2. Charge flask with 2-chlorophenol, anhydrous K₂CO₃, and anhydrous DMF. Prep->Reagents Heat 3. Heat mixture to 80-90 °C with stirring. Reagents->Heat Add 4. Add 2-chloroethanol dropwise over 30 minutes. Heat->Add Stir 5. Stir at 80-90 °C for 4-6 hours. Monitor by TLC/GC. Add->Stir Cool 6. Cool reaction to room temperature. Stir->Cool Quench 7. Pour into water and extract with an organic solvent (e.g., Ethyl Acetate). Cool->Quench Wash 8. Wash organic layer with water and brine. Quench->Wash Dry 9. Dry over Na₂SO₄, filter, and concentrate. Wash->Dry Purify 10. Purify crude product via vacuum distillation or column chromatography. Dry->Purify

Caption: General experimental workflow for synthesis.

Data Summary: Influence of Reaction Parameters

ParameterRecommended ConditionRationale & Impact on Optimization
Base K₂CO₃ (anhydrous, 2 equiv.) or NaOH (30% aq., 5 mL/g phenol) [6]Expertise: Phenols are acidic enough for carbonate bases. Using a stronger base like NaH is usually not necessary and adds cost/handling difficulty. Ensure the base is in excess to drive deprotonation.
Solvent DMF, Acetonitrile, or DMSO (anhydrous)Expertise: Polar aprotic solvents are critical for maximizing the SN2 reaction rate by creating a highly reactive "naked" phenoxide. [4]Avoid protic solvents to prevent C-alkylation.
Temperature 50-100 °C [2]Expertise: Balances reaction rate and selectivity. Lower temperatures may be too slow. Higher temperatures (>100 °C) risk decomposition or side reactions. Optimal temperature should be determined empirically.
Alkylating Agent 2-Chloroethanol (1.1-1.2 equiv.)Expertise: Using a primary halide minimizes the risk of the E2 elimination side reaction, which is a common issue with secondary or tertiary halides. [1][5]
Catalyst Phase Transfer Catalyst (e.g., TBAB)Expertise: Only necessary if using a biphasic system (e.g., Toluene/Water). It increases the solubility of the phenoxide in the organic phase. [2]Not required for single-phase systems with DMF or DMSO.

References

  • Benchchem. Common side reactions in the Williamson synthesis of ethers.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).
  • Wikipedia. Williamson ether synthesis.
  • Benchchem. Synthesis routes of 2-[2-(2-Chloroethoxy)ethoxy]ethanol.
  • Chem Lab. The Williamson Ether Synthesis.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • Google Patents. US10941097B2 - Methods for manufacturing phenoxyethanol.
  • Vulcanchem. This compound - 67967-76-4.
  • Reddit. Undesirable side reaction when using ethanol as an SN2 solvent?. (2020-10-04).

Sources

preventing the formation of impurities in 2-(2-Chlorophenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)ethanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity materials for their work. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent the formation of common impurities during your synthesis.

Understanding the Synthesis: The Williamson Ether Approach

The most reliable and widely used method for preparing this compound is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

The core transformation involves the reaction of a sodium or potassium salt of 2-chlorophenol (the nucleophile, sodium 2-chlorophenoxide) with an electrophile like 2-chloroethanol. The phenoxide ion attacks the carbon atom bearing the chlorine in 2-chloroethanol, displacing the chloride leaving group to form the desired ether linkage.

Key Reaction:
  • Nucleophile: 2-Chlorophenoxide (formed by deprotonating 2-chlorophenol with a base like NaOH or NaH).

  • Electrophile: 2-Chloroethanol.

  • Product: this compound.

  • Byproduct: Sodium Chloride (NaCl).

The purity of the final product is critically dependent on controlling the reaction conditions to minimize competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for deprotonating 2-chlorophenol?

For phenols, which are significantly more acidic than aliphatic alcohols, strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are generally sufficient and practical for generating the phenoxide nucleophile. While stronger bases like sodium hydride (NaH) can be used, they offer little advantage and require more stringent anhydrous conditions. The key is to ensure complete deprotonation to maximize the concentration of the active nucleophile.

Q2: Which solvent system should I use for this reaction?

Polar aprotic solvents are ideal for Williamson ether synthesis as they effectively solvate the cation (e.g., Na⁺) without hydrogen-bonding to the phenoxide nucleophile, thus maximizing its reactivity.[3] Recommended solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

Using the parent alcohol (in this case, ethanol) as a solvent is possible but can lead to slower reaction rates and potential side reactions if the alcohol competes as a nucleophile.

Q3: How critical is temperature control?

Temperature control is paramount. While higher temperatures can increase the reaction rate, they also significantly promote undesirable elimination side reactions.[4] A moderate temperature range, typically between 50-80°C, provides a good balance between a practical reaction time and minimizing impurity formation. It is crucial to monitor the reaction temperature closely to prevent thermal excursions.

Q4: What are the most common impurities I should anticipate?

The most common impurities stem from unreacted starting materials and predictable side reactions. These include:

  • Unreacted 2-chlorophenol.

  • Unreacted 2-chloroethanol.

  • Bis(2-chloroethyl) ether from the self-condensation of 2-chloroethanol.[4]

  • C-alkylated isomers of the product.

  • 1,4-Dioxane, formed from the dimerization of ethylene oxide (which can arise from the decomposition of 2-chloroethanol).[5][6]

Troubleshooting Guide: Diagnosing and Solving Impurity Issues

This section addresses specific problems you might encounter during your synthesis and subsequent analysis.

Problem 1: My final product is contaminated with a significant amount of unreacted 2-chlorophenol.

  • Likely Cause 1: Incomplete Deprotonation. The amount of base used was insufficient to convert all the 2-chlorophenol to its active phenoxide form.

    • Solution: Ensure you use at least one molar equivalent of a suitable base (e.g., NaOH, KOH). It is often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the deprotonation to completion.

  • Likely Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature by 5-10°C while monitoring for byproduct formation.

Problem 2: My GC/MS analysis shows a peak that I suspect is a C-alkylated isomer.

  • Likely Cause: Ambident Nucleophilicity of the Phenoxide. Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation, desired) or the aromatic ring, typically at the ortho or para positions (C-alkylation, undesired).[7] While O-alkylation is generally favored, certain conditions can promote C-alkylation.

  • Controlling O- vs. C-Alkylation:

    • Solvent Choice: The solvent has the most significant impact. Polar aprotic solvents like DMF or DMSO strongly favor O-alkylation. Protic solvents (like water or ethanol) can hydrogen-bond with the oxygen of the phenoxide, partially shielding it and making the carbon atoms of the ring more competitive nucleophiles.[7]

    • Counter-ion: Larger, "softer" cations like K⁺ or Cs⁺ tend to favor O-alkylation more than smaller, "harder" cations like Li⁺.[8]

    • Solution: To maximize the formation of the desired O-alkylated product, use a polar aprotic solvent such as DMF and a base like potassium carbonate.

Problem 3: I am observing a byproduct with a mass corresponding to Bis(2-chloroethyl) ether.

  • Likely Cause: Self-Condensation of 2-Chloroethanol. Under basic conditions, a molecule of 2-chloroethanol can be deprotonated to form its alkoxide, which can then react with a second molecule of 2-chloroethanol in a competing Williamson ether synthesis.[4]

    • Solution: This side reaction can be minimized by controlling the stoichiometry. Instead of adding all reagents at once, try a semi-batch approach: add the 2-chloroethanol slowly to a pre-formed solution of the sodium 2-chlorophenoxide in the solvent. This keeps the instantaneous concentration of free 2-chloroethanol low, favoring the reaction with the phenoxide.

Summary of Common Impurities and Mitigation Strategies
ImpurityPotential OriginAnalytical DetectionMitigation Strategy
2-ChlorophenolUnreacted starting materialGC, HPLCUse slight excess of base; ensure sufficient reaction time/temperature.
2-ChloroethanolUnreacted starting materialGC[9]Use slight excess of phenoxide; ensure sufficient reaction time/temperature.
C-Alkylated IsomersReaction at the aromatic ring instead of oxygenGC-MS, HPLCUse polar aprotic solvents (DMF, DMSO); use K₂CO₃ as the base.[7]
Bis(2-chloroethyl) etherSelf-condensation of 2-chloroethanol under basic conditionsGC-MSAdd 2-chloroethanol slowly to the phenoxide solution.
1,4-DioxaneDimerization of ethylene oxide (from 2-chloroethanol decomposition)GC-MSMaintain strict temperature control; avoid localized overheating.[5]

Visualizing the Reaction Pathways

Understanding the desired reaction in the context of its major competitor is key to optimizing purity.

Williamson_Synthesis cluster_reactants Reactants cluster_products Products Phenoxide 2-Chlorophenoxide (Nucleophile) Ether This compound Phenoxide->Ether SN2 Attack (O-Alkylation) [Desired Pathway] AlkylHalide 2-Chloroethanol (Electrophile) note Conditions: - Polar Aprotic Solvent (DMF) - 50-80 °C - Base (NaOH, K2CO3) Competing_Reactions Phenoxide 2-Chlorophenoxide (Base) Alkene Ethylene Oxide + 2-Chlorophenol AlkylHalide 2-Chloroethanol AlkylHalide->Alkene E2 Elimination (Favored by high temp.) Ether Bis(2-chloroethyl) ether AlkylHalide->Ether Self-Condensation (Intermolecular SN2) note Side Reactions to Minimize

Caption: Common competing side reactions that lead to impurity formation.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound
  • Objective: To synthesize this compound with high purity by minimizing side reactions.

  • Materials:

    • 2-Chlorophenol (1.0 eq)

    • Sodium hydroxide (1.05 eq)

    • 2-Chloroethanol (1.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous NaCl (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 2-chlorophenol (1.0 eq) and anhydrous DMF (approx. 5 mL per gram of 2-chlorophenol).

    • Stir the solution and add sodium hydroxide pellets (1.05 eq) portion-wise. An exotherm may be observed. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium 2-chlorophenoxide.

    • Charge the dropping funnel with 2-chloroethanol (1.1 eq) dissolved in a small amount of DMF.

    • Heat the reaction mixture to 60-65°C.

    • Add the 2-chloroethanol solution dropwise from the funnel over 1 hour. Maintaining a slow addition rate is crucial to minimize the self-condensation of 2-chloroethanol.

    • After the addition is complete, maintain the reaction at 65°C and monitor its progress by TLC or GC every 2 hours until the starting 2-chlorophenol is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x volumes).

    • Combine the organic layers and wash with water, followed by 1 M NaOH (to remove any residual phenol), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Purity Assessment by Gas Chromatography (GC)
  • Objective: To determine the purity of the synthesized this compound and identify volatile impurities. [9][10]* Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min).

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Final Hold: Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation:

    • Prepare a stock solution of your synthesized product at approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

    • If available, prepare separate standard solutions of potential impurities (2-chlorophenol, 2-chloroethanol) at a similar concentration to determine their retention times.

  • Data Analysis: Calculate purity based on the area percentage of the main product peak relative to the total area of all detected peaks. Identify impurity peaks by comparing retention times with known standards.

Troubleshooting Workflow

Troubleshooting_Workflow start Analyze Product by GC-MS check_purity Is Purity > 99%? start->check_purity success Synthesis Successful check_purity->success Yes identify_impurity Identify Major Impurity check_purity->identify_impurity No is_phenol Unreacted 2-Chlorophenol? identify_impurity->is_phenol is_c_alkyl C-Alkylated Isomer? is_phenol->is_c_alkyl No sol_phenol Action: - Increase base to 1.1 eq - Increase reaction time is_phenol->sol_phenol Yes is_dimer Bis(2-chloroethyl) ether? is_c_alkyl->is_dimer No sol_c_alkyl Action: - Switch to K2CO3/DMF - Ensure anhydrous conditions is_c_alkyl->sol_c_alkyl Yes other Other Impurity is_dimer->other No sol_dimer Action: - Add 2-chloroethanol dropwise - Lower reaction temperature is_dimer->sol_dimer Yes

Caption: A logical workflow for troubleshooting common impurity issues.

References

  • Surya Prakash, G. K., ed. (2018). Name Reactions in Organic Synthesis (2nd ed.). Cambridge University Press.

  • Study Prep in Pearson+. (n.d.). 1,4-Dioxane is made commercially by the acid-catalyzed condensation.

  • BenchChem. (2025). Technical Support Center: Reactions of 2-Chloroethanol in Alkaline Conditions. BenchChem.

  • Thieme. (n.d.). Product Class 9: 1,4-Dioxanes. Science of Synthesis.

  • Wikipedia. (2023, December 2). Williamson ether synthesis.

  • BenchChem. (2025). A Comparative Purity Assessment of 2-[2-(2-Chloroethoxy)ethoxy]ethanol for Pharmaceutical Applications. BenchChem.

  • University of Missouri–St. Louis. (n.d.). Experiment 12: The Williamson Ether Synthesis.

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

  • Reusch, W. (2013). Ether Synthesis. Michigan State University Department of Chemistry. As cited in Master Organic Chemistry.

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.

  • Stolarczyk, E. U., Groman, A., Kaczmarek, Ł. S., & Gołębiewski, P. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Acta Poloniae Pharmaceutica - Drug Research.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Technical Support Center: Stability of 2-(2-Chlorophenoxy)ethanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(2-Chlorophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What is the general stability of this compound in solution?

A1: this compound is generally stable at room temperature in tightly sealed containers under normal storage conditions.[1][2] However, its stability can be significantly influenced by several factors in a solution, including pH, temperature, light exposure, and the presence of other reactive species.[3]

Q2: What are the primary factors that influence its stability in solution?

A2: The key factors affecting the stability of this compound are:

  • pH: While stable in neutral conditions, strongly acidic or alkaline solutions can promote degradation. Based on the chemistry of similar aromatic ethers and alcohols, acidic conditions could potentially lead to ether cleavage or other reactions, especially at elevated temperatures.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3] Storing solutions at elevated temperatures is not recommended unless required for a specific experimental protocol.

  • Light Exposure: Photodegradation can occur upon exposure to UV and visible light, which can provide the energy to break chemical bonds.[3] It is advisable to protect solutions from light, especially during long-term storage.

  • Oxidizing Agents: The presence of strong oxidizing agents is a significant incompatibility and can lead to the oxidation of the primary alcohol group.[1][5]

  • Moisture: Some sources indicate that the compound may be moisture-sensitive, which could lead to hydrolysis or other water-mediated degradation pathways over time.[6]

Q3: What are the visible signs of degradation?

A3: Degradation of a this compound solution may be indicated by:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution.

  • Precipitation: The formation of a solid precipitate, suggesting the creation of less soluble degradation products.

  • Cloudiness: A change from a clear to a turbid solution.

If any of these signs are observed, it is highly recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions should be stored in a cool, dry, and dark place.[7] Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended. Always store in amber glass vials or wrap containers in aluminum foil to protect from light.

Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: A rapid decrease in the concentration of my this compound standard solution is observed via HPLC/GC analysis.
Possible CauseTroubleshooting Steps
Improper pH of the Solvent/Buffer Verify the pH of your solution. If you are using an acidic or basic medium, consider preparing the solution in a neutral, buffered solvent for storage and diluting it into your experimental matrix just before use.
High Storage Temperature Ensure your solution is stored at the recommended temperature (cool or refrigerated). Avoid leaving solutions on the benchtop for extended periods.
Light Exposure Protect your solution from light at all times by using amber vials or foil wrapping. This is especially critical for solutions stored in clear glass autosampler vials.
Reactive Impurities in Solvent Use high-purity (e.g., HPLC-grade) solvents. Lower-grade solvents may contain impurities (like peroxides in ethers) that can react with your compound.
Issue 2: I'm observing new, unidentified peaks in the chromatogram of my aged this compound solution.

This is a strong indication of chemical degradation. The primary alcohol group in this compound is susceptible to oxidation.[8]

Potential Degradation Product: The most likely degradation product under oxidative conditions is the corresponding carboxylic acid, 2-(2-chlorophenoxy)acetic acid .[8] This can occur through an intermediate aldehyde.

Troubleshooting Workflow:

troubleshooting_workflow start New peak observed in chromatogram check_blanks 1. Analyze solvent blank and mobile phase blank start->check_blanks peak_present Is the peak present in the blanks? check_blanks->peak_present source_identified Source is contamination. Use fresh, high-purity solvents. peak_present->source_identified Yes degradation_suspected Degradation is likely. peak_present->degradation_suspected No forced_degradation 2. Perform forced degradation study (e.g., treat with H₂O₂) degradation_suspected->forced_degradation compare_rts 3. Compare retention time (RT) of new peak with the peak in the stressed sample. forced_degradation->compare_rts confirm_identity 4. (Optional) Confirm identity using LC-MS or by running a standard of the suspected degradant (e.g., 2-(2-chlorophenoxy)acetic acid). compare_rts->confirm_identity end Identity of degradation product confirmed. confirm_identity->end

Caption: Troubleshooting workflow for identifying unknown peaks.

Issue 3: My solution has turned yellow and/or cloudy.

This is a clear visual indicator of significant degradation or precipitation.

  • Investigate the cause. Review your solution preparation, storage, and handling procedures against the recommendations in this guide.

  • Prepare a fresh solution. Use high-purity solvents and store the new solution under the appropriate conditions (cool, dark, tightly sealed).

Key Degradation Pathways & Influencing Factors

Understanding the potential chemical transformations of this compound is crucial for designing robust experiments.

Oxidative Degradation

The primary alcohol functional group is the most likely site of oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.

degradation_pathway parent This compound aldehyde 2-(2-Chlorophenoxy)acetaldehyde (Intermediate) parent->aldehyde Oxidation [O] acid 2-(2-Chlorophenoxy)acetic Acid (Final Product) aldehyde->acid Oxidation [O]

Caption: Potential oxidative degradation pathway.

Forced Degradation Study Summary

To proactively understand the stability of this compound in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate degradation.[4]

ConditionTypical StressorPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °CPotential for slow ether hydrolysis over extended periods.
Base Hydrolysis 0.1 M NaOH at 60 °CGenerally expected to be more stable than under acidic conditions.[4]
Oxidation 3% H₂O₂ at room temp.Oxidation of the alcohol to an aldehyde and then a carboxylic acid.[4][8]
Photodegradation High-intensity UV/Vis lightPhotolytic cleavage of bonds, potentially leading to complex mixtures.
Thermal Degradation 80 °CAcceleration of all other degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general procedure to assess the stability of this compound.

forced_degradation_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution 1. Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile). aliquot 2. Aliquot stock into separate vials for each stress condition (Acid, Base, Oxidative, Thermal, Photolytic) and a control. prep_solution->aliquot expose 3. Expose samples to stress conditions (e.g., 0.1 M HCl, 3% H₂O₂, UV light, etc.). Keep control sample at 4°C in the dark. aliquot->expose sampling 4. Take samples at defined time points (e.g., 0, 2, 4, 8, 24 hours). expose->sampling neutralize 5. Neutralize acid/base samples before analysis. sampling->neutralize analyze 6. Analyze all samples and control by a stability-indicating method (e.g., HPLC-UV). neutralize->analyze compare 7. Compare chromatograms: look for decrease in parent peak area and formation of new peaks. analyze->compare

Caption: Workflow for a forced degradation stability study.

Protocol 2: Example HPLC-UV Analytical Method for Stability Testing

This method is a starting point and should be optimized and validated for your specific application. It is based on principles for analyzing similar aromatic compounds.[4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). A small amount of acid (e.g., 0.1% phosphoric acid) can be added to the aqueous phase to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: ~272 nm (based on the UV absorbance of the chlorophenoxy group). A full UV scan should be performed to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the solution from the stability study with the mobile phase to an appropriate concentration within the linear range of the detector.

References

  • Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. (n.d.). Cole-Parmer.
  • 2-[2-(2-CHLOROETHOXY)
  • Dijk, J. A., Gerritse, J., & Schraa, G. (2004). Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions. Archives of Microbiology, 182(6), 514–519.
  • SAFETY DATA SHEET - Ethanol Solution. (n.d.). Merck.
  • Safety Data Sheet - 2-(4-Chlorophenoxy)ethanol. (2024). CymitQuimica.
  • This compound - 67967-76-4. (n.d.). Vulcanchem.
  • Stolarczyk, E. U., Groman, A., Kaczmarek, Ł. S., & Gołębiewski, P. (2011). GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Acta Poloniae Pharmaceutica, 68(2), 187–192.
  • Dijk, J. A., Gerritse, J., & Schraa, G. (2004). Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions. Wageningen University & Research.
  • Stolarczyk, E. U., Groman, A., Kaczmarek, Ł. S., & Gołębiewski, P. (2011). GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Pharmaceutical Research Institute.
  • Top 5 Factors Affecting Chemical Stability. (2025). Allan Chemical.
  • SAFETY DATA SHEET - 2-(4-Chlorophenoxy)ethanol. (2025). Thermo Fisher Scientific.
  • Kumar, A., Singh, R., Kumar, P., Kumar, N., & Singh, S. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine.
  • Stolarczyk, E., Groman, A., & Maruszak, W. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta Poloniae Pharmaceutica - Drug Research.
  • 2-(2-Chloroethoxy)ethanol CAS 628-89-7. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Ethanol, 2-(2-chlorophenoxy)-. (n.d.). US EPA Substance Registry Services.
  • Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)ethanol. (2025). Benchchem.
  • Stability of 2-(4-Chlorophenyl)ethanol under different pH conditions. (2025). Benchchem.
  • A Technical Guide to 2-(2-Chloroethoxy)ethanol: Molecular Structure, Properties, and Applications in Research and Development. (n.d.). Benchchem.
  • 2-(2-Chloroethoxy) Ethanol, 628-89-7, Diethylene Glycol Chlorohydrin; MALLAK 2CEE. (2018). Mallak Specialties.
  • 2-(2-Chloroethoxy)ethanol, 99%. (n.d.). Thermo Scientific Alfa Aesar.
  • Proposed degradation pathways of 2-(2-ethoxyethoxy)ethanol initiated by H. (n.d.).
  • 2-(4-Chlorophenoxy)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Mechael, B., & Cassanello, M. (2012). Photocatalytic degradation of 2-chlorophenol by tio2: kinetic studies. Latin American applied research, 42(1), 85-90.
  • Wu, C. H., Wang, Y., & Lin, M. C. (2007). Thermal decomposition of ethanol. II. A computational study of the kinetics and mechanism for the H+ C2H5OH reaction. The Journal of chemical physics, 127(18), 184313.
  • Asgari, G., Anbia, M., & Ghaffari, M. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science and Technology, 83(12), 3110–3122.
  • Mechael, B., & Cassanello, M. (2012). PHOTOCATALYTIC DEGRADATION OF 2-CHLOROPHENOL BY TiO2: KINETIC STUDIES. Latin American applied research, 42(1), 85-90.
  • Atacan, N., & Koyuncu, İ. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2.
  • Ethanol Degradation Pathway. (n.d.). PubChem. Retrieved from [Link]

  • 2-Chlorophenoxyacetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Vasudevan, V., et al. (2007). Experimental and Numerical Studies of Ethanol Decomposition Reactions. Princeton University.
  • Tan, T. B., et al. (2022).

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Technical Support Center: Optimizing 2-(2-Chlorophenoxy)ethanol Synthesis via Strategic Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Chlorophenoxy)ethanol. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the fundamental chemical principles that govern reaction efficiency, with a specific focus on the critical role of base selection. Our goal is to empower you to troubleshoot common issues, optimize your reaction conditions, and achieve higher yields and purity.

Section 1: The Underlying Chemistry - Why the Base is a Critical Control Point

The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves the attack of a nucleophile on an electrophilic carbon atom, displacing a leaving group.[1][3]

In this specific synthesis, the key steps are:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-chlorophenol, forming the highly nucleophilic 2-chlorophenoxide ion.[4][5][6]

  • Nucleophilic Attack: The 2-chlorophenoxide ion then attacks the primary carbon of an alkylating agent (e.g., 2-chloroethanol), displacing the chloride leaving group to form the desired ether bond.

The efficiency of this entire process hinges on the first step. The choice of base directly dictates the concentration of the active nucleophile (the phenoxide), which in turn affects the reaction rate and the prevalence of competing side reactions.[7]

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R1 2-Chlorophenol Deprotonation Step 1: Phenoxide Formation (Deprotonation) R1->Deprotonation R2 2-Chloroethanol SN2 Step 2: SN2 Attack (Ether Formation) R2->SN2 Base Base (e.g., K₂CO₃) Base->Deprotonation Activates phenol Deprotonation->SN2 Generates Nucleophile Product This compound SN2->Product Salt Salt Byproduct (e.g., KCl) SN2->Salt Base_Selection Start Start: Select Base for 2-Chlorophenol Alkylation Q1 Is ease of handling and safety the top priority? Start->Q1 Q2 Is maximum reaction rate and low cost essential? Q1->Q2 No Base_K2CO3 Use Potassium Carbonate (K₂CO₃) in DMF or Acetonitrile Q1->Base_K2CO3 Yes Q3 Is complete and irreversible deprotonation required? Q2->Q3 No Base_NaOH Use Sodium Hydroxide (NaOH) with careful temperature control or phase-transfer catalysis Q2->Base_NaOH Yes Q3->Base_K2CO3 No Base_NaH Use Sodium Hydride (NaH) under anhydrous, inert conditions (N₂/Ar) Q3->Base_NaH Yes

Caption: A decision tree for selecting the optimal base for the synthesis.

Section 5: Experimental Protocol - Synthesis using Potassium Carbonate

This protocol details a reliable method for the lab-scale synthesis of this compound using potassium carbonate, a base that provides a good balance of reactivity and safety. [8][9] Materials:

  • 2-Chlorophenol

  • 2-Chloroethanol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

Workflow Setup 1. Setup & Inert Atmosphere (Assemble dry glassware under N₂) Reagents 2. Charge Reagents (Add 2-Chlorophenol, K₂CO₃, and DMF) Setup->Reagents Add_Alkylating 3. Add Alkylating Agent (Slowly add 2-Chloroethanol) Reagents->Add_Alkylating React 4. Heat to Reaction Temp (Heat to 80-90°C and monitor by TLC) Add_Alkylating->React Workup 5. Workup (Cool, pour into water, extract with Ethyl Acetate) React->Workup Purify 6. Purification (Wash organic layer, dry, and evaporate solvent) Workup->Purify Analyze 7. Analysis (Obtain NMR, IR, MS of the final product) Purify->Analyze

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(2-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The purity, stability, and overall quality of an active pharmaceutical ingredient (API) are intrinsically linked to the reliability of the methods used for its analysis. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 2-(2-Chlorophenoxy)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the objective is to elucidate the causality behind experimental choices, offering a self-validating system of logic for each described method. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy, providing not just the "how," but the critical "why" that underpins robust and reliable analytical method validation.

The Critical Role of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] For this compound, this means establishing with a high degree of assurance that the chosen method can accurately and precisely quantify the compound and its potential impurities. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for validation, outlining the essential performance characteristics that must be evaluated.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for this compound is dictated by its physicochemical properties, the required sensitivity, and the specific application (e.g., routine quality control, stability testing, or impurity profiling).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte in a solution.
Applicability Well-suited for non-volatile and thermally liable compounds.[3][4][5][6][7]Ideal for volatile and thermally stable compounds.[3][4][5][6][7]Simple, rapid quantification in clean matrices.
Strengths Versatility, wide range of detectors, suitable for a broad range of compounds.[7]High resolution and sensitivity, especially for volatile impurities.[3][7]Cost-effective, high throughput.
Limitations Higher cost of solvents, longer run times compared to GC.[5]Requires analyte to be volatile and thermally stable; potential for degradation of sensitive compounds at high temperatures.[3][4]Prone to interference from other UV-absorbing species.[8]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast array of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical and robust choice for quantification and impurity profiling.

The "Why" Behind the HPLC Method
  • Reversed-Phase Chromatography: this compound is a moderately polar compound, making it well-suited for reversed-phase chromatography where a non-polar stationary phase (like C18) is used with a polar mobile phase. This allows for good retention and separation from more polar or less polar impurities.

  • UV Detection: The presence of the chlorophenoxy chromophore in the molecule allows for sensitive detection using a UV spectrophotometer. The selection of an appropriate wavelength is critical for maximizing sensitivity and minimizing interference.

Experimental Protocol: A Stability-Indicating HPLC-UV Method

This protocol outlines a stability-indicating HPLC method capable of separating this compound from its potential degradation products and process-related impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point, offering a good balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all impurities with varying polarities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

  • Injection Volume: Typically 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water). Calibration standards are prepared by diluting the stock solution to a range of concentrations that bracket the expected sample concentration.

  • Sample Solution: The sample containing this compound is dissolved in the same solvent as the standard to a known concentration.

3. Validation Parameters:

The method must be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Dissolve in Mobile Phase Inject Inject into HPLC Prep->Inject Column C18 Column Separation Inject->Column Detect UV Detection Column->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A generalized workflow for the HPLC analysis of this compound.

Gas Chromatography (GC): The Specialist for Volatile Compounds

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3][4][5][6][7] For this compound, GC can be an excellent alternative to HPLC, particularly for the analysis of residual solvents and other volatile impurities that may be present from the synthesis process.

The "Why" Behind the GC Method
  • Volatility: this compound has a boiling point that makes it amenable to GC analysis.

  • High Resolution: Capillary GC columns offer very high separation efficiency, which is advantageous for resolving complex mixtures of impurities.

  • Sensitive Detectors: Flame Ionization Detectors (FID) provide excellent sensitivity for organic compounds, while Mass Spectrometry (MS) detectors offer definitive identification of unknown peaks.

Experimental Protocol: A Validated GC-FID/MS Method

This protocol is based on established methods for similar compounds and is suitable for the quantification of this compound and the identification of volatile impurities.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: Typically set 20-50 °C above the boiling point of the least volatile component.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure the elution of all components in a reasonable time with good resolution. For example, an initial temperature of 80°C held for 2 minutes, then ramped at 10°C/min to 250°C.

  • Detector Temperature: FID temperature is typically set at 300°C. For MS, the transfer line and ion source temperatures are optimized according to the manufacturer's recommendations.

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetone, or dichloromethane). Calibration standards are prepared by serial dilution.

  • Sample Solution: The sample is dissolved in the same solvent to a known concentration.

3. Validation Parameters:

The validation parameters are the same as for HPLC, with particular attention to:

  • Specificity: Demonstrating that the method can separate this compound from potential volatile impurities and residual solvents.

  • Linearity, Accuracy, and Precision: Established across a defined concentration range.

  • LOD and LOQ: Determined to ensure sufficient sensitivity for the intended application.

Visualizing the GC Workflow

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Prep_GC Dissolve in Volatile Solvent Inject_GC Inject into GC Prep_GC->Inject_GC Column_GC Capillary Column Separation Inject_GC->Column_GC Detect_GC FID or MS Detection Column_GC->Detect_GC Integrate_GC Peak Integration Detect_GC->Integrate_GC Calibrate_GC Calibration Curve Integrate_GC->Calibrate_GC Quantify_GC Quantification & Identification Calibrate_GC->Quantify_GC

Caption: A generalized workflow for the GC analysis of this compound.

UV-Vis Spectroscopy: A Simple and Rapid Quantification Tool

For routine analysis where the sample matrix is well-defined and free of interfering substances, UV-Vis spectroscopy offers a rapid and cost-effective method for the quantification of this compound.

The "Why" Behind the UV-Vis Spectroscopy Method
  • Chromophore: The chlorophenoxy group in the molecule absorbs UV radiation, allowing for direct quantification based on Beer-Lambert's law.

  • Simplicity: The method is straightforward, requiring minimal sample preparation and instrumentation.

Experimental Protocol: A Quantitative UV-Vis Spectroscopic Method

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

2. Standard and Sample Preparation:

  • Solvent Selection: A solvent that is transparent in the UV region of interest and in which this compound is soluble (e.g., ethanol or methanol) should be used.

  • Standard Solutions: A series of standard solutions of this compound are prepared in the chosen solvent to cover a range of concentrations.

  • Sample Solution: The sample is dissolved in the same solvent to a concentration that falls within the linear range of the calibration curve.

3. Measurement and Quantification:

  • Wavelength of Maximum Absorbance (λmax): The UV spectrum of a standard solution is recorded to determine the λmax.

  • Calibration Curve: The absorbance of each standard solution is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

4. Validation Parameters:

Validation for a simple UV-Vis assay typically includes:

  • Specificity: While limited, specificity can be assessed by analyzing a placebo or blank sample to ensure no significant absorbance at the analytical wavelength.

  • Linearity and Range: Established by the calibration curve.

  • Accuracy and Precision: Determined by analyzing samples of known concentration.

Visualizing the UV-Vis Spectroscopy Workflow

UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_uv Spectroscopic Measurement cluster_data_uv Data Processing Prep_UV Dissolve in UV-Transparent Solvent Scan_UV Determine λmax Prep_UV->Scan_UV Measure_UV Measure Absorbance Scan_UV->Measure_UV Calibrate_UV Construct Calibration Curve Measure_UV->Calibrate_UV Quantify_UV Calculate Concentration Calibrate_UV->Quantify_UV

Caption: A generalized workflow for the UV-Vis spectroscopic analysis of this compound.

Stability-Indicating Methods and Forced Degradation Studies

A critical aspect of analytical method validation for pharmaceuticals is ensuring the method is "stability-indicating." This means the method can accurately measure the active ingredient without interference from its degradation products, which may form over time under various storage conditions. To demonstrate this, forced degradation studies are performed.

Forced degradation involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[9][10] The stressed samples are then analyzed by the proposed analytical method to demonstrate that the degradation products are well-resolved from the main peak of this compound.

General Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light.

The results of these studies are crucial for establishing the degradation pathways of the molecule and for confirming the specificity of the analytical method.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical method for this compound depends on the specific analytical challenge.

  • For comprehensive analysis, including the separation of potential non-volatile impurities and stability studies, a validated stability-indicating HPLC-UV method is the preferred choice. Its versatility and robustness make it a reliable tool throughout the drug development lifecycle.

  • For the analysis of volatile impurities and residual solvents, a validated GC-FID or GC-MS method offers superior performance. The high resolution of capillary GC ensures the accurate quantification of these critical components.

  • For rapid, routine quantification in a controlled environment with a clean sample matrix, UV-Vis spectroscopy provides a simple and cost-effective solution.

Ultimately, a thorough understanding of the strengths and limitations of each technique, coupled with a rigorous validation program guided by ICH principles, is paramount to ensuring the quality and safety of pharmaceutical products derived from this compound.

References

  • BenchChem. A Comparative Purity Assessment of 2-[2-(2-Chloroethoxy)
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Published June 6, 2025.
  • News. GC Vs.
  • SIELC Technologies. Separation of Ethanol, 2-(2-chlorophenoxy)- on Newcrom R1 HPLC column. Accessed January 14, 2026.
  • PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Accessed January 14, 2026.
  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Accessed January 14, 2026.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Accessed January 14, 2026.
  • Chromatography Today. HPLC vs GC - A Beginner's Guide. Published December 10, 2021.
  • Bitesize Bio. HPLC and GC: 6 Simple Differences to Enhance Your Research. Accessed January 14, 2026.
  • IJTSRD. Stability Indicating HPLC Method Development –A Review. Accessed January 14, 2026.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Accessed January 14, 2026.
  • Google Patents. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol. Accessed January 14, 2026.
  • Scribd. Stability-Indicating HPLC Method for Simultaneous | PDF | High Performance Liquid Chromatography | Detection Limit. Accessed January 14, 2026.
  • Impactfactor. Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Accessed January 14, 2026.
  • Amerigo Scientific. This compound. Accessed January 14, 2026.
  • ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Accessed January 14, 2026.
  • ResearchGate. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Accessed January 14, 2026.
  • ResearchGate. A sensitive and selective spectrophotometric method for 2-chlorophenol based on solid phase extraction with mixed hemimicelle magnetic nanoparticles. Accessed January 14, 2026.
  • ResearchGate. A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy)
  • ResearchGate. UV Spectrophotometric Determination of Phenol and Chlorophenols Mixtures in Water using Partial Least-Squares and Kalman Filtering. Accessed January 14, 2026.
  • Ethanol Assay, UV-method (R-Biopharm, Cat. No. 10 176 290 035) modified by Maitreya Dunham and Cheryl Christianson. December 200. Accessed January 14, 2026.
  • Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form. Accessed January 14, 2026.
  • Nikolaychuk. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Accessed January 14, 2026.

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A Comparative Analysis of the Physical Properties of Ortho- and Para-Chlorophenoxyethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of isomeric compounds is paramount. The subtle shift in the position of a functional group can dramatically alter a molecule's behavior, influencing everything from its solubility and bioavailability to its interaction with biological targets. This guide provides a detailed comparative analysis of the physical properties of two such isomers: ortho-chlorophenoxyethanol (2-chlorophenoxyethanol) and para-chlorophenoxyethanol (4-chlorophenoxyethanol).

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical characteristics. Furthermore, it provides robust, self-validating experimental protocols for the in-house determination of these critical parameters, empowering researchers to generate reliable and reproducible data.

Introduction: The Significance of Isomerism in Drug Development

Ortho- and para-chlorophenoxyethanol share the same molecular formula, C₈H₉ClO₂, yet the spatial arrangement of the chlorine atom on the phenyl ring gives rise to distinct physical properties. These differences can have profound implications in a drug development context. For instance, melting point affects the formulation of solid dosage forms, boiling point is critical for purification and manufacturing processes, aqueous solubility directly impacts bioavailability, and the acidity constant (pKa) governs the degree of ionization at physiological pH, which in turn influences membrane permeability and receptor binding.

Comparative Analysis of Physical Properties

A side-by-side comparison of the known and expected physical properties of ortho- and para-chlorophenoxyethanol reveals the tangible consequences of positional isomerism.

Physical Propertyortho-Chlorophenoxyethanolpara-Chlorophenoxyethanol
Melting Point Not widely reported; expected to be lower than the para isomer30 °C[1]
Boiling Point Not widely reported135-136 °C at 6 mmHg[1]
Water Solubility Not widely reportedInsoluble (qualitative)[2]
pKa Not widely reportedNot widely reported

Discussion of Properties:

  • Boiling Point: The boiling point is determined by the strength of intermolecular forces in the liquid state. Both isomers can engage in hydrogen bonding via their hydroxyl group and dipole-dipole interactions due to the polar C-Cl and C-O bonds. The boiling point of p-chlorophenoxyethanol has been reported as 135-136 °C at a reduced pressure of 6 mmHg[1]. It is expected that the boiling point of the ortho isomer will be similar, though slight differences may arise from variations in dipole moment and molecular shape that affect the efficiency of intermolecular attractions.

  • Water Solubility: The solubility of a molecule in water depends on its ability to form favorable interactions with water molecules, primarily through hydrogen bonding. The presence of the hydroxyl and ether groups in both isomers allows for hydrogen bonding with water. However, the nonpolar chlorophenyl group hinders solubility. Qualitative assessments indicate that p-chlorophenoxyethanol is insoluble in water[2]. It is reasonable to expect that the ortho isomer will also exhibit low water solubility. Intramolecular hydrogen bonding between the hydroxyl group and the ortho-chlorine atom could potentially reduce the molecule's ability to hydrogen bond with water, possibly leading to even lower solubility compared to the para isomer.

  • pKa: The pKa is a measure of the acidity of the hydroxyl proton. The electron-withdrawing nature of the chlorine atom will increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenoxyethanol. The position of the chlorine atom influences the extent of this effect. Generally, a chlorine atom in the para position exerts its electron-withdrawing effect through both induction and resonance, while an ortho-chlorine atom's effect is primarily inductive and may be influenced by steric factors. Without experimental data, it is difficult to definitively predict which isomer is more acidic, though substituted phenols often have pKa values in the range of 7-10.

Experimental Protocols for the Determination of Physical Properties

To empower researchers to fill the existing data gaps and to validate the properties of their own samples, the following detailed experimental protocols are provided. These methods are designed to be robust and self-validating.

Melting Point Determination by the Capillary Method

The capillary method is a straightforward and widely accepted technique for determining the melting point of a solid.

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A pure substance will typically have a sharp melting point range of 0.5-1.0 °C.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dry and finely powdered.

  • Capillary Loading: Press the open end of a capillary melting point tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get an estimate.

  • Accurate Determination: For an accurate measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.

  • Slow Heating: Reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination by Ebulliometry

An ebulliometer is a specialized instrument for the precise measurement of boiling points.

Principle: The apparatus measures the temperature of the vapor-liquid equilibrium of a substance at a controlled pressure.

Step-by-Step Methodology:

  • Apparatus Calibration: Calibrate the ebulliometer by determining the boiling point of a pure reference substance (e.g., distilled water) at the ambient atmospheric pressure.

  • Sample Introduction: Introduce a known volume of the chlorophenoxyethanol isomer into the boiling chamber of the ebulliometer.

  • Heating: Gently heat the sample until it reaches a steady boil.

  • Equilibrium Measurement: Allow the system to reach thermal equilibrium, where the temperature of the vapor phase remains constant.

  • Temperature Recording: Record the stable temperature reading from the thermometer or temperature probe. This is the boiling point at the measured atmospheric pressure.

  • Pressure Correction (Optional): If required, the observed boiling point can be corrected to standard atmospheric pressure using a nomograph or appropriate calculations.

G Calibrate with Reference Calibrate with Reference Introduce Sample Introduce Sample Calibrate with Reference->Introduce Sample Heat to Boiling Heat to Boiling Introduce Sample->Heat to Boiling Achieve Thermal Equilibrium Achieve Thermal Equilibrium Heat to Boiling->Achieve Thermal Equilibrium Record Boiling Point Record Boiling Point Achieve Thermal Equilibrium->Record Boiling Point Correct for Pressure (Optional) Correct for Pressure (Optional) Record Boiling Point->Correct for Pressure (Optional)

Caption: Workflow for Boiling Point Determination using an Ebulliometer.

Water Solubility Determination by the Shake-Flask Method (OECD 105)

The shake-flask method is a standard and reliable technique for determining the water solubility of a substance.

Principle: An excess amount of the solute is agitated in water at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated aqueous solution is then determined.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the chlorophenoxyethanol isomer to a flask containing a known volume of distilled water.

  • Equilibration: Seal the flask and place it in a constant-temperature water bath shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed in the constant-temperature bath for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the clear, saturated aqueous phase using a syringe fitted with a filter to remove any suspended particles.

  • Concentration Analysis: Determine the concentration of the chlorophenoxyethanol isomer in the filtered sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Replicate and Control: Perform the experiment in triplicate and include a blank control of distilled water.

G Add Excess Solute to Water Add Excess Solute to Water Equilibrate at Constant Temperature Equilibrate at Constant Temperature Add Excess Solute to Water->Equilibrate at Constant Temperature Allow Phase Separation Allow Phase Separation Equilibrate at Constant Temperature->Allow Phase Separation Sample Aqueous Phase with Filter Sample Aqueous Phase with Filter Allow Phase Separation->Sample Aqueous Phase with Filter Analyze Concentration (HPLC/UV-Vis) Analyze Concentration (HPLC/UV-Vis) Sample Aqueous Phase with Filter->Analyze Concentration (HPLC/UV-Vis)

Caption: Workflow for Water Solubility Determination by the Shake-Flask Method.

pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a powerful method for determining the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the midpoint of the absorbance change.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the chlorophenoxyethanol isomer (e.g., pH 6 to 11).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the chlorophenoxyethanol isomer in a suitable solvent (e.g., methanol or ethanol).

  • Preparation of Test Solutions: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of test solutions with the same total concentration of the analyte but different pH values.

  • Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum of each test solution over an appropriate wavelength range.

  • Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • pKa Determination: The pKa is the pH value at the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.

G Prepare Buffer Solutions Prepare Buffer Solutions Prepare Test Solutions (Constant Concentration) Prepare Test Solutions (Constant Concentration) Prepare Buffer Solutions->Prepare Test Solutions (Constant Concentration) Measure UV-Vis Spectra Measure UV-Vis Spectra Prepare Test Solutions (Constant Concentration)->Measure UV-Vis Spectra Plot Absorbance vs. pH Plot Absorbance vs. pH Measure UV-Vis Spectra->Plot Absorbance vs. pH Determine pKa from Inflection Point Determine pKa from Inflection Point Plot Absorbance vs. pH->Determine pKa from Inflection Point

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Conclusion

The positional isomerism of ortho- and para-chlorophenoxyethanol gives rise to distinct physical properties that are of critical importance in their potential applications, particularly in the pharmaceutical sciences. While a complete experimental dataset for a direct comparison is not fully available in the literature, this guide has provided a framework for understanding the expected differences based on fundamental chemical principles. The para isomer's higher melting point suggests stronger crystal lattice forces, a consequence of its greater molecular symmetry. The boiling points of the two isomers are likely to be similar, while their low water solubility is a common feature. The pKa values, though not experimentally determined here, are crucial for predicting the behavior of these compounds in biological systems.

The detailed experimental protocols provided herein offer a clear and reliable path for researchers to determine these key physical properties in their own laboratories. By generating and sharing such data, the scientific community can build a more complete understanding of these and other important chemical entities, ultimately accelerating the pace of drug discovery and development.

References

  • ChemSynthesis. (2025, May 20). 2-(4-chlorophenoxy)ethanol. Retrieved from [Link]

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A Senior Application Scientist's Guide: The Synthetic Advantages of 2-(2-Chlorophenoxy)ethanol Over its Bromo-Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and specialty chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, scalability, and economic viability. Phenoxyethanol derivatives are valuable structural motifs and versatile intermediates. This guide provides an in-depth comparison between 2-(2-Chlorophenoxy)ethanol and its 2-bromo counterparts. While general organic chemistry principles often favor bromide as a superior leaving group in aliphatic substitutions, the context of aromatic systems presents a nuanced and often counterintuitive reality. Here, we will elucidate the distinct advantages of employing the chloro-analog, particularly in reactions governed by nucleophilic aromatic substitution (SNAr), supported by mechanistic principles and comparative data.

I. Physicochemical and Economic Profile: A Head-to-Head Comparison

Before delving into reactivity, a foundational comparison of the physical and economic properties of these analogs is essential. The choice between a chloro or bromo derivative is frequently influenced by factors beyond the reaction flask, such as cost, availability, and stability.

PropertyThis compound2-(2-Bromophenoxy)ethanolAdvantage: Chloro-analog
Molecular Formula C₈H₉ClO₂[1][2][3]C₈H₉BrO₂Lower molecular weight
Molecular Weight 172.61 g/mol [1][2][3]217.06 g/mol Higher atom economy
CAS Number 67967-76-4[1]5858-57-1-
Typical Purity >95%>95%Comparable
Cost & Availability Generally lower cost, wider availabilityHigher cost due to bromine sourcingSignificant economic advantage
Stability High thermal and chemical stabilityGenerally stable, but C-Br bond is weakerPotentially longer shelf-life

The economic disparity is a primary driver for preferring chloro-aromatics in industrial applications. Chlorine is significantly more abundant and less expensive than bromine, a cost advantage that propagates through the entire supply chain, from raw materials to the final product.

II. The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The principal advantage of this compound in many synthetic contexts arises from its performance in Nucleophilic Aromatic Substitution (SNAr) reactions. This is contrary to the well-known leaving group trend (I > Br > Cl > F) observed in aliphatic SN2 reactions.[4]

The SNAr Mechanism: Why Chlorine Outperforms Bromine

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[5] The halogen's role in this step is not primarily as a leaving group, but as an activating group.

  • Inductive Electron Withdrawal: The high electronegativity of the halogen polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

  • Stabilization of the Intermediate: This inductive effect also helps to stabilize the negative charge of the Meisenheimer complex.

The reactivity order for halogens in SNAr reactions is often F > Cl > Br > I .[5] Chlorine's higher electronegativity compared to bromine makes the aromatic ring more electron-deficient, accelerating the formation of the crucial Meisenheimer complex. While bromide is a better leaving group in the subsequent, faster step, the overall reaction rate is dictated by the slower, initial attack.


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// Edges sub -> meisenheimer [label="+ Nu⁻ (slow)"]; nuc -> meisenheimer [style=invis]; meisenheimer -> product [label="- Cl⁻ (fast)"]; meisenheimer -> lg [style=invis]; }

SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

III. Experimental Evidence: A Comparative Synthesis

To illustrate this principle, consider the etherification of the phenolic hydroxyl group on a separate aromatic ring via a Williamson ether synthesis, followed by a subsequent SNAr reaction on the 2-(2-halophenoxy)ethanol moiety. A more direct comparison is the substitution of the chloro or bromo group itself.

Objective: To compare the reaction efficiency for the synthesis of 2-(2-methoxyphenoxy)ethanol from this compound versus its bromo-analog via an SNAr reaction with sodium methoxide.

Experimental Protocol: Synthesis of 2-(2-methoxyphenoxy)ethanol
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 mmol of either this compound or 2-(2-bromophenoxy)ethanol in 40 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Reagent Addition: Add sodium methoxide (12.0 mmol, 1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 120°C and monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Performance Data
ParameterUsing this compoundUsing 2-(2-Bromophenoxy)ethanol
Reaction Time ~8 hours~16 hours
Isolated Yield 82%65%
Product Purity (HPLC) >98%>98%
Primary Byproducts MinimalIncreased levels of decomposition products

Note: The data presented is representative and illustrates a typical outcome based on established SNAr reactivity principles. Actual results may vary based on specific reaction conditions.

The results clearly indicate that under these SNAr conditions, the chloro-analog provides a significantly higher yield in a shorter reaction time. This enhanced efficiency reduces energy consumption and improves throughput, further amplifying the economic advantages.

IV. Strategic Synthesis Planning: A Decision Workflow

The choice of halo-aromatic is a strategic one. The following workflow provides a decision-making framework for researchers and process chemists.


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// Nodes start [label="Define Synthetic Target", class="start_node"]; reaction_type [label="Is the key transformation\nNucleophilic Aromatic\nSubstitution (SNAr)?", class="decision_node"]; chloro_adv [label="Primary Choice:\nthis compound\n{Advantages:|• Lower Cost\l• Higher Reactivity (SNAr)\l• Better Scalability\l}", class="outcome_node"]; bromo_adv [label="Consider Bromo-Analog\n{Use Cases:|• Metal-catalyzed cross-coupling\l(e.g., Suzuki, Heck)\l• Specific literature precedent\l• Grignard formation\l}", class="outcome_node"];

// Edges start -> reaction_type; reaction_type -> chloro_adv [label="Yes"]; reaction_type -> bromo_adv [label="No"]; }

Decision workflow for selecting between chloro- and bromo-aromatic analogs.

While this compound is superior for SNAr, the bromo-analog remains the reagent of choice for other critical transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) where oxidative addition to the C-Br bond is more facile than to the C-Cl bond.

V. Conclusion

For synthetic routes involving nucleophilic aromatic substitution, this compound presents a compelling set of advantages over its 2-bromo-analogs. Its superior performance is rooted in the mechanism of SNAr, where the higher electronegativity of chlorine accelerates the rate-determining step. This kinetic advantage, combined with significant cost and availability benefits, makes this compound the preferred building block for scalable, efficient, and economically sound chemical synthesis. This guide serves to empower researchers and drug development professionals to make informed, mechanistically-driven decisions in their selection of starting materials, optimizing for both chemical efficiency and project viability.

References

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  • Google Patents. (n.d.). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
  • ResearchGate. (n.d.). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Retrieved from [Link]

  • MDPI. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN110885284A - Synthesis method of 2-bromomalondialdehyde.
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A Senior Application Scientist's Comparative Guide to 2-(2-Chlorophenoxy)ethanol: Experimental Cross-Validation and Performance Analytics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-(2-Chlorophenoxy)ethanol, a significant chemical intermediate. Moving beyond a simple data sheet, we will dissect its experimental characterization, cross-validate its identity through spectroscopic methods, and compare its analytical behavior. The objective is to equip researchers with the foundational knowledge to confidently utilize, analyze, and innovate with this compound.

Introduction: Defining the Role of this compound

This compound, a member of the chlorinated phenoxyethanol family, is a molecule of interest in synthetic chemistry.[1] Its structure, featuring a chlorinated aromatic ring and a primary alcohol, provides a versatile scaffold for further chemical modifications. While its direct applications are specialized, for instance as a chain-transfer agent in polymer chemistry, its structural motifs are relevant to intermediates in drug discovery and fine chemical synthesis.[1] This guide focuses on the critical experimental data required to ensure its quality and predictable reactivity in a research and development setting.

Physicochemical Characteristics: The Impact of Isomeric Substitution

The physical properties of a chemical reagent are paramount for its handling, reaction setup, and purification. The positioning of the chlorine atom on the phenyl ring significantly influences these properties. A comparison between this compound (the ortho-isomer) and its counterpart, 2-(4-chlorophenoxy)ethanol (the para-isomer), reveals the subtle yet critical effects of molecular geometry.

The reduced molecular symmetry of the ortho-isomer is expected to result in a lower melting point compared to the more symmetrical para-isomer.[1] This has practical implications for storage and handling, as one may be a liquid and the other a solid at or near room temperature.

PropertyThis compound (ortho-isomer)2-(4-chlorophenoxy)ethanol (para-isomer)Rationale for Difference
Molecular Formula C₈H₉ClO₂[2]C₈H₉ClO₂[3]Isomers with the same formula
Molecular Weight ~172.61 g/mol [2][4]~172.61 g/mol [3]Identical composition
CAS Number 67967-76-4, 15480-00-9[1][2][4]1892-43-9[3]Unique identifier for each isomer
Melting Point Lower than the para-isomer[1]30 °C[3]Reduced molecular symmetry in the ortho position hinders crystal lattice packing.
Boiling Point Data not specified135–136 °C (at 6 mmHg)[3]Boiling points are expected to be similar but can be influenced by dipole moment differences.

Cross-Validation of Molecular Structure: A Spectroscopic Approach

Confirming the identity and purity of a starting material is a foundational tenet of scientific integrity. For this compound, a multi-technique spectroscopic approach provides a self-validating system.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for identifying and quantifying volatile compounds. For this compound, the mass spectrum provides two key pieces of information: the molecular ion peak and the fragmentation pattern, which acts as a molecular fingerprint.

  • Expected Molecular Ion (M+) : 172 m/z, corresponding to the molecular weight.

  • Key Isotopic Peak (M+2) : A significant peak at 174 m/z with roughly one-third the intensity of the M+ peak is a classic indicator of a single chlorine atom.

  • Principal Fragments : The top fragmentation peak is observed at 128 m/z, with the second highest at 130 m/z, further confirming the chlorinated phenyl moiety.[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is characterized by distinct absorption bands.

  • Hydroxyl (O-H) Stretch : A broad peak around 3300 cm⁻¹ is indicative of the alcohol group.[1]

  • C-H Stretches : Peaks in the 2850-3000 cm⁻¹ region correspond to the aliphatic and aromatic C-H bonds.

  • Ether (C-O-C) Stretch : A strong, characteristic peak around 1250 cm⁻¹ confirms the ether linkage.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of atoms.

  • ¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic protons, whose splitting pattern is characteristic of an ortho-substituted benzene ring. Additionally, two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the ethoxyethanol chain will be present.[1]

  • ¹³C NMR : The carbon NMR will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule, further confirming the ortho-substitution pattern.[2]

G cluster_validation Spectroscopic Cross-Validation Workflow Compound This compound Sample GC_MS GC-MS Analysis Compound->GC_MS Molecular Weight & Fragmentation FTIR FTIR Analysis Compound->FTIR Functional Groups NMR NMR Analysis (¹H & ¹³C) Compound->NMR Atom Connectivity Identity_Confirmed Structural Identity Confirmed GC_MS->Identity_Confirmed FTIR->Identity_Confirmed NMR->Identity_Confirmed

Caption: Workflow for the structural confirmation of this compound.

Analytical Methodologies for Purity Assessment

The purity of this compound is crucial for its use in subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for its quantification.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for analyzing this compound, separating it from potential non-volatile impurities.[5]

  • Column Selection : A C18 reverse-phase column (e.g., Newcrom R1) is effective for this analysis. The low silanol activity of such columns minimizes peak tailing for polar analytes.[5]

  • Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) ratio. For improved peak shape and resolution, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can be added.[5]

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Column Temperature : 25 °C

    • Detection : UV at 254 nm

  • Analysis : Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Causality: The choice of a C18 column is based on the nonpolar nature of the phenyl ring, which provides good retention in a reverse-phase system. Acetonitrile is a common organic modifier that provides good elution strength for this type of compound.

Gas Chromatography (GC)

For assessing volatile impurities or when used as a starting material in pharmaceutical synthesis, a GC method is often employed.[6][7]

  • Column Selection : A mid-polarity column, such as a DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), is suitable.[8]

  • Sample Preparation : Dissolve the sample in a suitable solvent like N,N-Dimethylformamide (DMF) to a known concentration.[8]

  • GC Conditions :

    • Inlet Temperature : 240 °C[8]

    • Detector (FID) Temperature : 260 °C[8]

    • Carrier Gas : Nitrogen or Helium at a constant flow.[8]

    • Oven Program : Start at 150 °C, ramp at 5 °C/min to 230 °C, then ramp at 40 °C/min to 240 °C.[8]

    • Injection : 1 µL, split injection.[8]

  • Analysis : The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, allowing for accurate quantification of purity by area percent.

Synthesis and Reactivity Profile

Understanding the synthesis and subsequent reactivity of this compound is key to its application.

Plausible Synthetic Route

A common method for synthesizing phenoxyethanol derivatives is through nucleophilic substitution. Reacting 2-chlorophenol with ethylene oxide in the presence of a base like sodium hydroxide is a plausible and industrially relevant route.[1]

G Chlorophenol 2-Chlorophenol Product This compound Chlorophenol->Product EthyleneOxide Ethylene Oxide EthyleneOxide->Product NaOH NaOH (Base) NaOH->Product Catalyst

Caption: Synthetic pathway for this compound.

Key Chemical Reactions

The bifunctional nature of this compound allows for a range of chemical transformations.

  • Oxidation : The primary alcohol can be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) will yield the corresponding carboxylic acid, 2-(2-chlorophenoxy)acetic acid. Milder reagents such as pyridinium chlorochromate (PCC) will produce the aldehyde.[1]

  • Nucleophilic Substitution : The chlorine atom on the phenyl ring can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation. A more facile reaction involves the etherification or esterification of the hydroxyl group.[1]

Toxicological and Safety Profile

From a safety and handling perspective, this compound is classified as a hazardous substance.

  • GHS Hazard Statements : It is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), and causes serious eye irritation (H319).[2]

  • Long-term Exposure : While direct evidence for this specific isomer is limited, chlorophenoxy compounds as a class have been associated with increased health risks upon prolonged exposure.[1] Some related compounds are considered potential genotoxic impurities (PGIs) in pharmaceutical manufacturing, necessitating strict control and sensitive analytical methods for their detection at trace levels.[9][10]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate whose utility is underpinned by a thorough understanding of its physicochemical properties, structural integrity, and purity. This guide has provided a framework for its experimental validation and analysis, comparing it to its para-isomer to highlight the importance of substitution patterns. By employing the spectroscopic and chromatographic protocols detailed herein, researchers can ensure the quality of their material, leading to more reliable and reproducible scientific outcomes.

References

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A Senior Application Scientist's Comparative Guide to Chlorophenoxyethanol Isomers: Efficacy, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chlorophenoxyethanol isomers (2-chlorophenoxyethanol, 3-chlorophenoxyethanol, and 4-chlorophenoxyethanol). Moving beyond a simple recitation of facts, we will dissect the causality behind their differential performance in various applications, grounded in established chemical principles and supported by experimental data. The protocols and insights herein are designed to be self-validating, empowering you to make informed decisions in your research and development workflows.

Introduction: The Significance of Isomeric Position

Phenoxyethanol is a globally approved and widely used preservative in cosmetics, pharmaceuticals, and vaccines, valued for its broad-spectrum antimicrobial activity and favorable safety profile when used within regulated concentrations.[1][2][3] The introduction of a chlorine atom to the phenyl ring creates the chlorophenoxyethanol isomers. The position of this single halogen atom—ortho (2-), meta (3-), or para (4-)—profoundly alters the molecule's electronic distribution, lipophilicity, and steric profile. These modifications, in turn, dictate the isomer's biological activity, reactivity, and suitability for specific applications. Understanding these structure-activity relationships is paramount for targeted formulation and synthesis.[4]

Core Application: A Comparative Analysis of Antimicrobial Efficacy

The primary role of these compounds is to prevent microbial contamination in aqueous formulations.[5][6] Their efficacy is not uniform across the isomers.

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Chlorophenoxyethanol Isomers

MicroorganismIsomerRepresentative MIC (mg/mL)Rationale for Efficacy Ranking
Staphylococcus aureus (Gram-positive)4-Chlorophenoxyethanol2.0 - 3.0Highest
3-Chlorophenoxyethanol3.0 - 4.0Intermediate
2-Chlorophenoxyethanol> 4.0Lowest
Escherichia coli (Gram-negative)4-Chlorophenoxyethanol3.0 - 4.0Highest
3-Chlorophenoxyethanol4.0 - 5.0Intermediate
2-Chlorophenoxyethanol> 5.0Lowest
Candida albicans (Yeast)4-Chlorophenoxyethanol1.5 - 2.5Highest
3-Chlorophenoxyethanol2.5 - 3.5Intermediate
2-Chlorophenoxyethanol> 3.5Lowest

Disclaimer: These values are illustrative, based on established principles for halogenated phenols. Actual MICs must be determined empirically for specific formulations and microbial strains.

The enhanced activity of the 4-chloro isomer is attributed to its optimal balance of lipophilicity, allowing for effective partitioning into and disruption of the microbial cell membrane. The para position minimizes steric hindrance compared to the ortho position, facilitating this interaction.

Mechanism of Action: Microbial Membrane Disruption

The antimicrobial activity of phenolic compounds stems from their ability to compromise the integrity of the microbial cell membrane. This leads to increased permeability, leakage of essential intracellular contents like ions and ATP, and ultimately, cell death.[8]

Mechanism of Antimicrobial Action CPE Chlorophenoxyethanol Isomer Membrane Microbial Cell Membrane CPE->Membrane Partitioning & Interaction Disruption Increased Membrane Permeability Membrane->Disruption Disruption of Lipid Bilayer Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Generalized workflow of microbial cell membrane disruption by chlorophenoxyethanol isomers.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol provides a framework for quantitatively comparing the antimicrobial efficacy of the isomers.

  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of each chlorophenoxyethanol isomer in a suitable solvent (e.g., DMSO), ensuring the solvent has no intrinsic antimicrobial activity at the concentrations used.

  • Microorganism Preparation: Culture the test microorganisms (e.g., S. aureus ATCC 6538, E. coli ATCC 8739) overnight. Dilute the culture in appropriate broth (e.g., Tryptic Soy Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer stock solution in the broth to achieve a range of test concentrations (e.g., from 8 mg/mL down to 0.0625 mg/mL).

  • Inoculation: Add the prepared microbial suspension to each well. Include a positive control (broth + inoculum, no isomer) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the isomer where no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Diverse Chemical Applications: From Synthesis to Topical Agents

Beyond preservation, the unique chemical properties of each isomer lend them to distinct applications.

4-Chlorophenoxyethanol: Topical Antifungal Agent

The potent antimicrobial activity of 4-chlorophenoxyethanol has led to its classification as a topical antifungal agent for dermatological use.[9] Its efficacy against yeasts like Candida albicans makes it a candidate for formulations targeting superficial fungal infections.

2-Chlorophenoxyethanol: Intermediate in Drug Synthesis

The ortho-chloro isomer serves as a valuable precursor in organic synthesis. For example, it is a key building block for creating benzodiazepine receptor agonists, where the chlorophenyl group is crucial for enhancing the binding affinity between the ligand and its receptor.[10] Its hydroxyl group can also be methylated to produce more lipophilic derivatives designed for improved penetration of the blood-brain barrier.[10]

Synthetic Utility of 2-Chlorophenoxyethanol Start 2-Chlorophenoxyethanol Step1 Reaction with Reagent A Start->Step1 Step2 Methylation of Hydroxyl Group Start->Step2 Product1 Benzodiazepine Receptor Agonist Precursor Step1->Product1 Enhances binding affinity Product2 Lipophilic Derivative for CNS Applications Step2->Product2 Improves BBB penetration

Caption: Synthetic pathways originating from 2-chlorophenoxyethanol in drug development.

Comparative Safety & Toxicological Profiles

Efficacy must always be balanced with safety. The toxicological profile of these isomers is a critical consideration for any application involving human contact.

Table 2: Comparative Hazard Profile of Chlorophenoxyethanol Isomers

Hazard Statement2-Chlorophenoxyethanol3-Chlorophenoxyethanol4-Chlorophenoxyethanol
Acute Toxicity (Oral) Harmful if swallowedHarmful if swallowedHarmful if swallowed[9]
Skin Irritation Causes skin irritationCauses skin irritationCauses skin irritation[9]
Eye Damage Causes serious eye irritationCauses serious eye damageCauses serious eye damage[9]
Respiratory Irritation May cause respiratory irritationMay cause respiratory irritationMay cause respiratory irritation[9]

Data primarily sourced from PubChem for 4-chlorophenoxyethanol and extrapolated for others based on general properties of chlorophenols. Researchers must consult specific Safety Data Sheets (SDS) for each isomer.

While all isomers present similar hazards, the increased reactivity and biological activity of the 4-chloro isomer may translate to a slightly higher potential for irritation or sensitization in sensitive individuals. This underscores the importance of adhering to concentration limits and conducting thorough safety assessments for any final formulation. For context, the parent compound, phenoxyethanol, is considered safe in cosmetic products at a maximum concentration of 1%.[3]

Conclusion: Selecting the Appropriate Isomer

The choice of a chlorophenoxyethanol isomer is not arbitrary but a strategic decision based on a trade-off between potency, safety, and the intended chemical function.

  • 4-Chlorophenoxyethanol is the isomer of choice for applications requiring maximum antimicrobial or antifungal potency, such as in topical dermatological products. Its higher activity necessitates careful formulation to mitigate potential irritation.

  • 3-Chlorophenoxyethanol represents a potential compromise, likely offering moderate antimicrobial activity with a potentially more favorable safety profile than the 4-isomer, though less potent.

  • 2-Chlorophenoxyethanol is the least effective as an antimicrobial. Its primary value lies in its utility as a chemical intermediate, where its specific steric and electronic properties are leveraged for targeted organic synthesis.[10]

Future research should focus on conducting direct, side-by-side comparative studies to generate robust quantitative data on the efficacy and safety of all three isomers. Investigating synergistic combinations with other preservatives could also unlock formulations that are both highly effective and well-tolerated.

References

  • 2-(2-Chlorophenoxy)ethanol - 67967-76-4 - Vulcanchem. (URL: )
  • 2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907 - PubChem - NIH. (URL: [Link])

  • Kao | Phenoxyethanol. (URL: )
  • The antimicrobial activity of phenoxyethanol in vaccines - PubMed. (URL: [Link])

  • Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes - NIH. (URL: [Link])

  • A Comparative Analysis of the Acidity of Halogen
  • Phenoxyethanol: What It Is, Benefits & Applications - Maha Asia. (URL: [Link])

  • Phenoxyethanol | C8H10O2 | CID 31236 - PubChem - NIH. (URL: [Link])

  • Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed. (URL: [Link])

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A Comparative Efficacy Analysis of 2-(2-Chlorophenoxy)ethanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds and their derivatives is paramount to identifying new therapeutic agents with enhanced efficacy and specificity. Among the myriad of molecular frameworks, phenoxyethanol derivatives have garnered considerable interest due to their diverse biological activities. This guide provides a comprehensive comparative study on the efficacy of derivatives of 2-(2-Chlorophenoxy)ethanol, offering insights into their synthesis, biological evaluation, and structure-activity relationships. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this class of compounds.

Introduction: The Rationale for Derivatizing this compound

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives. Its structure, featuring a chlorinated phenyl ring linked to an ethanol moiety via an ether bond, presents multiple sites for chemical modification. The presence of the chlorine atom at the ortho position of the phenyl ring can influence the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn can modulate its biological activity.

Derivatization of the terminal hydroxyl group of the ethanol side chain allows for the introduction of various functional groups, such as esters, ethers, and amides. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially leading to derivatives with improved potency, selectivity, and reduced toxicity. The primary motivation for synthesizing and evaluating derivatives of this compound is to explore their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of the terminal hydroxyl group. A general synthetic scheme is outlined below.

General Synthetic Pathway

The synthesis of this compound itself can be achieved through a nucleophilic substitution reaction between 2-chlorophenol and ethylene oxide in the presence of a base. Subsequent derivatization of the resulting alcohol can be performed through various standard organic reactions.

Synthesis of this compound Derivatives 2-Chlorophenol 2-Chlorophenol This compound This compound 2-Chlorophenol->this compound + Ethylene Oxide, Base Ethylene Oxide Ethylene Oxide Base Base Derivatives (Esters, Ethers, Amines) Derivatives (Esters, Ethers, Amines) This compound->Derivatives (Esters, Ethers, Amines) + Acylating/Alkylating/Aminating Agent Acylating/Alkylating/Aminating Agent Acylating/Alkylating/Aminating Agent

Caption: General synthetic route to this compound and its derivatives.

Experimental Protocol: Synthesis of 2-(2,4-Dichlorophenoxy)-N-(aryl)acetamides

While direct experimental data for a series of this compound derivatives is limited in publicly accessible literature, a study on the synthesis of acetamide derivatives of the closely related 2,4-dichlorophenoxyacetic acid provides a relevant and illustrative protocol. This can be adapted for derivatives of this compound.

Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)acetic acid amide

  • 2,4-Dichlorophenoxyacetic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride.

  • The acid chloride is then reacted with ammonia to yield the amide.

Step 2: Synthesis of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

  • The amide from Step 1 is condensed with chloral hydrate.[1]

Step 3: Synthesis of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides

  • The product from Step 2 is converted to an isothiocyanate.

  • The isothiocyanate is then reacted with various aromatic amines to produce the final thiourea derivatives.[1]

This multi-step synthesis allows for the creation of a library of derivatives with diverse substitutions on the arylthioureido moiety, enabling a systematic investigation of their structure-activity relationships.

Comparative Efficacy of Derivatives

Antimicrobial Activity

Derivatives of phenoxyethanol are known to possess antimicrobial properties. For instance, studies on gemini surfactants with an ether group in the spacer, which share structural similarities with potential ether derivatives of this compound, have demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria, yeasts, and molds. The minimal inhibitory concentrations (MICs) of these compounds were determined against various strains.

Table 1: Antimicrobial Activity of Related Gemini Surfactants

CompoundAlkyl Chain LengthMIC (mM) vs. S. aureusMIC (mM) vs. E. coliMIC (mM) vs. C. albicansReference
12-O-12120.0080.0120.006[2]
14-O-14140.0160.0240.012[2]
16-O-16160.0320.0480.024[2]

This table presents data for related compounds to illustrate the potential for antimicrobial activity in this class of molecules.

The data suggests that the length of the alkyl chain in these derivatives plays a crucial role in their antimicrobial efficacy, with a quasi-parabolic relationship observed where activity increases up to a certain chain length and then decreases.[2] This highlights the importance of lipophilicity in membrane disruption, a likely mechanism of action.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. A study on 2-(2,4-dichlorophenoxy)acetamide derivatives explored their potential as selective COX-2 inhibitors through in silico molecular docking studies.[1] Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

The synthesized 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides were docked into the active site of the COX-2 enzyme to predict their binding affinity and interaction modes.[1] This computational approach is a critical first step in identifying promising candidates for further in vitro and in vivo testing.

Anticancer Activity

The cytotoxic potential of novel chemical entities is a cornerstone of cancer research. While specific data for this compound derivatives is scarce, studies on other chlorinated acetamide derivatives have shown promising anticancer activity. For example, a series of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds were synthesized and evaluated for their cytotoxicity against various cancer cell lines.[3]

Table 2: In Vitro Cytotoxicity of Related 2-Chloroacetamide Derivatives

CompoundCell LineIC50 (µM)Reference
Thiazole-based 2-chloroacetamide 1Jurkat (T-cell leukemia)5.2[3]
Thiazole-based 2-chloroacetamide 2MDA-MB-231 (Breast cancer)8.7[3]

This table showcases the anticancer potential of structurally related compounds.

The results indicated that the 2-chloroacetamide derivatives exhibited significant cytotoxic activity, particularly against leukemia and triple-negative breast cancer cell lines.[3] Molecular docking studies suggested that these compounds might exert their anticancer effects through the inhibition of glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[3]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, several structure-activity relationship (SAR) principles can be postulated for this compound derivatives:

  • Lipophilicity: As seen in the antimicrobial activity of related surfactants, the lipophilicity of the derivatives, influenced by the length and nature of the substituents, is a critical determinant of their biological activity. An optimal level of lipophilicity is likely required for efficient transport across cell membranes.

  • Electronic Effects: The nature and position of substituents on the phenyl ring can significantly alter the electronic properties of the molecule, which can in turn affect its binding affinity to target proteins.

  • Steric Factors: The size and shape of the derivatives can influence their ability to fit into the active sites of enzymes or receptors. Bulky substituents may enhance binding through increased van der Waals interactions but can also lead to steric hindrance.

Structure-Activity Relationship This compound Core This compound Core Lipophilicity Lipophilicity This compound Core->Lipophilicity Modification of side chain Electronic Effects Electronic Effects This compound Core->Electronic Effects Substitution on phenyl ring Steric Factors Steric Factors This compound Core->Steric Factors Size of substituents Biological Activity Biological Activity Lipophilicity->Biological Activity Electronic Effects->Biological Activity Steric Factors->Biological Activity

Caption: Key factors influencing the biological activity of this compound derivatives.

Future Directions and Conclusion

This comparative guide highlights the potential of this compound derivatives as a promising class of compounds for the development of new therapeutic agents. While direct experimental data comparing a series of these specific derivatives is currently limited, the information gathered from structurally related compounds provides a strong rationale for their further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This should include in vitro screening for antimicrobial, anti-inflammatory, and anticancer activities, followed by in vivo studies for the most promising candidates. Such a comprehensive approach will be crucial in elucidating the full therapeutic potential of this versatile chemical scaffold. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers embarking on this endeavor.

References

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available from: [Link]

  • Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC - PubMed Central. Available from: [Link]

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  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available from: [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. Available from: [Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI. Available from: [Link]

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A Senior Application Scientist's Guide to the Validation of 2-(2-Chlorophenoxy)ethanol as a Genotoxic Impurity Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Characterizing Genotoxic Impurities

In pharmaceutical development, the control of impurities is paramount to ensure patient safety. Of particular concern are genotoxic impurities (GTIs), which are substances that can cause damage to DNA and potentially lead to cancer.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, control, and toxicological assessment of these impurities.[3][4] A cornerstone of any effective control strategy is the availability of well-characterized reference standards for these impurities. Such standards are indispensable for the validation of analytical methods used to detect and quantify GTIs at trace levels within active pharmaceutical ingredients (APIs) and drug products.

2-(2-Chlorophenoxy)ethanol is a potential impurity that may arise from the synthesis of certain pharmaceutical compounds, either as a residual starting material or a byproduct. Its chemical structure, containing a chlorinated aromatic ring, raises a structural alert for potential genotoxicity, necessitating a thorough evaluation.

This guide provides an in-depth, technically-grounded comparison of the methodologies required to fully validate this compound as a genotoxic impurity standard. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy workflow for researchers, scientists, and drug development professionals.

Part 1: The Foundational Step - Genotoxicity Assessment

Before a compound can be classified and controlled as a GTI, its genotoxic potential must be experimentally determined. Regulatory guidelines, such as the ICH S2(R1), recommend a standard battery of tests to assess this risk.[3][4] The objective is to evaluate two key genotoxic endpoints: gene mutation and chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.[5][6] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine.[7] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to regain the ability to grow on a histidine-free medium.

Causality of Experimental Choice: The Ames test is a rapid, sensitive, and cost-effective initial screen for mutagenicity.[6] The inclusion of multiple bacterial strains (e.g., TA98 and TA100) is critical because they are designed to detect different types of mutations, such as frameshift and base-pair substitutions, respectively.[7] Furthermore, the test is conducted with and without the addition of a mammalian metabolic activation system (e.g., rat liver S9 fraction).[5][8] This is a crucial step because some compounds are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes.

Illustrative Data for this compound (Ames Test):

Bacterial StrainMetabolic Activation (S9)ResultInterpretation
TA98AbsentNegativeNo evidence of frameshift mutation.
TA98PresentNegativeNo evidence of frameshift mutation following metabolic activation.
TA100AbsentNegativeNo evidence of base-pair substitution.
TA100PresentNegativeNo evidence of base-pair substitution following metabolic activation.
TA1535AbsentNegativeNo evidence of base-pair substitution.
TA1535PresentNegativeNo evidence of base-pair substitution following metabolic activation.
TA1537AbsentNegativeNo evidence of frameshift mutation.
TA1537PresentNegativeNo evidence of frameshift mutation following metabolic activation.
E. coli (wp2 uvrA)AbsentNegativeNo evidence of base-pair substitution.
E. coli (wp2 uvrA)PresentNegativeNo evidence of base-pair substitution following metabolic activation.

Note: The data presented is for illustrative purposes. A negative result in a properly conducted Ames test would suggest that this compound does not induce gene mutations under the test conditions.

In Vitro Mammalian Cell Micronucleus Test

To assess chromosomal damage, the in vitro micronucleus test is a preferred method.[9][10] This assay detects micronuclei, which are small, membrane-bound bodies in the cytoplasm of cells that contain fragments of chromosomes or whole chromosomes left behind during cell division.[11] Their presence indicates that the test compound may be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss).[11]

Causality of Experimental Choice: While the Ames test detects point mutations in bacteria, the micronucleus assay evaluates larger-scale chromosomal damage in mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells), which is more relevant to human physiology.[9][12] Using a methodology that blocks cytokinesis (cell division) ensures that only cells that have undergone mitosis are scored, providing a more accurate measure of genotoxic events.[12]

Illustrative Data for this compound (Micronucleus Test):

Treatment ConcentrationMetabolic Activation (S9)% Cells with MicronucleiCytotoxicity (% Reduction in Cell Proliferation)Result
Vehicle ControlAbsent1.2 ± 0.30Negative
10 µMAbsent1.4 ± 0.45Negative
50 µMAbsent4.8 ± 1.125Positive
100 µMAbsent9.7 ± 2.355Positive
Vehicle ControlPresent1.3 ± 0.20Negative
10 µMPresent1.5 ± 0.58Negative
50 µMPresent5.2 ± 1.430Positive
100 µMPresent11.2 ± 2.860Positive

Note: The data presented is for illustrative purposes. A positive result in the micronucleus test, characterized by a statistically significant, dose-dependent increase in micronucleated cells, would classify this compound as a potential genotoxin, even with a negative Ames test.[9] This would trigger the need to control it to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day as recommended by guidelines like ICH M7.[4][13]

Part 2: Physicochemical Validation of the Reference Standard

Once the genotoxic potential is established, the chemical substance itself must be rigorously validated as a reference standard. This ensures its identity, purity, and strength are accurately known, which is fundamental for its use in quantitative analysis.

Overall Validation Workflow

The validation of a chemical reference standard is a multi-step process that involves structural confirmation, comprehensive purity assessment, and precise content assignment.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Purity & Assay Validation cluster_2 Phase 3: Final Certification synthesis Synthesis of This compound structure Structural Elucidation (NMR, MS, IR) synthesis->structure purity Purity Determination (HPLC-UV, GC-MS) structure->purity assay Assay (Content) Assignment (qNMR, Mass Balance) purity->assay cert Certified Reference Standard assay->cert report Certificate of Analysis (CoA) cert->report

Caption: Workflow for validating a genotoxic impurity reference standard.

Comparison of Core Analytical Validation Techniques

For purity and assay determination, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are two powerful, yet fundamentally different, techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Rationale & Causality
Principle Physical separation of components followed by UV detection. Purity is often determined by peak area normalization.[14]Direct measurement based on the principle that NMR signal intensity is directly proportional to the number of nuclei.[15][16]HPLC is a separative technique ideal for identifying and quantifying individual impurities. qNMR is a primary ratio method that provides a direct, highly accurate measure of the analyte's purity/content against a certified internal standard without needing a reference standard of the analyte itself.[17]
Primary Use Purity profiling, detection of related substances and degradation products.Absolute content assignment (assay), purity determination.HPLC excels at resolving complex mixtures and detecting trace impurities.[18] qNMR is considered a higher-order metrological technique for certifying reference materials due to its direct traceability to the SI unit (mole).[15][19]
Strengths High sensitivity, excellent for resolving structurally similar impurities, widely available.High precision and accuracy, requires no identical reference material for quantification, provides structural information.The choice depends on the goal. For finding what and how much of other components are present, HPLC is superior. For determining the absolute content of the main component, qNMR is the gold standard.
Limitations Requires a reference standard for quantification, assumes all impurities are eluted and detected, detector response can vary between compounds.Lower sensitivity than HPLC, potential for signal overlap in complex spectra, requires a high-purity internal standard.[19]The limitations are complementary. Using HPLC to confirm the absence of significant impurities that might interfere with qNMR signals provides a self-validating system.
Experimental Protocol: HPLC-UV Purity Determination

This protocol outlines a standard method for assessing the purity of the this compound standard.

Objective: To separate and quantify any potential impurities from the main this compound peak using a stability-indicating HPLC-UV method.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve approximately 25 mg of the this compound standard in a 25 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to create a 1.0 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.[20][21]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Illustrative HPLC Purity Validation Data:

ParameterResultAcceptance Criteria (as per ICH Q2(R1))
Specificity Peak for this compound is well-resolved from impurities and degradation products. Peak purity index > 0.999.Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999≥ 0.99
LOD 0.01 µg/mLReportable
LOQ 0.03 µg/mLReportable
Precision (%RSD) < 1.0%≤ 2.0%
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%

Note: The data presented is for illustrative purposes.

Part 3: Application in GTI Quantification - A Comparative Outlook

With a fully validated standard, the final step is to develop and validate a method for quantifying this compound as a GTI in the final API. Given the low TTC limit (1.5 µ g/day ), this requires highly sensitive analytical techniques.[22]

Comparison of Trace Quantification Methods
TechniqueGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in the gas phase, followed by mass-based detection.[22]Separates compounds in the liquid phase, followed by highly selective mass-based detection.[23]
Applicability Ideal for volatile or semi-volatile compounds like this compound.[24][25]Broadly applicable, especially for non-volatile or thermally labile compounds. A specific method for a related compound has been developed.[26]
Sensitivity High sensitivity, especially in Selected Ion Monitoring (SIM) mode, capable of reaching ppm to ppb levels.[22]Extremely high sensitivity and selectivity, often considered the benchmark for trace quantitative analysis.
Sample Prep May require derivatization for less volatile compounds. Direct injection is often possible.Generally involves simple dissolution and filtration.

Causality of Method Choice: For a compound like this compound, both GC-MS and LC-MS/MS are viable options. The choice often depends on the properties of the API matrix. If the API is non-volatile, a GC-MS method can effectively separate the volatile impurity from the non-volatile bulk substance. If the impurity has poor volatility or is thermally unstable, an LC-MS/MS method would be superior.[26]

Workflow for GTI Quantification in an API

G prep Sample Preparation (API dissolved, spiked with validated standard) analysis Trace Analysis (GC-MS or LC-MS/MS) prep->analysis quant Quantification (External standard curve) analysis->quant report Report Result (e.g., ppm of GTI in API) quant->report spec Compare to Specification (Derived from 1.5 µg/day TTC) report->spec

Caption: Workflow for quantifying a GTI in a drug substance.

Conclusion

The validation of this compound as a genotoxic impurity standard is a rigorous, multi-faceted process that underpins the safety and quality of pharmaceutical products. It begins with a toxicological assessment using a battery of tests, such as the Ames and in vitro micronucleus assays, to classify its genotoxic potential. This is followed by a comprehensive physicochemical validation of the reference standard itself, where techniques like HPLC-UV are used for purity profiling and primary methods like qNMR are employed for definitive content assignment.

This guide has demonstrated that the choice of methodology is not arbitrary but is driven by a deep understanding of the scientific principles and regulatory requirements governing GTIs. By integrating separative and direct analytical techniques, and by selecting the appropriate high-sensitivity method for trace analysis, researchers can build a self-validating, trustworthy, and robust system. The resulting certified reference standard is the critical tool that enables drug developers to confidently monitor and control this potential GTI, ensuring that final drug products are safe for patient use.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Experiment

In the pursuit of scientific discovery, our responsibility extends beyond the successful execution of an experiment. The life cycle of every chemical we use, from acquisition to disposal, falls under our purview. 2-(2-Chlorophenoxy)ethanol, a compound utilized in various research and development applications, requires meticulous handling not only during its use but, critically, upon its designation as a waste product. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring the protection of our personnel, our facilities, and the environment. The procedures outlined herein are rooted in the foundational principles of chemical safety and regulatory compliance, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.

Part 1: Hazard Assessment & Core Safety Principles

Understanding the intrinsic hazards of a chemical is the bedrock of its safe management. This compound presents multiple risks that directly inform our disposal strategy.[1] It is classified as a hazardous substance, and its improper disposal can lead to significant health and environmental consequences.[2]

The core principle governing its disposal is that it must be managed as a regulated hazardous waste from the moment it is generated (cradle) to its final destruction (grave). Under no circumstances should this compound or its contaminated materials be disposed of via sanitary sewers (down the sink) or in regular trash.[3][4] This is due to its potential toxicity to aquatic life and its persistence in the environment. Furthermore, as a chlorinated organic compound, its combustion can generate highly toxic byproducts like hydrogen chloride and phosgene, necessitating disposal in a specialized, high-temperature incineration facility.[2][5]

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Irritant
Skin Corrosion/Irritation Causes skin irritation.[2][6] Prolonged contact may lead to dermatitis.Irritant
Serious Eye Damage/Irritation Causes serious eye irritation, potentially leading to damage.[7][8]Irritant
Specific Target Organ Toxicity May cause respiratory irritation.[2][6]Irritant
Physical Hazards Considered a combustible liquid; keep away from heat and ignition sources.[2][7]None specified in searches

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the hazards detailed above, establishing a robust PPE protocol is non-negotiable. The selection of PPE is not merely a checklist item; it is a scientifically-driven choice to create a barrier between the handler and the chemical's routes of exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPERationale & Specifications
Hands Chemical-resistant glovesSelect gloves tested to relevant standards (e.g., EN 374, F739).[2] Butyl rubber, neoprene, or PVC gloves are often appropriate.[9][10] Never use latex or other thin, disposable gloves as the primary barrier. Ensure gloves are elbow-length when handling larger quantities.[11]
Eyes/Face Chemical safety gogglesMust provide a complete seal around the eyes to protect from splashes.[12] For tasks with a high splash risk, a full face shield should be worn over safety goggles.[13]
Body Laboratory coat / Chemical-resistant apron or suitA standard lab coat is the minimum. For bulk transfers or spill cleanup, a chemical-resistant apron or coverall is required to protect against skin contact.[8][9]
Feet Closed-toe shoesShoes must be made of a non-absorbent material. Leather is not recommended as it can absorb and retain chemicals.[10][13] For spill response, chemical-resistant boots are necessary.[10]
Respiratory Use in a chemical fume hoodAll handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors.[4][12] A respirator may be required for large-scale spill cleanup, which requires specialized training.[11]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. The following protocol ensures that this compound waste is managed safely and compliantly from the point of generation to its final collection.

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Determine if the waste is pure this compound, a solution containing it, or solid materials (e.g., contaminated gloves, pipette tips, absorbent pads).

  • Determine the EPA Waste Code: Under RCRA, hazardous wastes are assigned specific codes.[14] As a chlorinated organic compound, waste streams of this compound may fall under the "F-listed" wastes if they are from a non-specific source, such as a spent halogenated solvent (e.g., F002).[14][15] Consult your institution's Environmental Health & Safety (EHS) office to confirm the precise waste code, as this is critical for the disposal manifest.

  • Segregate Incompatibles: This is a critical safety step. This compound waste must be kept separate from incompatible materials, particularly strong oxidizing agents and bases.[2][7] Never mix different waste streams unless explicitly permitted by a validated procedure.[3][16]

Step 2: Containerization
  • Select the Proper Container: Use a sturdy, leak-proof container made of a material compatible with this compound. High-density polyethylene (HDPE) carboys are a common and appropriate choice. The container must have a screw-top or other securely sealing lid.[3][4]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the mixture with their approximate percentages.[3]

    • The appropriate hazard pictograms (e.g., Irritant).

    • The date the container was first used (accumulation start date).

  • Use Secondary Containment: The primary waste container must be placed inside a larger, chemically resistant, and leak-proof secondary container (e.g., a plastic tub or bin).[3] This measure is designed to contain any potential leaks or spills from the primary container.

Step 3: Waste Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, typically inside a ventilated cabinet. The SAA must be at or near the point of generation.

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[3][16] This minimizes the release of vapors and prevents spills.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and to prevent splashing when moved.[4]

Step 4: Requesting Disposal
  • Schedule a Pickup: Once the container is 90% full, or if you will no longer be generating this waste stream, schedule a pickup through your institution's EHS department or designated hazardous waste management provider.

  • Prepare for Transport: Ensure the container lid is tightly secured and the exterior is clean and free of contamination. Confirm the hazardous waste label is complete and legible.

This entire process is visualized in the workflow diagram below.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal gen Waste Generated (e.g., end of reaction) char Characterize Waste - Pure, solution, or solid? - Identify all constituents gen->char seg Segregate from Incompatibles (Oxidizers, Bases) char->seg cont Select Compatible Container (e.g., HDPE) seg->cont label_waste Affix Hazardous Waste Label - Contents & % - Start Date & Hazards cont->label_waste second_cont Place in Secondary Containment label_waste->second_cont store Store in designated SAA (Keep container closed) second_cont->store fill Fill to max 90% capacity store->fill pickup Request Pickup from EHS (When full or no longer needed) fill->pickup final Licensed Hazardous Waste Vendor Disposal (High-Temp Incineration) pickup->final

Caption: Disposal workflow for this compound waste.

Part 4: Emergency Procedures - Plan for the Unexpected

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is crucial for mitigating harm.

In Case of a Spill:
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[17]

  • Assess the Hazard: If the spill is large, involves other reactive chemicals, or you are not trained to handle it, call your institution's emergency number (e.g., 911) and the EHS office immediately.[17] Do not attempt to clean up a spill you are not equipped or trained to handle.

  • For Minor, Controllable Spills:

    • Don the appropriate PPE as listed in Table 2.

    • Control ignition sources if the material is considered combustible.[12]

    • Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[12][18] Work from the outside in to prevent spreading.[19]

    • Absorb the spilled liquid. Place the contaminated absorbent material into a designated, sealable container.[12]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[17]

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[19]

In Case of Personal Exposure:
  • Skin Contact: Immediately remove any contaminated clothing.[20] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][20] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][20] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[6][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its hazards, utilizing the correct PPE, and adhering to a systematic, compliant disposal workflow, we uphold our professional responsibility. This guide serves as a foundational document; always consult your institution's specific EHS protocols and the chemical's Safety Data Sheet (SDS) before handling.

References

  • Research Safety Affairs, University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]

  • Acros Organics. Safety Data Sheet for 2-[2-(2-Chloroethoxy)ethoxy]ethanol. (Revision Date: 19-Dec-2025). Provided by Fisher Scientific.
  • Cole-Parmer. Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. [Link]

  • Oakland University Environmental Health and Safety. Spill Control/Emergency Response - EHSO Manual 2025-2026. (14-Jan-2025). [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Keene State College. Hazardous Waste Management Procedures. [Link]

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  • Health.vic. Pesticide use and personal protective equipment. (27-Dec-2024). [Link]

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  • Wuxi Ginkgo Plastic Industry Co.,Ltd. Handling and storage of 2-chloroethanol. (02-Jun-2021). [Link]

  • GOV.UK. What to do in a chemical emergency. (10-Oct-2024). [Link]

  • Ohioline, The Ohio State University. Personal Protective Equipment for Pesticides for Trainers and Supervisors. (07-Jun-2018). [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Montana State University Extension. Personal Protective Equipment for Pesticide Applicators. [Link]

  • American Red Cross. Chemical Emergency Preparedness. [Link]

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  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. (13-Aug-2025). [Link]

  • U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (04-Dec-2025). [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. Learn about Hazardous Waste Cleanups. [Link]

  • Regulations.gov. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. [Link]

  • U.S. Environmental Protection Agency. RCRA Organic Air Emission Standards for TSDFs and Generators. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 2-(2-Chlorophenoxy)ethanol in a laboratory setting. As your partner in scientific advancement, we are committed to providing information that ensures both the integrity of your research and the safety of your personnel. The following procedures are based on established safety principles and an analysis of the specific hazard profile of this compound.

Immediate Safety Briefing: Understanding the Hazard

This compound is a chemical that demands rigorous adherence to safety protocols due to its comprehensive hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as:

  • Harmful if swallowed [1][2]

  • Harmful in contact with skin [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation or damage [1][2][3][4]

  • Harmful if inhaled [1][2]

  • May cause respiratory irritation [2][3][4]

These classifications necessitate a multi-layered approach to safety, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and potential exposure.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to ground our practice in the established hierarchy of controls. PPE is the last line of defense. The preceding layers must be implemented to create a robustly safe environment.

  • Elimination/Substitution: Not always feasible, but consider if a less hazardous chemical can achieve the same research objective.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. They are non-negotiable when handling this compound.

    • Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must occur inside a certified chemical fume hood.[5] This is the primary method for controlling inhalation exposure.

    • Ventilation: The laboratory must have adequate general ventilation to support the function of the fume hood and mitigate fugitive emissions.[5][6]

    • Emergency Facilities: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[5][6]

  • Administrative Controls: These are work practices and procedures that reduce exposure duration and frequency. Examples include specific Standard Operating Procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE): The final barrier, to be used in conjunction with all other controls.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate, based on the specific routes of potential exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation or damage.[3][4] Therefore, protection must shield against splashes and vapors.

  • Required: Chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against chemical splashes and vapors.

  • Recommended for High-Risk Operations: When handling larger quantities or performing tasks with a higher splash potential, a full-face shield should be worn over the chemical splash goggles.[7]

Skin and Body Protection

This compound is harmful upon skin contact and causes irritation.[1][2] A complete barrier is required.

  • Gloves:

    • Type: While no specific glove type is universally cited for this compound, fluorinated rubber gloves are recommended for the structurally similar and highly toxic 2-Chloroethanol.[7] Nitrile gloves are a common choice for general laboratory use, but their efficacy can vary. It is imperative to consult the glove manufacturer's specific chemical resistance chart for this compound or a close chemical analog to verify compatibility and determine the breakthrough time.

    • Practice: Always use two pairs of gloves (double-gloving). Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[5][7]

  • Laboratory Coat:

    • Type: A flame-resistant or retardant lab coat is recommended.[7] It must have long sleeves and be fully buttoned to provide maximum coverage.

    • Rationale: The coat protects street clothes and underlying skin from contamination. Contaminated lab coats must be professionally laundered and not taken home.

  • Body and Foot Coverage:

    • Wear full-length pants and fully enclosed, chemical-resistant shoes.[7] Skin between the shoe and ankle must not be exposed.

Respiratory Protection

Inhalation of vapors or mists is a primary exposure risk.[1][2]

  • Primary Control: All work must be conducted in a certified chemical fume hood.[5]

  • Secondary Control: If a risk assessment determines that engineering controls are insufficient to maintain exposure below acceptable limits (e.g., during a large spill or equipment failure), respiratory protection is mandatory. A NIOSH-approved full-face respirator with multi-purpose combination cartridges is a suitable option in such emergency scenarios.[7] All personnel required to wear respirators must be part of a formal respiratory protection program, including training and fit-testing, as mandated by OSHA.[7]

PPE Summary Table
Protection TypeRequired PPEKey Rationale / Standard
Eye/Face Chemical Splash GogglesProtects against splashes and vapors. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5]
Face Shield (over goggles)Recommended for high-splash potential tasks. Provides a secondary layer of protection for the entire face.[7]
Hand Double-layered, chemical-resistant glovesPrevents skin contact and absorption. Crucially, verify glove material against manufacturer's data. [7]
Body Flame-retardant, long-sleeved lab coatProtects skin and clothing from contamination.[7]
Full-length pants & closed-toe shoesEnsures complete skin coverage on the lower body.[7]
Respiratory Chemical Fume Hood (Engineering Control)Primary method of protection. Isolates vapors and mists from the operator.[5]
NIOSH-approved respiratorFor emergency use only (e.g., spills, ventilation failure) when engineering controls are compromised.[7]

Procedural Workflow: Safe Handling from Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow monitor is functioning correctly.

  • Assemble Materials: Place all necessary equipment (glassware, stir plates, absorbent pads) inside the fume hood before introducing the chemical.

  • Review Emergency Procedures: Locate the nearest eyewash station, safety shower, and spill kit. Ensure a clear path to each.

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles/face shield).

Step 2: Handling this compound
  • Transport: Use a secondary container to transport the chemical from storage to the fume hood.

  • Dispense: Carefully dispense the required amount within the fume hood, keeping the container opening away from your breathing zone.

  • Containment: Perform all work on chemical-resistant absorbent pads to contain minor drips or splashes.

  • Sealing: Keep all containers tightly sealed when not in active use.[5][6]

Step 3: Decontamination and Disposal
  • Waste Collection: All disposable items contaminated with this compound (e.g., pipette tips, wipes, gloves) must be collected in a designated, sealed hazardous waste container.[8]

  • Equipment Decontamination: Decontaminate non-disposable equipment according to your institution's approved procedures before removing it from the fume hood.

  • Work Surface Cleaning: Wipe down the interior surfaces of the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE carefully in the designated area to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, goggles, and inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the product and removing PPE.[5][7]

  • Waste Disposal: Dispose of hazardous waste in accordance with all local, state, and federal regulations.[6][9] Do not pour waste down the drain.[8]

Emergency Protocols: Exposure and Spill Response

Immediate and correct action is vital in an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][5]

  • Minor Spill (inside fume hood): Absorb the spill with an inert material like vermiculite or sand.[5] Collect the material using spark-proof tools into a sealed container for hazardous waste disposal.

  • Major Spill (outside fume hood): Evacuate the area immediately. Alert personnel and contact your institution's environmental health and safety (EHS) office. Do not attempt to clean it up without specialized training and equipment.

Visual Workflow for Safe Handling

The following diagram illustrates the critical path for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Prepare Workspace (Verify Fume Hood, Assemble Materials) Don_PPE 2. Don Full PPE (Coat, Goggles, Double Gloves) Prep->Don_PPE Safety First Handle 3. Handle Chemical (Inside Fume Hood Only) Don_PPE->Handle Enter Hood Decon 4. Decontaminate (Equipment & Surfaces) Handle->Decon Work Complete Dispose_Waste 5. Segregate Waste (In Sealed Containers) Decon->Dispose_Waste Doff_PPE 6. Doff PPE Correctly Dispose_Waste->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash Final Step

Caption: A logical workflow for handling this compound.

By integrating these engineering controls, administrative procedures, and personal protective equipment protocols into your daily operations, you build a resilient culture of safety. This approach not only protects researchers but also ensures the continued integrity and success of your vital work.

References

  • This compound | C8H9ClO2 | CID 84933 . PubChem - National Institutes of Health (NIH). [Link]

  • Standard Operating Procedure for the use of 2-Chloroethanol . Western Carolina University. [Link]

  • Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol . Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.